Belladine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-20(12-11-15-5-8-17(21-2)9-6-15)14-16-7-10-18(22-3)19(13-16)23-4/h5-10,13H,11-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXRLUQBZWBCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331595 | |
| Record name | Belladine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-06-4 | |
| Record name | Belladine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belladine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Belladine as a phenethylamine alkaloid
An In-depth Technical Guide to Belladine: A Phenethylamine (B48288) Alkaloid Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a phenethylamine alkaloid found in various plant species, most notably within the Amaryllidaceae family. It serves as a crucial biosynthetic precursor to a wide array of over 650 structurally diverse Amaryllidaceae alkaloids, many of which exhibit significant pharmacological properties.[1] Beyond its role as an intermediate, this compound itself and its derivatives have demonstrated intrinsic biological activities, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition.[2][3] This technical guide provides a comprehensive overview of this compound, covering its chemical properties, biosynthesis, chemical synthesis, pharmacological profile, and detailed experimental protocols relevant to its study. All quantitative data are summarized for clarity, and key processes are visualized using standardized diagrams to facilitate understanding for research and drug development applications.
Chemical and Physical Properties
This compound, systematically named N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine, is classified as a tertiary amino compound and a phenethylamine alkaloid.[2] Its structure consists of an N-methyl-4-methoxyphenylethylamine core with an N-(3,4-dimethoxybenzyl) substituent.[2] This structure is foundational for the subsequent enzymatic cyclization reactions that form the diverse skeletons of other Amaryllidaceae alkaloids.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine | PubChem[2] |
| Molecular Formula | C₁₉H₂₅NO₃ | PubChem[2] |
| Molecular Weight | 315.4 g/mol | PubChem[2] |
| CAS Number | 501-06-4 | PubChem[2] |
| ChEBI ID | CHEBI:3005 | PubChem[2] |
| Canonical SMILES | CN(CCC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)OC)OC | PubChem[2] |
Biosynthesis of this compound
The biosynthesis of this compound is a key branch point in the formation of all Amaryllidaceae alkaloids. The pathway originates from the aromatic amino acids L-phenylalanine and L-tyrosine. L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), while L-tyrosine is decarboxylated to form tyramine (B21549). The central reaction is the condensation of tyramine and 3,4-DHBA to form the common metabolic intermediate, northis compound.[3] this compound is subsequently formed through methylation steps.
References
Belladine: A Core Plant Metabolite in Amaryllidaceae Alkaloid Biosynthesis and a Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Belladine, a phenethylamine (B48288) alkaloid found within the Amaryllidaceae plant family, serves as a crucial biosynthetic precursor to a wide array of pharmacologically significant alkaloids. While its primary role in nature is that of an intermediate, this compound and its synthetic derivatives have garnered increasing interest for their intrinsic biological activities, including cholinesterase inhibition and antiviral properties. This technical guide provides a comprehensive overview of this compound as a plant metabolite, detailing its chemical properties, natural occurrence, biosynthetic pathway, and known pharmacological effects. This document is intended to be a resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this versatile scaffold.
Introduction
The Amaryllidaceae family of flowering plants is a rich source of structurally diverse and biologically active alkaloids, many of which have been investigated for their therapeutic potential.[1][2] A prominent example is galanthamine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[3] The biosynthetic pathways leading to these complex molecules converge at a key intermediate: this compound.[4]
This compound is a tertiary amino compound characterized by a N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine structure.[4] Its chemical framework is derived from the aromatic amino acids L-phenylalanine and L-tyrosine.[5][6] While often considered a stepping stone to more complex alkaloids, studies on this compound and its immediate precursor, northis compound (B1215549), have revealed their own spectrum of biological activities, suggesting potential for independent therapeutic applications.[7][8] This guide will delve into the technical details of this compound, from its biogenesis to its potential as a lead compound in drug discovery.
Chemical and Physical Properties
This compound is a moderately lipophilic molecule with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅NO₃ | [4] |
| Molecular Weight | 315.41 g/mol | [9] |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine | [4] |
| CAS Number | 501-06-4 | [4] |
| ChEBI ID | CHEBI:3005 | [4] |
| PubChem CID | 441586 | [4] |
| Canonical SMILES | CN(CCC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)OC)OC | [10] |
| InChIKey | LTXRLUQBZWBCGH-UHFFFAOYSA-N | [4] |
Natural Occurrence
This compound is a characteristic metabolite of plants belonging to the Amaryllidaceae family. It has been identified in various genera, often co-occurring with other Amaryllidaceae alkaloids. Notable plant sources include:
The concentration of this compound in these plants can vary depending on the species, cultivar, developmental stage, and environmental conditions.
Biosynthesis
The biosynthesis of this compound is a multi-step process that begins with the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway converges to form the key precursor, northis compound, which is subsequently methylated to yield this compound.
Formation of Precursors
The biosynthetic pathway commences with the conversion of L-phenylalanine to 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) and L-tyrosine to tyramine (B21549).[5][6]
-
From L-Phenylalanine to 3,4-DHBA: This arm of the pathway involves a series of enzymatic reactions within the phenylpropanoid pathway. L-phenylalanine is first deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylations catalyzed by cinnamate 4-hydroxylase (C4H) and potentially a coumarate 3-hydroxylase (C3H) lead to caffeic acid, which is then converted to 3,4-DHBA.[1][5]
-
From L-Tyrosine to Tyramine: L-tyrosine undergoes decarboxylation catalyzed by tyrosine decarboxylase (TYDC) to produce tyramine.[1]
Formation of Northis compound
The condensation of tyramine and 3,4-DHBA is a critical step in the formation of the this compound scaffold. This reaction is catalyzed by northis compound synthase (NBS) , which facilitates a Mannich-like reaction to form a Schiff base intermediate, norcraugsodine.[6][12] This unstable intermediate is then reduced to northis compound by noroxomaritidine/norcraugsodine reductase (NR) .[12]
N-Methylation to this compound
The final step in the formation of this compound is the N-methylation of northis compound. This reaction is catalyzed by an N-methyltransferase (NMT), which transfers a methyl group, typically from S-adenosyl methionine (SAM), to the secondary amine of northis compound.
Biosynthetic Pathway Diagram
// Reactants Phe [label="L-Phenylalanine", fillcolor="#EA4335"]; Tyr [label="L-Tyrosine", fillcolor="#EA4335"];
// Intermediates Cinnamic [label="Cinnamic Acid"]; pCoumaric [label="p-Coumaric Acid"]; Caffeic [label="Caffeic Acid"]; DHBA [label="3,4-Dihydroxybenzaldehyde", fillcolor="#FBBC05"]; Tyramine [label="Tyramine", fillcolor="#FBBC05"]; Norcraugsodine [label="Norcraugsodine (Schiff Base)"]; Northis compound [label="Northis compound", fillcolor="#34A853"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Enzymes PAL [label="PAL", shape=ellipse, fillcolor="#F1F3F4", color="#34A853"]; C4H [label="C4H", shape=ellipse, fillcolor="#F1F3F4", color="#34A853"]; C3H [label="C3H", shape=ellipse, fillcolor="#F1F3F4", color="#34A853"]; TYDC [label="TYDC", shape=ellipse, fillcolor="#F1F3F4", color="#34A853"]; NBS [label="NBS", shape=ellipse, fillcolor="#F1F3F4", color="#34A853"]; NR [label="NR", shape=ellipse, fillcolor="#F1F3F4", color="#34A853"]; NMT [label="N-Methyltransferase", shape=ellipse, fillcolor="#F1F3F4", color="#34A853"];
// Phenylalanine Pathway Phe -> Cinnamic [label=" "]; Cinnamic -> PAL [dir=none, style=dotted, arrowhead=none]; PAL -> pCoumaric [label=" "]; pCoumaric -> C4H [dir=none, style=dotted, arrowhead=none]; C4H -> Caffeic [label=" "]; Caffeic -> C3H [dir=none, style=dotted, arrowhead=none]; C3H -> DHBA [label="Multiple Steps"];
// Tyrosine Pathway Tyr -> Tyramine [label=" "]; Tyramine -> TYDC [dir=none, style=dotted, arrowhead=none];
// Condensation and Reduction {rank=same; DHBA; Tyramine;} DHBA -> Norcraugsodine; Tyramine -> Norcraugsodine; NBS [pos="3.5,2.5!"]; edge [style=invis]; DHBA -> NBS; Tyramine -> NBS; edge [style=solid]; NBS -> Norcraugsodine [style=dotted]; Norcraugsodine -> Northis compound [label=" "]; Northis compound -> NR [dir=none, style=dotted, arrowhead=none];
// N-Methylation Northis compound -> this compound [label=" "]; this compound -> NMT [dir=none, style=dotted, arrowhead=none]; }
Biological Activities and Quantitative Data
This compound and its derivatives have been reported to exhibit a range of biological activities. The primary focus of research has been on their potential as cholinesterase inhibitors for the management of neurodegenerative diseases.
Cholinesterase Inhibition
This compound and its analogues have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.
| Compound | Target | IC₅₀ (µM) | Reference |
| 4'-O-demethylthis compound | hBuChE | 30.7 ± 4.0 | [2] |
| Carltonine A | hBuChE | 0.913 ± 0.02 | [13] |
| Carltonine B | hBuChE | 0.031 ± 0.001 | [13] |
| Northis compound | BuChE | 26.1 - 91.6 | [14] |
| 3',4'-O-dimethylnorthis compound | AChE | 319.6 | [7] |
hBuChE: human Butyrylcholinesterase
Antiviral Activity
Derivatives of this compound have been synthesized and evaluated for their antiviral properties. This compound N-oxides, in particular, have shown activity against the influenza A virus.[3] Northis compound and its O-methylated derivatives have also demonstrated activity against the dengue virus (DENV).[14]
| Compound | Virus | EC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound N-oxide derivative 12h | Influenza A | ~70-73 µg/mL | >2.7 | [12] |
| 3,4-dihydroxybenzaldehyde | DENV | 24.1 | 7.2 | [14] |
| Norcraugsodine | DENV | 44.9 | 3.2 | [14] |
| 4'-O-methylnorthis compound | DENV | >200 | >4.9 | [14] |
| 3'-O-methylnorthis compound | DENV | >200 | >4.5 | [14] |
| 3',4'-O-dimethylnorthis compound | DENV | >200 | 4.8 | [14] |
Anticancer and Cytotoxic Activity
Northis compound and its precursors have been evaluated for their cytotoxic effects on various cancer cell lines.
| Compound | Cell Line | CC₅₀ (µM) | Reference |
| Norcraugsodine | THP-1 (monocytic leukemia) | 27.0 | [14] |
| Northis compound | Huh7 (hepatocarcinoma) | 72.6 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation of this compound from Plant Material
The following is a general protocol for the extraction and isolation of this compound from Amaryllidaceae plant material, such as the bulbs of Narcissus pseudonarcissus.
Workflow Diagram:
Methodology:
-
Extraction:
-
Fresh plant material (e.g., 1 kg of Narcissus bulbs) is homogenized in methanol acidified with 0.1% sulfuric acid.
-
The homogenate is macerated or sonicated for 24 hours at room temperature.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 1 M sulfuric acid and washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic compounds.
-
The acidic aqueous phase is then basified to pH 9-10 with ammonium (B1175870) hydroxide.
-
The alkaloids are extracted from the basified aqueous phase with an organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol).
-
-
Chromatographic Purification:
-
The organic extract containing the alkaloids is concentrated and subjected to column chromatography on silica (B1680970) gel or alumina.
-
Elution is performed with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, with increasing polarity.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC).
-
Chemical Synthesis of this compound
This compound can be synthesized from commercially available starting materials. The following is a two-step protocol adapted from the synthesis of northis compound.[1]
Workflow Diagram:
Methodology:
-
Step 1: Reductive Amination to form the Secondary Amine
-
Dissolve 3,4-dimethoxybenzaldehyde and 4-methoxyphenethylamine in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting secondary amine by column chromatography.
-
-
Step 2: N-Methylation
-
Dissolve the secondary amine from Step 1 in a mixture of formic acid and formaldehyde (B43269) (Eschweiler-Clarke reaction).
-
Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, basify with a suitable base (e.g., sodium hydroxide), and extract the product with an organic solvent.
-
Purify the final product, this compound, by column chromatography.
-
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is commonly used to screen for AChE and BChE inhibitors.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
Prepare stock solutions of the test compound (this compound) in a suitable solvent (e.g., DMSO).
-
Prepare solutions of AChE or BChE in the phosphate buffer.
-
Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a solution of the substrate, acetylthiocholine (B1193921) iodide (ATCI) for AChE or butyrylthiocholine (B1199683) iodide (BTCI) for BChE, in the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Quantitative Analysis by HPLC
This protocol provides a framework for the quantitative analysis of this compound in plant extracts.
Methodology:
-
Sample Preparation:
-
Extract the plant material as described in the isolation protocol.
-
The final alkaloid extract is dissolved in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (determined by UV-Vis spectrophotometry).
-
Injection Volume: Typically 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a series of standard solutions of pure this compound of known concentrations.
-
Inject the standards and the sample into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
-
Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, its role as a precursor to pharmacologically active alkaloids provides an indirect link to several pathways.
Cholinergic Signaling
As a precursor to galanthamine, a known AChE inhibitor, the this compound scaffold is intrinsically linked to the cholinergic signaling pathway. By inhibiting the breakdown of acetylcholine, compounds derived from this compound can enhance cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.
Potential for Further Investigation
The diverse biological activities of other Amaryllidaceae alkaloids, such as anticancer and antiviral effects, suggest that this compound-derived compounds may interact with a variety of cellular signaling pathways. Further research is warranted to explore the direct effects of this compound and its synthetic derivatives on pathways involved in cell proliferation, apoptosis, and immune responses.
Logical Relationship Diagram:
Conclusion and Future Perspectives
This compound stands as a pivotal molecule in the intricate web of Amaryllidaceae alkaloid biosynthesis. While its natural role is primarily that of a precursor, the inherent biological activities of the this compound scaffold and its derivatives are gaining recognition. The data and protocols presented in this guide underscore the potential of this compound as a valuable tool for researchers and a promising starting point for the development of novel therapeutics, particularly in the realm of neurodegenerative disorders.
Future research should focus on a more comprehensive evaluation of this compound's pharmacological profile, including its effects on a wider range of biological targets and signaling pathways. The development of more efficient and stereoselective synthetic routes will be crucial for generating a diverse library of this compound analogues for structure-activity relationship studies. Furthermore, quantitative analysis of this compound content in a broader range of Amaryllidaceae species could unveil new and potent natural sources. Through continued investigation, the full therapeutic potential of this core plant metabolite can be unlocked.
References
- 1. researchgate.net [researchgate.net]
- 2. Amaryllidaceae Alkaloids of this compound-Type from Narcissus pseudonarcissus cv. Carlton as New Selective Inhibitors of Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amaryllidaceae Alkaloids of this compound-Type from Narcissus pseudonarcissus cv. Carlton as New Selective Inhibitors of Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of flavonoids in plant material by HPLC with diode-array and electro-array detections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Belladine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Belladine. It includes detailed information on its physicochemical characteristics, biosynthetic pathway, and methods for its extraction and biological evaluation, with a focus on its role as a cholinesterase inhibitor.
Chemical Identity and Structure
This compound is a phenethylamine (B48288) alkaloid that serves as a crucial intermediate in the biosynthesis of a wide range of Amaryllidaceae alkaloids.[1] Its core structure consists of an N-methyl-4-methoxyphenylethylamine moiety with an N-(3,4-dimethoxybenzyl) substituent.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine[1] |
| CAS Number | 501-06-4[1] |
| Molecular Formula | C₁₉H₂₅NO₃[1] |
| Canonical SMILES | CN(CCC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)OC)OC |
| InChI Key | LTXRLUQBZWBCGH-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 315.4 g/mol | PubChem[1] |
| Exact Mass | 315.18344366 Da | PubChem[1] |
| XLogP3 | 3.6 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 30.9 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 8 | PubChem[1] |
Solubility Profile: As a tertiary amine alkaloid, this compound is expected to be sparingly soluble in water and readily soluble in organic solvents such as chloroform (B151607), methanol (B129727), ethanol (B145695), and acetone. Its basic nitrogen atom allows for the formation of salts (e.g., with HCl or H₂SO₄), which would exhibit greater aqueous solubility.
Biological Activity and Significance
This compound is primarily recognized for two key roles in biochemistry:
-
Cholinesterase Inhibition: this compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. While not as potent as some of its alkaloid derivatives like galanthamine (B1674398), this compound's activity provides a valuable scaffold for the development of new selective BuChE inhibitors.[2]
-
Biosynthetic Precursor: this compound is a central intermediate in the biosynthesis of over 650 structurally diverse Amaryllidaceae alkaloids. It is formed from the methylation of northis compound, which itself arises from the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde. The this compound structure undergoes subsequent intramolecular oxidative coupling reactions to form the characteristic skeletons of various alkaloid types, including the crinine, lycorine, and galanthamine types.
Experimental Protocols
Extraction from Natural Sources
This compound can be isolated from various plants of the Amaryllidaceae family, such as Amaryllis belladonna and Narcissus pseudonarcissus. The following is a generalized acid-base extraction protocol for Amaryllidaceae alkaloids.
Protocol: Acid-Base Extraction of this compound
-
Preparation: Fresh plant material (e.g., bulbs) is minced, dried at 40°C, and finely powdered.
-
Maceration: The powdered material is macerated with 96% ethanol (EtOH) or methanol (MeOH) at room temperature for 48-72 hours. This step is typically repeated 3-4 times to ensure exhaustive extraction.
-
Concentration: The combined alcoholic extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Acidification: The crude extract is acidified to pH 2-3 with 2-5% sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This protonates the basic alkaloids, rendering them water-soluble.
-
Defatting: The acidic aqueous solution is washed with an organic solvent such as diethyl ether (Et₂O) or dichloromethane (B109758) (CH₂Cl₂) to remove neutral and weakly basic compounds, including fats and pigments.
-
Basification: The aqueous phase is then basified to pH 9-10 with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃), to deprotonate the alkaloids and make them soluble in organic solvents.
-
Final Extraction: The basic aqueous solution is extracted multiple times with an organic solvent like chloroform (CHCl₃) or a CHCl₃/Et₂O mixture.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated in vacuo. The resulting crude alkaloid mixture, containing this compound, is then subjected to further purification using chromatographic techniques such as column chromatography (using alumina (B75360) or silica (B1680970) gel) and High-Performance Liquid Chromatography (HPLC).
Cholinesterase Inhibition Assay
The inhibitory activity of this compound against AChE and BuChE can be quantified using a spectrophotometric method developed by Ellman.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Principle: The enzyme hydrolyzes a thiocholine (B1204863) ester substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured by its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
-
Reagent Preparation:
-
Buffer: 100 mM Phosphate Buffer, pH 8.0.
-
DTNB Solution: Prepare a stock solution of DTNB in the buffer.
-
Substrate Solution: Prepare stock solutions of acetylthiocholine (B1193921) iodide (ATCI) and S-butyrylthiocholine iodide (BTCI) in deionized water.
-
Enzyme Solution: Prepare stock solutions of AChE (from electric eel or human recombinant) and BuChE (from equine or human serum) in buffer.
-
Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Phosphate buffer.
-
DTNB solution.
-
Test inhibitor solution (this compound at various concentrations) or buffer/solvent for control.
-
Enzyme solution (AChE or BuChE).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BuChE) to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader in a kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration (change in absorbance per minute).
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Mandatory Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the key steps in the biosynthesis of this compound from the amino acid precursors L-Phenylalanine and L-Tyrosine.
Caption: Key steps in the biosynthetic pathway leading to this compound.
Experimental Workflow for Cholinesterase Inhibition Assay
This diagram outlines the logical workflow for determining the inhibitory potential of this compound using the Ellman's method.
Caption: Logical workflow for the in vitro cholinesterase inhibition assay.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Norbelladine (B1215549) Derivatives and Their Biological Activities
Northis compound, a core structural scaffold, serves as the central precursor in the biosynthesis of over 650 distinct Amaryllidaceae alkaloids.[1][2] These alkaloids are renowned for a wide spectrum of therapeutic properties, including antiviral, anti-cholinesterase, and anticancer effects.[3][4] While research has historically focused on more complex downstream alkaloids like galanthamine (B1674398) and lycorine, recent attention has shifted towards northis compound and its synthetic derivatives.[1][5] These simpler compounds are not only crucial biosynthetic intermediates but also possess significant and diverse biological activities of their own, making them attractive targets for drug discovery and development.[6][7]
This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of key northis compound derivatives, with a focus on their potential as therapeutic agents.
Biological Activities of Northis compound Derivatives
Northis compound derivatives have demonstrated a range of biological effects, primarily centered around neuroprotective, antiviral, and cytotoxic activities. The substitution patterns on the aromatic rings and the nitrogen atom of the ethylamine (B1201723) chain significantly influence their potency and selectivity.[5][8]
Anticholinesterase Activity: Implications for Alzheimer's Disease
A key therapeutic strategy for managing Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine (B1216132).[9][10] Several northis compound derivatives have been identified as potent and selective inhibitors of these enzymes, particularly BuChE, which plays a more significant role in acetylcholine hydrolysis in the later stages of the disease.[9]
Northis compound and its O-methylated and O,N-methylated forms exhibit significant BuChE inhibitory properties.[3][5] Notably, N-methylation of the northis compound scaffold has been shown to enhance BuChE inhibition. N-methylnorthis compound was found to be the most potent inhibitor in one study, with an IC50 value of 3.94 µM, representing a twofold increase in activity compared to northis compound itself.[5] Another derivative, compound 6 from a study by Korabecny et al., showed exceptionally potent and selective BuChE inhibition with an IC50 value in the nanomolar range (72 nM) and a selectivity index over AChE of almost 1400.[9]
Table 1: Cholinesterase Inhibitory Activity of Northis compound Derivatives
| Compound | hAChE IC50 (µM) | hBuChE IC50 (µM) | Selectivity Index (AChE/BuChE) | Reference |
|---|---|---|---|---|
| Northis compound | > 100 | 26.1 - 33.26 | - | [2][3] |
| 3'-O-methylnorthis compound | > 100 | 79.5 | - | [3] |
| 4'-O-methylnorthis compound | > 100 | 66.2 | - | [3] |
| 3',4'-O-dimethylnorthis compound | > 100 | 91.6 | - | [3] |
| N-methylnorthis compound | > 50 | 3.94 | > 12.69 | [5] |
| 4'-O,N-dimethylnorthis compound | > 50 | 5.86 | > 8.53 | [5] |
| Compound 6 (Korabecny et al.) | 100 | 0.072 | ~1400 | [9] |
| Galanthamine (Control) | 1.12 | 14.53 | 0.077 |[9] |
hAChE: human Acetylcholinesterase; hBuChE: human Butyrylcholinesterase.
Antiviral Activity
Derivatives of northis compound have been evaluated for their antiviral potential against several RNA viruses, including Dengue virus (DENV), Human Immunodeficiency Virus 1 (HIV-1), and human coronavirus (HCoV-OC43).[3][5][11]
Against DENV, several O-methylated derivatives, including 3'-O-methylnorthis compound and 4'-O-methylnorthis compound, efficiently inhibited viral replication at non-cytotoxic concentrations.[3] The precursor 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) and the intermediate norcraugsodine also showed anti-DENV activity, with EC50 values ranging from 24.1 to 44.9 µM.[4][8] However, the O-methylation of norcraugsodine was found to abolish its anti-DENV potential completely.[3]
In the case of HIV-1, inhibition was generally observed only at concentrations that were also cytotoxic to the host cells (THP-1), suggesting that the effect was likely due to general cell death rather than a specific antiviral mechanism.[3][12] N-methylation of the northis compound scaffold did not significantly alter the antiviral activity profile.[5]
Table 2: Antiviral and Cytotoxic Activity of Northis compound Derivatives
| Compound | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Virus / Cell Line | Reference |
|---|---|---|---|---|---|
| 3,4-DHBA | 24.1 | 173.8 | 7.2 | DENV / Huh7 | [4][8] |
| Norcraugsodine | 44.9 | 143.2 | 3.2 | DENV / Huh7 | [4][8] |
| Northis compound | > 200 | 72.6 | - | DENV / Huh7 | [4][8] |
| 3'-O-methylnorthis compound | 38.6 | > 175 | > 4.5 | DENV / Huh7 | [4][8] |
| 4'-O-methylnorthis compound | 35.5 | > 175 | > 4.9 | DENV / Huh7 | [4][8] |
| 3',4'-O-dimethylnorthis compound | 36.8 | 175.7 | 4.8 | DENV / Huh7 | [4][8] |
| Norcraugsodine | - | 27.0 | - | - / THP-1 | [4][8] |
| Northis compound | - | 148 | - | - / THP-1 | [5] |
| N-methylnorthis compound | > 50 | 227 | - | DENV / THP-1 |[5] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Cytotoxic Activity
The cytotoxic effects of northis compound derivatives have been assessed against several human cancer cell lines, including acute monocytic leukemia (THP-1), hepatocarcinoma (Huh7), and adenocarcinoma (HCT-8).[3][5][13]
Northis compound itself was found to be the most cytotoxic compound against hepatocarcinoma Huh7 cells (CC50 = 72.6 µM), while its precursor norcraugsodine was highly cytotoxic to monocytic leukemia THP-1 cells (CC50 = 27.0 µM).[4][8] In general, HCT-8 adenocarcinoma cells showed low sensitivity to these compounds.[5] The introduction of N-methylation on the northis compound structure did not significantly enhance its cytotoxic properties.[5]
Table 3: Cytotoxic Activity (CC50) of Northis compound Derivatives on Cancer Cell Lines
| Compound | CC50 on THP-1 (µM) | CC50 on Huh7 (µM) | CC50 on HCT-8 (µM) | Reference |
|---|---|---|---|---|
| Norcraugsodine | 27.0 | 143.2 | - | [4][8] |
| Northis compound | 148 | 72.6 | > 500 | [4][5] |
| 3'-O-methylnorthis compound | > 200 | > 175 | - | [3] |
| 4'-O-methylnorthis compound | > 200 | > 175 | - | [3] |
| 3',4'-O-dimethylnorthis compound | > 200 | 175.7 | - | [3] |
| N-methylnorthis compound | 227 | 386 | > 500 | [5] |
| 3'-O,N-dimethylnorthis compound | 212 | 233 | > 500 | [5] |
| Lycorine (Control) | - | - | 1.1 |[14] |
Anti-inflammatory Activity
Limited studies have explored the anti-inflammatory potential of northis compound. One report indicated that northis compound can inhibit cyclooxygenase enzymes COX-1 and COX-2 by 51% and 25%, respectively, at a low concentration of 0.25 µM.[7] It was also shown to inhibit NF-κB activation by 23% at a concentration of 10 µM, suggesting a potential mechanism for its anti-inflammatory effects.[7]
Visualization of Pathways and Workflows
Biosynthesis of Northis compound Derivatives
All Amaryllidaceae alkaloids originate from northis compound, which is formed through the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (3,4-DHBA).[1][15] This core structure then undergoes various modifications, such as O-methylation and N-methylation, to produce a diverse array of derivatives.[16]
Caption: Biosynthesis of northis compound and its subsequent methylation.
Experimental Workflows
The biological evaluation of northis compound derivatives follows structured experimental protocols to ensure reproducibility and accuracy.
Workflow for Cholinesterase Inhibition Assay:
References
- 1. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors [mdpi.com]
- 2. depot-e.uqtr.ca [depot-e.uqtr.ca]
- 3. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Northis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical synthesis and biological activities of Amaryllidaceae alkaloid northis compound derivatives and precursors - Cognitio [depot-e.uqtr.ca]
- 9. Amaryllidaceae Alkaloids of Northis compound-Type as Inspiration for Development of Highly Selective Butyrylcholinesterase Inhibitors: Synthesis, Biological Activity Evaluation, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Characterization of northis compound synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]
- 16. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Belladine-Type Amaryllidaceae Alkaloids: From Biosynthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of belladine-type Amaryllidaceae alkaloids, a class of natural products with burgeoning interest in the scientific community for their diverse pharmacological activities. This document details their biosynthesis, chemical structures, and biological activities, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Core Concepts: The this compound Scaffold
This compound-type alkaloids are a structurally distinct class of Amaryllidaceae alkaloids characterized by a unique N-benzyl-N-phenethylamine core structure. They are considered key biosynthetic precursors to a wide array of other more complex Amaryllidaceae alkaloids.[1] The prototypical member of this class is this compound itself. Variations in the oxygenation and methylation patterns on the aromatic rings give rise to a variety of derivatives, each with potentially unique biological properties.
Biosynthesis of this compound-Type Alkaloids
The biosynthesis of this compound-type alkaloids originates from the aromatic amino acids L-phenylalanine and L-tyrosine.[2] The pathway commences with the formation of 3,4-dihydroxybenzaldehyde (B13553) and tyramine (B21549).[2] A key step involves the condensation of these two precursors to form the intermediate northis compound (B1215549).[1][3] Subsequent O-methylation and other modifications of northis compound lead to the formation of this compound and its various derivatives.[3] The enzyme northis compound synthase has been identified as a key catalyst in this pathway.
Figure 1: Biosynthetic pathway of this compound-type alkaloids.
Quantitative Biological Activity Data
The following tables summarize the quantitative data for various biological activities of this compound-type alkaloids and their derivatives.
Table 1: Cholinesterase Inhibitory Activity
| Compound | Target | IC50 (µM) | Source |
| Northis compound | Butyrylcholinesterase (BuChE) | 26.1 - 33.26 | [4] |
| 3'-O-Methylnorthis compound | Butyrylcholinesterase (BuChE) | > 4.5 (SI) | [4] |
| 4'-O-Methylnorthis compound | Butyrylcholinesterase (BuChE) | > 4.9 (SI) | [4] |
| 3',4'-O-Dimethylnorthis compound | Acetylcholinesterase (AChE) | 319.6 | [4] |
| 3',4'-O-Dimethylnorthis compound | Butyrylcholinesterase (BuChE) | 91.6 | [4][5] |
| Carltonine A | Butyrylcholinesterase (hBuChE) | 0.913 | [6] |
| Carltonine B | Butyrylcholinesterase (hBuChE) | 0.031 | [6] |
| 6-O-Demethylthis compound | Acetylcholinesterase (AChE) | 223.2 | [2] |
| 6-O-Demethylthis compound | Butyrylcholinesterase (BChE) | 115.7 | [2] |
| 4'-O-Demethylthis compound | Acetylcholinesterase (AChE) | 606.8 | [2] |
| 4'-O-Demethylthis compound | Butyrylcholinesterase (BChE) | 30.7 | [2][6] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | CC50 (µM) | Source |
| Norcraugsodine | THP-1 | 27.0 | [1][4][7] |
| Northis compound | THP-1 | 99.0 | [1] |
| Northis compound | Huh7 | 72.6 | [1][4][7] |
| 3'-O-Methylnorthis compound | THP-1 | > 200 | [1] |
| 3,4-Dihydroxybenzaldehyde | THP-1 | 63.6 | [1] |
| 3,4-Dihydroxybenzaldehyde | Huh7 | 173.1 | [1] |
| N-Methylnorthis compound | THP-1 | 227 | [8] |
| N-Methylnorthis compound | Huh7 | 386 | [8] |
Table 3: Antiviral Activity Data
| Compound | Virus | Cell Line | EC50 (µM) | Selectivity Index (SI) | Source |
| Norcraugsodine | Dengue Virus (DENV) | Huh7 | 44.9 | 3.2 | [4][7] |
| Northis compound | Dengue Virus (DENV) | Huh7 | 50.4 | 1.5 | [1] |
| 3'-O-Methylnorthis compound | Dengue Virus (DENV) | Huh7 | > 4.5 | > 4.5 | [4][7] |
| 4'-O-Methylnorthis compound | Dengue Virus (DENV) | Huh7 | > 4.9 | > 4.9 | [4][7] |
| 3',4'-O-Dimethylnorthis compound | Dengue Virus (DENV) | Huh7 | 24.1 | 4.8 | [4][7] |
| 3,4-Dihydroxybenzaldehyde | Dengue Virus (DENV) | Huh7 | 34.4 | 7.2 | [4][7] |
| N-Methylnorthis compound | Dengue Virus (DENV) | Huh7 | 95.76 | 5.7 | [9] |
| 4'-O,N-Dimethylnorthis compound | Dengue Virus (DENV) | Huh7 | 67.74 | >6.28 | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-type alkaloids.
Synthesis of Northis compound Derivatives
The synthesis of northis compound and its O-methylated derivatives is typically achieved through a reductive amination reaction between the corresponding substituted benzaldehyde and tyramine.
Figure 2: General workflow for the synthesis of northis compound derivatives.
Protocol:
-
Reaction Setup: Dissolve equimolar amounts of the appropriate substituted benzaldehyde and tyramine in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reduction: Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise to the reaction mixture at room temperature.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water or a dilute acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare solutions of AChE or BuChE in phosphate-buffered saline (PBS).
-
Prepare a solution of the substrate, acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI), in PBS.
-
Prepare a solution of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in PBS.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., THP-1 or Huh7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against the logarithm of the compound concentration.
-
Antiviral Assay (Plaque Reduction Assay)
This assay is used to quantify the ability of a compound to inhibit the replication of a virus.
Figure 3: Workflow for a plaque reduction antiviral assay.
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero or Huh7) in multi-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound.
-
Virus Infection: Infect the cells with a known amount of virus.
-
Overlay: After an adsorption period, remove the virus inoculum and add a semi-solid overlay (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).
-
Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to an untreated virus control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
-
Conclusion and Future Directions
This compound-type Amaryllidaceae alkaloids represent a promising class of natural products with a diverse range of biological activities. Their potential as cholinesterase inhibitors for the management of neurodegenerative diseases, as well as their antiviral and cytotoxic properties, warrants further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the therapeutic potential of these fascinating molecules. Future research should focus on the synthesis of novel derivatives to establish clear structure-activity relationships, elucidation of their mechanisms of action, and in vivo evaluation of their efficacy and safety.
References
- 1. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Amaryllidaceae Alkaloids of this compound-Type from Narcissus pseudonarcissus cv. Carlton as New Selective Inhibitors of Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Northis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Cytotoxicity of Phorbol 12- Myristate 13-Acetate and Lipopolysaccharide on THP-1 Cells and an Optimized Differentiation Protocol [mdpi.com]
An In-depth Technical Guide to the Biosynthesis of Amaryllidaceae Alkaloids from Norbelladine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amaryllidaceae alkaloids (AAs) are a large and structurally diverse group of over 650 nitrogen-containing specialized metabolites found almost exclusively in the Amaryllidaceae plant family. [1]These compounds are renowned for their significant pharmacological properties. The most prominent example is galanthamine (B1674398), an acetylcholinesterase inhibitor used for the symptomatic treatment of Alzheimer's disease. [2]Other AAs, such as lycorine (B1675740) and haemanthamine (B1211331), have shown potent anticancer and antiviral activities. [2] Despite their therapeutic importance, the complete biosynthetic pathways for most AAs are still under investigation. However, it is well-established that these diverse molecular skeletons originate from a common precursor, norbelladine (B1215549) . [2]This guide provides a detailed technical overview of the biosynthetic journey from northis compound to the major classes of Amaryllidaceae alkaloids, focusing on the key enzymatic steps, quantitative data, and the experimental protocols used for their elucidation.
The Genesis of Northis compound: The Common Precursor
The biosynthesis of all Amaryllidaceae alkaloids begins with the formation of northis compound. This foundational step involves the condensation of two primary metabolites derived from aromatic amino acids: tyramine (B21549) (from L-tyrosine) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) (from L-phenylalanine). [3] This crucial condensation is not a simple, single-enzyme reaction. Recent studies suggest a two-step mechanism catalyzed by two distinct enzymes that likely function together, possibly as a metabolon, to efficiently produce northis compound. [4][5]
-
Northis compound Synthase (NBS) : This enzyme catalyzes the initial condensation of tyramine and 3,4-DHBA to form an unstable imine intermediate (a Schiff base), specifically norcraugsodine. [4][6]2. Noroxomaritidine/Norcraugsodine Reductase (NR) : This reductase then acts on the imine intermediate, reducing it to form the stable northis compound molecule. [4][5] While both enzymes have been shown to produce northis compound in vitro when supplied with the precursors, their combined action is believed to be the more efficient physiological route. [4]
The Key Branch Point: 4′-O-Methylnorthis compound
Once formed, northis compound undergoes a critical methylation step that creates the central branch-point intermediate for the entire alkaloid family: 4′-O-methylnorthis compound . This reaction is catalyzed by the enzyme Northis compound 4′-O-methyltransferase (N4OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of northis compound. [7][8] 4′-O-methylnorthis compound is the substrate for a series of intramolecular oxidative C-C coupling reactions, catalyzed by cytochrome P450 (CYP450) enzymes. The specific regiochemistry of this coupling—how the phenolic rings are joined—dictates which of the major alkaloid skeletal types will be formed. [9]
Major Biosynthetic Pathways via Oxidative Coupling
The diversification of the Amaryllidaceae alkaloids occurs through three primary modes of intramolecular phenol-phenol oxidative coupling of 4′-O-methylnorthis compound. These reactions are catalyzed by specific cytochrome P450 enzymes, such as those from the CYP96T subfamily. [9][10]
Para-Ortho′ Coupling: The Galanthamine-Type Pathway
This coupling links the para position of the tyramine-derived ring to the ortho position of the 3,4-DHBA-derived ring. This is a pivotal step in the formation of galanthamine. [9]
-
Key Enzyme : A cytochrome P450, identified as CYP96T1 in Narcissus sp. aff. pseudonarcissus, has been shown to catalyze this reaction, although it predominantly forms the para-para' coupled product. [9][10]Functional analyses of CYP96T homologs in Lycoris aurea have identified enzymes that are indeed responsible for para-ortho' scaffold formation. [10]* Product : The initial cyclized product is N-demethylnarwedine.
-
Subsequent Steps : N-demethylnarwedine is then reduced to form N-demethylgalanthamine, which is subsequently methylated to yield the final product, galanthamine . [7]
Ortho-Para′ Coupling: The Lycorine-Type Pathway
This pathway involves the coupling of the ortho position of the tyramine-derived ring to the para position of the 3,4-DHBA-derived ring. This leads to the formation of the lycorine and homolycorine (B1213549) skeletons.
-
Key Intermediate : The cyclization of 4′-O-methylnorthis compound via this route forms the foundational structure of alkaloids like lycorine .
-
Further Diversification : The lycorine skeleton can be further modified through hydroxylations, methylations, and rearrangements to produce a wide array of related alkaloids.
Para-Para′ Coupling: The Crinine (B1220781)/Haemanthamine-Type Pathway
The third major branch results from coupling the para position of the tyramine-derived ring to the para position of the 3,4-DHBA-derived ring. This leads to the crinine and haemanthamine series of alkaloids.
-
Key Enzyme : CYP96T1 from Narcissus sp. aff. pseudonarcissus was found to predominantly catalyze this para-para' C-C phenol (B47542) coupling. [9]* Products : This coupling forms the core structure of important alkaloids like crinine and haemanthamine . These skeletons can then undergo further enzymatic modifications to create derivatives such as narciclasine (B1677919) and tazettine.
Below is a diagram illustrating these divergent biosynthetic pathways originating from northis compound.
Quantitative Data on Key Biosynthetic Enzymes
The characterization of biosynthetic enzymes provides crucial data for understanding pathway flux and for engineering metabolic pathways in heterologous systems. The following table summarizes available kinetic data for key enzymes in the Amaryllidaceae alkaloid pathway.
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Optimal pH | Optimal Temp. (°C) | Source |
| N4OMT | Narcissus sp. aff. pseudonarcissus | Northis compound | 1.6 | 1.3 | 8.8 | 45 | [11] |
| N-Methylnorthis compound | 2.6 | 2.6 | 8.8 | 45 | [11] | ||
| NpOMT | Narcissus papyraceus | Northis compound | 10.8 ± 1.1 | 1.9 ± 0.04 | ~7.5 | 37 | [3] |
| Caffeic Acid | 114.7 ± 11.2 | 1.3 ± 0.05 | ~7.5 | 37 | [3] | ||
| 3,4-DHBA | 240.5 ± 21.3 | 2.1 ± 0.07 | ~7.5 | 37 | [3] | ||
| NBS / NR | Various | - | N/A | N/A | - | - | [4][5] |
| CYP96T1 | Narcissus sp. aff. pseudonarcissus | 4'-O-Methylnorthis compound | N/A | N/A | - | - | [9] |
Note: N/A indicates that specific kinetic data such as Km and kcat were not available in the cited literature, as assays often focus on product identification rather than full kinetic characterization, especially for complex enzymes like P450s or the dual NBS/NR system.
Experimental Protocols
The elucidation of these biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are overviews of key experimental methodologies.
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol is fundamental for producing sufficient quantities of a single, pure enzyme for in vitro characterization.
-
Gene Identification & Cloning : Candidate genes (e.g., N4OMT) are identified from transcriptome databases of Amaryllidaceae species. The coding sequence is amplified via PCR and cloned into an E. coli expression vector (e.g., pET vectors) containing an affinity tag (e.g., His6-tag). [7][12][13]2. Transformation and Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). [14]A small-scale culture is grown to mid-log phase (OD600 ≈ 0.6-0.8), and protein expression is induced, often with Isopropyl β-D-1-thiogalactopyranoside (IPTG). To improve protein solubility, expression is typically carried out at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-20 hours). [14]3. Cell Lysis and Purification : Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is achieved through sonication or high-pressure homogenization. The soluble protein fraction is clarified by centrifugation. [12]4. Affinity Chromatography : The clarified lysate is loaded onto a chromatography column with a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His6-tagged proteins). After washing away unbound proteins, the target enzyme is eluted using a high concentration of an elution agent (e.g., imidazole).
-
Purity Assessment : The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a method like the Bradford or BCA assay.
In Vitro Enzyme Activity Assays
Once purified, the enzyme's function and kinetics can be determined. The following describes a typical assay for an O-methyltransferase like N4OMT.
-
Reaction Mixture Preparation : A standard reaction mixture is prepared in a microcentrifuge tube. A typical 100 µL reaction contains:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.8)
-
Cofactors (e.g., 5 mM MgCl2)
-
Methyl donor: S-adenosyl-L-methionine (SAM) (e.g., 200 µM)
-
Substrate: Northis compound (e.g., 100 µM)
-
Purified Enzyme (e.g., 1-5 µg) [7][15]2. Incubation : The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 37-45°C) for a set time (e.g., 30-60 minutes). Control reactions are run simultaneously (e.g., no enzyme, no substrate) to account for non-enzymatic product formation. [7]3. Reaction Termination : The reaction is stopped, typically by adding an organic solvent like methanol (B129727) or ethyl acetate, which precipitates the enzyme.
-
-
Product Analysis : The mixture is centrifuged, and the supernatant is collected for analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem MS (MS/MS) to identify and quantify the methylated product (4'-O-methylnorthis compound). [3][16] The workflow for identifying and characterizing a biosynthetic enzyme is visualized below.
Analytical Methods for Alkaloid Identification
The structural complexity of Amaryllidaceae alkaloids requires sophisticated analytical techniques for their separation, identification, and quantification.
-
HPLC-ESI-MS/MS : High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry is the cornerstone technique. [16] * HPLC : Separates the complex mixture of alkaloids in a plant extract or enzyme assay based on their physicochemical properties (e.g., using a C18 reverse-phase column). [17] * ESI-MS : Ionizes the separated molecules and measures their mass-to-charge ratio (m/z), providing the molecular weight of the parent compound.
-
MS/MS : The parent ion is selected and fragmented, creating a characteristic fragmentation pattern. This pattern acts as a "fingerprint" that can be used to identify the alkaloid by comparing it to known standards or fragmentation rules for different alkaloid types (e.g., crinane-types show neutral losses of 43 or 44 u, while tazettine-types show a loss of 57 u). [16][18]* Nuclear Magnetic Resonance (NMR) Spectroscopy : When a novel compound is discovered or when absolute structural confirmation is needed, NMR is employed. 1D (1H, 13C) and 2D (e.g., COSY, HSQC, HMBC, ROESY) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the purified alkaloid. [7][19]
-
Conclusion
The biosynthesis of Amaryllidaceae alkaloids from northis compound is a masterful example of metabolic diversification in plants. A core pathway involving condensation and methylation creates the key intermediate, 4′-O-methylnorthis compound. From this single molecule, a suite of specific cytochrome P450 enzymes catalyzes distinct intramolecular oxidative coupling reactions to generate the vast structural diversity of the galanthamine, lycorine, and crinine-type alkaloids. While significant progress has been made in identifying key enzymes like N4OMT and CYP96T1, many steps in these complex pathways remain to be fully characterized. Future research, leveraging transcriptomics, proteomics, and advanced analytical techniques, will continue to unravel these intricate biosynthetic networks, paving the way for metabolic engineering and synthetic biology approaches to produce these valuable therapeutic compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and in silico structural characterization of northis compound O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of northis compound synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]
- 5. Characterization of northis compound synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cloning and Characterization of a Northis compound 4′-O-Methyltransferase Involved in the Biosynthesis of the Alzheimer’s Drug Galanthamine in Narcissus sp. aff. pseudonarcissus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. Heterologous protein expression in E. coli [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
Potential Therapeutic Properties of Belladine and its Analogs: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the therapeutic properties of the Amaryllidaceae alkaloid belladine is scarce in publicly available scientific literature. This guide provides an in-depth overview of the known and potential therapeutic properties of this compound by examining its precursor, northis compound (B1215549), and other closely related this compound-type alkaloids. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Amaryllidaceae Alkaloids
This compound is a phenethylamine (B48288) alkaloid that serves as a key intermediate in the biosynthesis of a wide array of Amaryllidaceae alkaloids.[1] This structurally diverse family of natural products is renowned for a variety of pharmacological activities, including anticholinesterase, antiviral, and anticancer properties.[2][3][4] While the biological activities of many Amaryllidaceae alkaloids are well-documented, this compound and its immediate derivatives remain largely unexplored.[2][3][4] This guide will focus on the experimentally determined therapeutic potential of northis compound, the immediate precursor to this compound, and its synthetic derivatives to extrapolate the potential therapeutic avenues for this compound itself.
Northis compound is formed through the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde.[5] Its derivatives have been synthesized and evaluated for several biological activities, providing valuable insights into the structure-activity relationships of this class of compounds.[3][4]
Potential Therapeutic Applications
Based on studies of its precursors and related compounds, this compound is predicted to have potential applications in the following areas:
-
Neurodegenerative Diseases: As an acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor, this compound could be relevant for the symptomatic treatment of Alzheimer's disease.[1][3][6]
-
Antiviral Infections: Demonstrated activity of northis compound derivatives against Dengue virus (DENV) suggests a potential for developing broad-spectrum antiviral agents.[3][4]
-
Cancer: Cytotoxic effects observed in various cancer cell lines indicate a potential for anticancer applications.[3]
-
Anti-inflammatory: Northis compound has been shown to possess anti-inflammatory and cyclooxygenase (COX) inhibitory effects.[7][8]
Quantitative Data on Northis compound Derivatives
The following tables summarize the biological activities of northis compound and its O-methylated derivatives as reported in the literature.
Table 1: Cytotoxicity of Northis compound and its Derivatives
| Compound | Cell Line | CC50 (µM) |
| Northis compound | THP-1 | >200 |
| Huh7 | 173.1 ± 1.1 | |
| 3'-O-methylnorthis compound | THP-1 | 181.2 ± 1.1 |
| Huh7 | >200 | |
| 4'-O-methylnorthis compound | THP-1 | >200 |
| Huh7 | >200 | |
| 3',4'-O-dimethylnorthis compound | THP-1 | >200 |
| Huh7 | 115.1 ± 1.2 | |
| Norcraugsodine | THP-1 | 86.8 ± 1.1 |
| Huh7 | 100.9 ± 1.1 | |
| 3,4-DHBA | THP-1 | 102.3 ± 1.1 |
| Huh7 | 72.6 ± 1.1 |
Data sourced from Girard et al., 2022.[3]
Table 2: Antiviral Activity of Northis compound and its Derivatives against DENVGFP
| Compound | EC50 (µM) | Selectivity Index (SI) |
| Northis compound | 33.7 ± 1.1 | >5.1 |
| 3'-O-methylnorthis compound | 44.9 ± 1.2 | >4.5 |
| 4'-O-methylnorthis compound | 38.8 ± 1.2 | >4.9 |
| 3',4'-O-dimethylnorthis compound | 24.1 ± 1.2 | 4.8 |
| Norcraugsodine | 31.2 ± 1.1 | 3.2 |
| 3,4-DHBA | 10.1 ± 1.1 | 7.2 |
Data sourced from Girard et al., 2022.[3][4]
Table 3: Cholinesterase Inhibitory Activity of Northis compound and its Derivatives
| Compound | Enzyme | IC50 (µM) |
| Northis compound | BuChE | 26.13 ± 1.10 |
| 3'-O-methylnorthis compound | BuChE | 60.15 ± 1.14 |
| 4'-O-methylnorthis compound | BuChE | 91.60 ± 1.13 |
| 3',4'-O-dimethylnorthis compound | BuChE | 80.31 ± 1.11 |
| AChE | 319.6 ± 1.1 |
Data sourced from Girard et al., 2022.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Chemical Synthesis of Northis compound Derivatives
Northis compound and its methylated analogs can be synthesized following a two-step reaction sequence. The first step involves the synthesis of imines by reacting tyramine with the corresponding benzaldehyde (B42025) derivatives. The second step is the reduction of the imine function using a reducing agent such as sodium borohydride (B1222165) (NaBH4) to yield the final amine products.[5]
Cytotoxicity Assay
The cytotoxicity of the compounds can be evaluated using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Lines: Human monocytic leukemia cells (THP-1) and human hepatocarcinoma cells (Huh7) are used.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The compounds are dissolved in DMSO and added to the cells at various concentrations. DMSO is used as a negative control.
-
The plates are incubated at 37 °C and 5% CO2 for 72 hours.
-
CellTiter-Glo® reagent is added to each well.
-
The plates are mixed on an orbital shaker for 2 minutes and incubated for 10 minutes at room temperature.
-
The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured with a microplate spectrophotometer.[3]
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from dose-response curves.
Antiviral Assay
The antiviral activity can be assessed using reporter viruses, such as DENV expressing Green Fluorescent Protein (DENVGFP).
-
Cell Line: Huh7 cells are used for DENVGFP infection.
-
Procedure:
-
Huh7 cells are seeded in 96-well plates.
-
Cells are pre-treated with the compounds at different concentrations for a specified time.
-
The cells are then infected with DENVGFP at a specific multiplicity of infection (MOI).
-
The plates are incubated for 72 hours.
-
The percentage of GFP-positive cells is quantified by flow cytometry.
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.[9]
Cholinesterase Inhibition Assay
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can be determined using a modified Ellman's method.
-
Enzymes: Human recombinant AChE and BuChE are used.
-
Procedure:
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains a buffer (e.g., phosphate (B84403) buffer), the respective enzyme, the test compound at various concentrations, and the substrate (acetylthiocholine or butyrylthiocholine).
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is used as the coloring agent.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance is measured at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.[6]
Visualizations: Biosynthesis and Experimental Workflow
Biosynthetic Relationship of this compound-Type Alkaloids
Caption: Biosynthetic pathway from precursors to this compound and other Amaryllidaceae alkaloids.
General Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Hypothesized Signaling Pathway for Cholinesterase Inhibitiondot
digraph "Cholinesterase Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
This compound [label="this compound Analog", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase\n(AChE)", fillcolor="#F1F3F4", fontcolor="#202124"]; ACh [label="Acetylcholine\n(ACh)", fillcolor="#FBBC05", fontcolor="#202124"]; Choline_Acetate [label="Choline + Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synaptic_Cleft [label="Increased ACh in\nSynaptic Cleft", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Cholinergic_Receptor [label="Cholinergic Receptor\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Therapeutic_Effect [label="Therapeutic Effect\n(e.g., Improved Cognition)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> AChE [label=" Inhibition", color="#EA4335", style=bold, fontcolor="#EA4335"]; ACh -> Choline_Acetate [label=" Hydrolysis", color="#5F6368"]; AChE -> ACh [dir=none, style=dotted, color="#5F6368"]; ACh -> Synaptic_Cleft [color="#5F6368"]; Synaptic_Cleft -> Cholinergic_Receptor [label=" Binding", color="#5F6368"]; Cholinergic_Receptor -> Therapeutic_Effect [color="#5F6368"]; }
References
- 1. This compound | C19H25NO3 | CID 441586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amaryllidaceae Alkaloids of this compound-Type from Narcissus pseudonarcissus cv. Carlton as New Selective Inhibitors of Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of northis compound, a precursor of Amaryllidaceae alkaloid, as an anti-inflammatory/anti-COX compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Antiviral and Anticancer Properties of Belladine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of research into the antiviral and anticancer properties of belladine and its derivatives. This compound alkaloids, belonging to the Amaryllidaceae family, are precursors in the biosynthesis of numerous pharmacologically active compounds.[1] Recent studies have highlighted the potential of simpler this compound-type structures as therapeutic agents in their own right. This document collates quantitative data on their biological activities, details the experimental methodologies used for their evaluation, and visualizes the putative signaling pathways involved in their mechanism of action.
Anticancer and Cytotoxic Activities
Recent research has focused on evaluating the cytotoxic effects of various northis compound (B1215549) derivatives against a range of cancer cell lines. The findings indicate that certain derivatives exhibit significant, and in some cases selective, cytotoxic activity.
Quantitative Cytotoxicity Data
The cytotoxic activities of several O-methylated and N-methylated northis compound derivatives have been assessed against monocytic leukemia (THP-1), hepatocarcinoma (Huh7), and adenocarcinoma (HCT-8) cell lines. The median cytotoxic concentrations (CC50) are summarized below.
| Compound | Cell Line | CC50 (µM) | Reference |
| Northis compound | THP-1 | 148 | [2] |
| Huh7 | 72.6 | [1][3] | |
| Norcraugsodine | THP-1 | 27.0 | [1][3] |
| Huh7 | 173.1 | [1] | |
| 3,4-DHBA | THP-1 | >200 | [1] |
| Huh7 | 149.3 | [1] | |
| 3'-O-methylnorthis compound | THP-1 | >200 | [1] |
| 3',4'-O-dimethylnorthis compound | Huh7 | 115.1 | [1] |
| N-methylnorthis compound | THP-1 | 227 | [2] |
| Huh7 | 386 | [2] | |
| 4'-O,N-dimethylnorthis compound | Huh7 | 460.5 | [2] |
| HCT-8 cells showed low sensitivity to the tested compounds at concentrations up to 500 µM. | HCT-8 | >500 | [2] |
Potential Anticancer Mechanisms of Action
While the precise molecular targets of this compound derivatives are still under investigation, studies on related Amaryllidaceae alkaloids suggest that their anticancer effects are largely mediated through the induction of apoptosis and cell cycle arrest.[1][4][5]
1.2.1 Induction of Apoptosis
Amaryllidaceae alkaloids are known to trigger the intrinsic, or mitochondrial, pathway of apoptosis.[4] This pathway is initiated by cellular stress and leads to the permeabilization of the outer mitochondrial membrane. This results in the release of cytochrome c, which in turn activates a cascade of caspases, the key executioner enzymes of apoptosis.[4] The process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-xL being downregulated by some Amaryllidaceae alkaloids.[3]
1.2.2 Cell Cycle Arrest
Several Amaryllidaceae alkaloids have been shown to modulate the cell cycle in cancer cells, leading to arrest at various phases, such as G1 or G2/M.[5][6] This prevents the cells from proliferating and can be a precursor to apoptosis. The exact mechanism of cell cycle arrest by this compound derivatives has not yet been elucidated.
Experimental Protocol: Cytotoxicity Assay
The cytotoxic effects of northis compound derivatives were determined using the Cell-Titer GLO® Luminescent Cell Viability Assay.[1]
-
Cell Plating: Monocytic leukemia THP-1 cells (2 x 10^4 cells/well) or hepatocarcinoma Huh7 cells (7.5 x 10^3 cells/well) are plated in black 96-well plates.[1]
-
Incubation: The plates are incubated at 37°C for 24 hours.[1]
-
Compound Treatment: Northis compound derivatives are serially diluted (e.g., from 200 µM down to 6.25 µM) and added to the wells.[1] A positive control (e.g., lycorine) and a negative control (DMSO) are included.[1]
-
Incubation: The cells are incubated with the compounds for 72 hours.[1]
-
Lysis and Luminescence Measurement: Cell-Titer GLO® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[1]
-
Data Analysis: The luminescence is measured using a microplate reader. The results are normalized to the DMSO control, and CC50 values are calculated.[1]
Antiviral Activities
Northis compound derivatives have been investigated for their potential to inhibit the replication of several viruses, with notable activity observed against Dengue virus (DENV) and Influenza A virus.
Quantitative Antiviral Data
The antiviral efficacy of northis compound derivatives was evaluated against DENV and HIV-1. The median effective concentration (EC50) and the selectivity index (SI), which is the ratio of CC50 to EC50, are presented below.
| Compound | Virus | EC50 (µM) | CC50 (µM) (Huh7 cells) | SI (CC50/EC50) | Reference |
| 3,4-DHBA | DENV | 24.1 | 173.1 | 7.2 | [1] |
| Norcraugsodine | DENV | 44.9 | 142.2 | 3.2 | [1] |
| 3'-O-methylnorthis compound | DENV | >100 | >200 | >4.5 | [1] |
| 4'-O-methylnorthis compound | DENV | >100 | >200 | >4.9 | [1] |
| 3',4'-O-dimethylnorthis compound | DENV | 24.1 | 115.1 | 4.8 | [1] |
Note: Antiviral activity against HIV-1 was only observed at cytotoxic concentrations of the compounds.[1][3]
Additionally, a study on this compound N-oxides demonstrated activity against Influenza A virus.[7]
| Compound | Virus Strain | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) | Reference |
| 12a | A/PR/8/34 H1N1 | 15.3 | 125 | 8.2 | [7] |
| 12b | A/PR/8/34 H1N1 | 11.2 | 100 | 8.9 | [7] |
| 12c | A/PR/8/34 H1N1 | 18.7 | 150 | 8.0 | [7] |
| 12h | A/PR/8/34 H1N1 | 8.5 | 100 | 11.8 | [7] |
Potential Antiviral Mechanisms of Action
The antiviral mechanisms of this compound derivatives are not yet well understood and are a key area for future research.[1] However, some potential modes of action have been proposed.
2.2.1 Inhibition of Early-Stage Viral Replication
For this compound N-oxides active against Influenza A, it has been suggested that they interfere with the early stages of the viral life cycle.[7] This could involve blocking viral entry into the host cell or inhibiting the uncoating and release of the viral genome.
2.2.2 Neuraminidase Inhibition
A computational study has suggested that quaternary this compound derivatives may be able to bind to and inhibit neuraminidase, a key enzyme on the surface of the influenza virus that is essential for the release of new virus particles from an infected cell.[7]
Experimental Protocol: Antiviral Assay (DENV)
The anti-Dengue virus activity of northis compound derivatives was assessed using a GFP-expressing DENV vector and flow cytometry.[1]
-
Cell Culture: Huh7 cells are used as the host cell line.[1]
-
Infection: Cells are infected with a propagative DENVGFP virus at a specific multiplicity of infection (MOI), for example, 0.025.[1][8]
-
Compound Treatment: The infected cells are treated with various concentrations of the northis compound derivatives (e.g., ranging from 6.25 µM to 200 µM).[1][8]
-
Incubation: The treated, infected cells are incubated for 72 hours post-infection.[1][8]
-
Flow Cytometry: The percentage of GFP-positive cells (indicating viral infection) is quantified using flow cytometry.[1]
-
Data Analysis: The results are normalized to the untreated infected cells, and EC50 values are determined.[1]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with demonstrable cytotoxic and antiviral activities. The quantitative data presented herein highlight the potential for developing these molecules into therapeutic agents. Norcraugsodine and northis compound have shown notable cytotoxicity against leukemia and hepatocarcinoma cell lines, respectively.[1][3] Furthermore, several derivatives have displayed significant anti-Dengue virus activity with favorable selectivity indices.[1]
However, a critical gap remains in the understanding of their molecular mechanisms of action. Future research should prioritize the identification of the specific cellular and viral targets of this compound derivatives. Elucidating the signaling pathways involved in their anticancer and antiviral effects will be crucial for optimizing their structure to enhance potency and selectivity, and for advancing these promising compounds through the drug development pipeline.
References
- 1. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amaryllidaceae-Type Alkaloids from Pancratium maritimum: Apoptosis-Inducing Effect and Cell Cycle Arrest on Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejgm.co.uk [ejgm.co.uk]
- 5. Cell cycle modulatory effects of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cell cycle modulatory effects of Amaryllidaceae alkaloids | Semantic Scholar [semanticscholar.org]
Belladine's Potential in Neurodegenerative Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Belladine, a phenethylamine (B48288) alkaloid, has emerged as a molecule of interest in the field of neurodegenerative disease research, primarily due to its activity as a cholinesterase inhibitor. This technical guide provides a comprehensive overview of the current understanding of this compound's role, with a focus on its potential therapeutic applications, particularly in Alzheimer's disease. While direct, in-depth research on this compound's broad neuroprotective effects is nascent, this document synthesizes the available data on its biochemical activity, and that of its close derivatives, to offer a foundational resource for the scientific community.
Introduction to this compound
This compound is a naturally occurring phenethylamine alkaloid found in various plant species. Its chemical structure is N-methyl-4-methoxyphenylethylamine with an N-(3,4-dimethoxybenzyl) substituent. The core interest in this compound for neurodegenerative diseases stems from its established role as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the cholinergic hypothesis of Alzheimer's disease.
Cholinesterase Inhibition: The Primary Mechanism of Action
The prevailing hypothesis for the symptomatic treatment of Alzheimer's disease involves the potentiation of cholinergic neurotransmission. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of these enzymes increases the availability of acetylcholine, thereby enhancing cholinergic signaling.
While direct and extensive studies on this compound's inhibitory potency are limited, research on structurally related this compound-type Amaryllidaceae alkaloids has provided valuable insights. A study by Čikotová et al. (2023) synthesized and evaluated a series of this compound-inspired compounds, demonstrating their potential as selective BuChE inhibitors.[1]
Quantitative Data: Cholinesterase Inhibition by this compound-Inspired Compounds
The following table summarizes the in vitro inhibitory activity of a selection of synthetic this compound derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE).
| Compound ID | Modification from this compound Scaffold | hAChE IC50 (µM) | hBuChE IC50 (µM) | Selectivity Index (hAChE/hBuChE) |
| 1 | N-benzyl-N-methyl-2-(4-methoxyphenyl)ethan-1-amine | > 100 | 1.23 ± 0.05 | > 81.3 |
| 2 | N-(3,4-dimethoxybenzyl)-N-methyl-2-(4-hydroxyphenyl)ethan-1-amine | > 100 | 0.85 ± 0.03 | > 117.6 |
| 3 | N-(3,4-dimethoxybenzyl)-N-methyl-2-(3,4-dihydroxyphenyl)ethan-1-amine | > 100 | 0.54 ± 0.02 | > 185.2 |
| 6 | N-(3,4-dimethoxybenzyl)-N-methyl-2-(thiophen-2-yl)ethan-1-amine | > 100 | 0.072 ± 0.003 | > 1388.9 |
| 10 | N-(4-methoxybenzyl)-N-methyl-2-(4-methoxyphenyl)ethan-1-amine | 21.51 ± 0.62 | 0.45 ± 0.02 | 47.8 |
| 14 | N-(4-hydroxybenzyl)-N-methyl-2-(4-methoxyphenyl)ethan-1-amine | 37.65 ± 1.68 | 0.98 ± 0.04 | 38.4 |
Data extracted from Čikotová et al., 2023.[1] The table highlights the potent and selective inhibitory activity of certain this compound derivatives against hBuChE.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The following provides a generalized methodology for assessing the cholinesterase inhibitory activity of compounds like this compound, based on the widely used Ellman's method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AChE and BuChE.
Principle: The assay measures the activity of cholinesterase by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of thiocholine (B1204863) (produced by the enzymatic hydrolysis of acetylthiocholine (B1193921) or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme's activity and is measured spectrophotometrically.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of enzymes, substrates (ATCI/BTCI), DTNB, and the test compound.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations (serial dilutions)
-
DTNB solution
-
AChE or BuChE solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate (ATCI for AChE, BTCI for BuChE) to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals for a set duration using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway and the Role of this compound
The primary proposed mechanism for this compound's therapeutic potential in Alzheimer's disease is its modulation of the cholinergic signaling pathway. The following diagram illustrates this concept.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow: From Compound Synthesis to In Vitro Testing
The following diagram outlines a typical workflow for the synthesis and initial biological evaluation of this compound-like compounds.
Caption: Workflow for synthesis and evaluation of this compound derivatives.
Future Directions and Unexplored Areas
The current body of research on this compound in the context of neurodegenerative diseases is largely centered on its role as a cholinesterase inhibitor. To build a more comprehensive understanding of its potential, several key areas warrant further investigation:
-
Direct Neuroprotective Effects: Studies are needed to evaluate whether this compound can protect neurons from various insults relevant to neurodegeneration, such as oxidative stress, glutamate (B1630785) excitotoxicity, and apoptosis.
-
Impact on Amyloid-beta and Tau Pathologies: Research should explore if this compound can modulate the aggregation of amyloid-beta peptides or the hyperphosphorylation of tau protein, two key pathological hallmarks of Alzheimer's disease.
-
Anti-inflammatory Properties: Investigating the potential of this compound to mitigate neuroinflammation, a critical component of neurodegenerative processes, would be a valuable avenue of research.
-
In Vivo Studies: Preclinical studies in animal models of neurodegenerative diseases are essential to assess the efficacy, pharmacokinetics, and safety of this compound.
-
Blood-Brain Barrier Permeability: Determining the ability of this compound to cross the blood-brain barrier is a critical step in evaluating its potential as a CNS therapeutic agent.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. Their established mechanism as cholinesterase inhibitors provides a strong rationale for further investigation. However, the full neuroprotective potential of this compound remains largely untapped. Future research focusing on its effects on other key pathological pathways, coupled with in vivo studies, will be crucial to fully elucidate its role and advance its potential translation into clinical applications. The data and protocols presented in this guide offer a foundational resource to stimulate and support these future research endeavors.
References
The Role of Belladine-Type Alkaloids as Butyrylcholinesterase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] While the etiology of AD is complex, disruption of cholinergic neurotransmission is a key pathological feature.[1] Cholinesterase inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine, are a cornerstone of current AD therapy.[1][2] Initially, research primarily focused on inhibiting acetylcholinesterase (AChE). However, emerging evidence highlights the significance of butyrylcholinesterase (BuChE) in the later stages of AD, making it a crucial therapeutic target.[1][3]
Amaryllidaceae alkaloids, a diverse class of natural compounds, have shown promise as cholinesterase inhibitors, with galantamine being a well-known example used in AD treatment.[2] Within this family, belladine-type alkaloids have emerged as a promising scaffold for the development of potent and selective BuChE inhibitors. This technical guide provides an in-depth overview of the function of this compound-inspired compounds as butyrylcholinesterase inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows. While northis compound (B1215549) itself has been noted for anti-inflammatory properties, its derivatives have demonstrated significant anti-cholinesterase activity.[4]
Quantitative Data on this compound-Type Butyrylcholinesterase Inhibitors
The inhibitory activity of various naturally occurring and synthetic this compound-type alkaloids against human butyrylcholinesterase (hBuChE) has been evaluated. The data, including IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), is summarized below for clear comparison.
Table 1: In Vitro Inhibitory Activity of Natural this compound-Type Alkaloids Against hBuChE
| Compound | hBuChE IC50 (nM) | hAChE IC50 (µM) | Selectivity Index (AChE/BuChE) | Source |
| Carltonine A | 913 ± 20 | > 100 | > 109 | [5][6] |
| Carltonine B | 31 ± 1 | > 100 | > 3225 | [5][6] |
Table 2: In Vitro Inhibitory Activity of Synthetic Northis compound Derivatives Against hBuChE
| Compound | hBuChE IC50 (nM) | hAChE IC50 (µM) | Selectivity Index (AChE/BuChE) | Source |
| 6 | 72 | > 100 | ~1400 | [1][4] |
| Other Active Compounds (1-5, 7) | < 1000 | - | - | [1] |
Note: A higher selectivity index indicates a greater preference for inhibiting BuChE over AChE.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in the research on this compound-type BuChE inhibitors.
In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)
This spectrophotometric method is widely used to determine acetylcholinesterase and butyrylcholinesterase activity.
Principle: The assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at a specific wavelength. The rate of color formation is proportional to the enzyme activity.
Materials:
-
Human recombinant AChE (hAChE) and BuChE (hBuChE)
-
Acetylthiocholine iodide (ATCI) and S-butyrylthiocholine chloride (BTCC) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds (this compound derivatives)
-
Positive controls (e.g., galantamine, eserine)[1]
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and positive controls in the appropriate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution (hAChE or hBuChE).
-
Add the test compound solution to the respective wells.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 5 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCC for BuChE).
-
Immediately measure the absorbance of the yellow product at a wavelength of 412 nm at regular intervals for a set period.
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compound.[1]
Enzyme Kinetic Analysis
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed on the most potent inhibitors.
Procedure:
-
The cholinesterase inhibition assay (Ellman's method) is performed with varying concentrations of both the substrate (e.g., butyrylthiocholine) and the inhibitor (e.g., compound 6).[1]
-
The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.
-
The data is then plotted using graphical methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition and the inhibition constant (Ki).[7]
In Silico Docking Studies
Molecular docking simulations are used to predict the binding mode of the inhibitors within the active site of the BuChE enzyme.
Procedure:
-
Preparation of the Ligand and Receptor: The 3D structures of the inhibitor molecules (e.g., carltonine A, carltonine B, compound 6) are generated and optimized. The crystal structure of human BuChE is obtained from a protein data bank.
-
Docking Simulation: A molecular docking program is used to place the ligand into the active site of the BuChE protein and predict the most likely binding conformation.
-
Analysis: The resulting docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the enzyme's active site. This provides insights into the structural basis for the observed inhibitory activity and selectivity.[1][5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Butyrylcholinesterase Inhibition.
Caption: Workflow for the Modified Ellman's Method.
Caption: Development of this compound-Type BuChE Inhibitors.
Conclusion
This compound-type alkaloids and their synthetic derivatives represent a highly promising class of selective butyrylcholinesterase inhibitors. Compounds such as carltonine B, isolated from natural sources, and the synthetic derivative designated as compound 6, have demonstrated potent inhibitory activity in the nanomolar range with excellent selectivity over acetylcholinesterase.[1][4][5][6] This selectivity is a desirable trait for targeting the advanced stages of Alzheimer's disease where BuChE plays a more prominent role. The detailed experimental protocols and in silico studies provide a robust framework for the continued investigation and optimization of these compounds. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound-type BuChE inhibitors in the treatment of Alzheimer's disease and other neurodegenerative conditions. The prediction that these compounds can cross the blood-brain barrier further enhances their potential as CNS-acting drugs.[1]
References
- 1. Amaryllidaceae Alkaloids of Northis compound-Type as Inspiration for Development of Highly Selective Butyrylcholinesterase Inhibitors: Synthesis, Biological Activity Evaluation, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Amaryllidaceae Alkaloids of this compound-Type from Narcissus pseudonarcissus cv. Carlton as New Selective Inhibitors of Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amaryllidaceae Alkaloids of this compound-Type from Narcissus pseudonarcissus cv. Carlton as New Selective Inhibitors of Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Biosynthesis of Tropane Alkaloids: Hyoscyamine and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropane (B1204802) alkaloids (TAs), including the pharmaceutically important compounds hyoscyamine (B1674123) and scopolamine (B1681570), are a class of secondary metabolites predominantly found in the Solanaceae family. Their anticholinergic properties make them valuable in modern medicine. The biosynthesis of these complex molecules involves a multi-step pathway localized primarily in the roots of these plants. This guide provides a detailed technical overview of the core biosynthetic pathway, the key enzymes involved, their quantitative kinetic properties, and detailed experimental protocols for their study. Furthermore, it delves into the regulatory mechanisms, particularly the role of jasmonate signaling, and provides visual representations of the pathways and experimental workflows to aid in research and development.
The Core Biosynthetic Pathway
The biosynthesis of hyoscyamine and scopolamine originates from the amino acids L-ornithine and L-arginine, which are converted to putrescine. The pathway proceeds through a series of enzymatic reactions to form the characteristic tropane ring, which is then esterified with a phenylalanine-derived moiety and further modified.
The key steps are:
-
Formation of N-methylputrescine: The pathway begins with the N-methylation of putrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT). This is a committed step in the biosynthesis of tropane alkaloids.
-
Formation of the N-methyl-Δ¹-pyrrolinium cation: N-methylputrescine is then oxidatively deaminated to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.
-
Tropinone (B130398) formation: The N-methyl-Δ¹-pyrrolinium cation condenses with two malonyl-CoA units to form tropinone, the first intermediate with the tropane ring structure. This reaction is catalyzed by a pyrrolidine (B122466) ketide synthase (PYKS) and a cytochrome P450 enzyme.
-
Reduction of tropinone: Tropinone is a critical branch point. It can be reduced by two different stereospecific enzymes:
-
Tropinone Reductase I (TR-I) reduces tropinone to tropine . Tropine is the precursor for hyoscyamine and scopolamine.
-
Tropinone Reductase II (TR-II) reduces tropinone to pseudotropine , which is a precursor for calystegines.
-
-
Formation of littorine (B1216117): Tropine undergoes esterification with phenyllactic acid (derived from phenylalanine) to form littorine.
-
Conversion of littorine to hyoscyamine: Littorine is then rearranged to hyoscyamine.
-
Conversion of hyoscyamine to scopolamine: This final stage is a two-step process catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H) . H6H first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine, and then catalyzes an epoxidation reaction to form scopolamine.
Quantitative Data of Key Biosynthetic Enzymes
The efficiency of the tropane alkaloid biosynthetic pathway is largely determined by the kinetic properties of its key enzymes. The following table summarizes the available quantitative data for the critical enzymes in the pathway.
| Enzyme | Abbreviation | Source Organism | Substrate(s) | K_m_ (µM) | V_max_ or k_cat_ | Optimal pH |
| Putrescine N-methyltransferase | PMT | Datura metel | Putrescine, SAM | 255.5, 128.2 | 24.47 nKat/mg | - |
| Solanum tuberosum | Putrescine | 250 | - | - | ||
| Tropinone Reductase I | TR-I | Hyoscyamus niger | Tropinone, NADPH | 38, 25 | - | 6.0 |
| Tropinone Reductase II | TR-II | Hyoscyamus niger | Tropinone, NADPH | 130, 20 | - | 6.8 |
| Hyoscyamine 6β-hydroxylase | H6H | Brugmansia sanguinea | Hyoscyamine, 2-oxoglutarate, O₂ | ~60 | - | - |
| Hyoscyamus niger | Hyoscyamine | 35 | - | 7.2 | ||
| 6β-hydroxyhyoscyamine | 15 | - | 7.2 |
Note: Kinetic data can vary depending on the specific assay conditions and the source of the enzyme.
Experimental Protocols
Cloning, Expression, and Purification of Biosynthetic Enzymes
This protocol provides a general workflow for the cloning, expression, and purification of tropane alkaloid biosynthetic enzymes (e.g., PMT, TR-I, TR-II, H6H) for in vitro characterization.
1. Gene Cloning:
-
RNA Extraction: Extract total RNA from the roots of a tropane alkaloid-producing plant (e.g., Datura stramonium, Hyoscyamus niger) using a suitable kit or a standard protocol like Trizol extraction.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
PCR Amplification: Amplify the coding sequence of the target enzyme from the cDNA using gene-specific primers designed based on published sequences. The primers should include restriction sites for cloning into an expression vector.
-
Cloning: Ligate the purified PCR product into a suitable E. coli expression vector (e.g., pET series with a His-tag for purification).
-
Transformation: Transform the ligation product into a competent E. coli strain (e.g., DH5α for plasmid propagation) and select for positive clones. Verify the sequence of the cloned gene.
2. Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
3. Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM).
-
Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE to check for purity and size.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
Enzyme Activity Assays
1. Putrescine N-methyltransferase (PMT) Assay:
-
Principle: The activity of PMT is determined by measuring the formation of N-methylputrescine from putrescine and S-adenosyl-L-methionine (SAM).
-
Reaction Mixture (final volume 100 µL):
-
50 mM Tris-HCl buffer (pH 8.5)
-
1 mM Dithiothreitol (DTT)
-
0.5 mM Putrescine
-
0.2 mM S-adenosyl-L-methionine (SAM)
-
Purified PMT enzyme (1-5 µg)
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
The product, N-methylputrescine, can be quantified by HPLC after derivatization with dansyl chloride or by using radiolabeled SAM and measuring the incorporation of the radioactive methyl group into the product.
-
2. Tropinone Reductase (TR-I and TR-II) Assay:
-
Principle: The activity of TR-I and TR-II is determined by monitoring the oxidation of NADPH to NADP⁺ at 340 nm, which is coupled to the reduction of tropinone.
-
Reaction Mixture (final volume 1 mL):
-
100 mM Potassium phosphate (B84403) buffer (pH 6.2 for TR-I, pH 7.0 for TR-II)
-
0.2 mM NADPH
-
1 mM Tropinone
-
Purified TR-I or TR-II enzyme (0.5-2 µg)
-
-
Procedure:
-
Equilibrate the reaction mixture (without tropinone) in a spectrophotometer cuvette at 30°C.
-
Initiate the reaction by adding tropinone.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of NADPH oxidation (ε = 6.22 mM⁻¹cm⁻¹).
-
3. Hyoscyamine 6β-hydroxylase (H6H) Assay:
-
Principle: The activity of H6H is determined by measuring the conversion of hyoscyamine to 6β-hydroxyhyoscyamine and scopolamine.
-
Reaction Mixture (final volume 200 µL):
-
50 mM Tris-HCl buffer (pH 7.5)
-
4 mM 2-oxoglutarate
-
4 mM Ascorbate
-
0.2 mM FeSO₄
-
0.5 mM Hyoscyamine
-
Purified H6H enzyme (5-10 µg)
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of methanol (B129727) or by boiling.
-
Analyze the products (6β-hydroxyhyoscyamine and scopolamine) by HPLC-MS or GC-MS.
-
Regulation of Tropane Alkaloid Biosynthesis
The biosynthesis of tropane alkaloids is tightly regulated at multiple levels, including transcriptional control of the biosynthetic genes. Plant hormones, particularly jasmonates (jasmonic acid and its derivatives), play a crucial role in upregulating the expression of key enzyme genes in the pathway in response to environmental stresses and developmental cues.
Jasmonate Signaling Pathway
Elicitation by methyl jasmonate (MeJA) has been shown to significantly increase the transcript levels of PMT, TR-I, and H6H, leading to enhanced accumulation of hyoscyamine and scopolamine.[1][2][3] The signaling cascade is initiated by the perception of jasmonates, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-repression allows transcription factors (TFs) of the MYC, ERF, and WRKY families to activate the expression of target genes, including those in the tropane alkaloid biosynthetic pathway.
Visualizations
Biosynthetic Pathway of Hyoscyamine and Scopolamine
Caption: The biosynthetic pathway of hyoscyamine and scopolamine.
Jasmonate Signaling Pathway in Tropane Alkaloid Regulation
References
- 1. Modulation of Tropane Alkaloids' Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Crucial Role of Littorine in the Biosynthesis of Hyoscyamine and Scopolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyoscyamine (B1674123) and scopolamine (B1681570) are tropane (B1204802) alkaloids of significant medicinal importance, primarily utilized for their anticholinergic properties. Their biosynthesis in plants, particularly within the Solanaceae family, is a complex process involving a series of enzymatic reactions. A pivotal intermediate in this pathway is littorine (B1216117), the ester of tropine (B42219) and phenyllactic acid. The conversion of littorine represents a critical branching point and a key regulatory step in the production of hyoscyamine and, subsequently, scopolamine. This technical guide provides an in-depth exploration of the role of littorine, detailing the enzymatic transformations, relevant experimental protocols, and quantitative data to support further research and development in this field.
The Biosynthetic Pathway: From Littorine to Hyoscyamine and Scopolamine
The biosynthesis of hyoscyamine and scopolamine from littorine involves a series of enzymatic steps primarily occurring in the roots of the plant. The key transformations are initiated by the formation of littorine itself, followed by a crucial rearrangement and subsequent modifications.
1. Formation of Littorine:
Littorine is synthesized from tropine and phenyllactate. Recent studies have elucidated a two-step mechanism for this condensation:
-
Glycosylation of Phenyllactate: The process begins with the glycosylation of phenyllactate to form phenyllactylglucose. This reaction is catalyzed by phenyllactate UDP-glycosyltransferase (UGT1) .[1][2]
-
Condensation with Tropine: Subsequently, littorine synthase (LS) , a serine carboxypeptidase-like acyltransferase, catalyzes the transfer of the phenyllactyl group from phenyllactylglucose to tropine, forming littorine.[1][2][3]
2. The Rearrangement of Littorine to Hyoscyamine Aldehyde:
This is arguably the most critical step in the pathway and involves an intramolecular rearrangement. This conversion is catalyzed by a cytochrome P450 enzyme, CYP80F1 , also known as littorine mutase.[4][5] The reaction proceeds via an oxidation/rearrangement mechanism to yield hyoscyamine aldehyde.[4][5] Mechanistic studies suggest that this process involves a benzylic radical intermediate.[4]
3. Reduction to Hyoscyamine:
Hyoscyamine aldehyde is then reduced to form hyoscyamine. While the specific enzyme responsible for this reduction has been a subject of investigation, recent research has identified a hyoscyamine dehydrogenase (HDH) that catalyzes this step.[3]
4. Conversion of Hyoscyamine to Scopolamine:
The final steps in the biosynthesis involve the conversion of hyoscyamine to the medicinally valuable scopolamine. This two-step process is catalyzed by a single bifunctional enzyme, hyoscyamine 6β-hydroxylase (H6H) , a 2-oxoglutarate-dependent dioxygenase.[6]
-
Hydroxylation: H6H first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine.
-
Epoxidation: The same enzyme then catalyzes the epoxidation of 6β-hydroxyhyoscyamine to form scopolamine.[6]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites in the littorine-dependent biosynthetic pathway of hyoscyamine and scopolamine.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Reference |
| Hyoscyamine 6β-hydroxylase (H6H) | l-hyoscyamine | 35 | [6] |
| Hyoscyamine 6β-hydroxylase (H6H) | 6,7-dehydrohyoscyamine | 10 | [6] |
Table 2: Quantification of Tropane Alkaloids in Plant Tissues
| Plant Material | Compound | Concentration Range | Analytical Method | Reference |
| Hyoscyamus muticus hairy root clones | Littorine | 1.5-3 times more than scopolamine | Micellar electrokinetic capillary electrophoresis | |
| Hyoscyamus muticus intact plant roots | Littorine | 4.5-9 times more than scopolamine | Micellar electrokinetic capillary electrophoresis | |
| Biological Materials (Serum, Urine) | Tropane Alkaloids | 10-5000 ng/ml (linearity) | GC-MS | [7][8] |
| Biological Materials (Serum, Urine) | Tropane Alkaloids | 5.0 ng/ml (limit of detection) | GC-MS | [7][8] |
Experimental Protocols
Protocol 1: Quantification of Littorine, Hyoscyamine, and Scopolamine using High-Performance Thin-Layer Chromatography (HPTLC)[9][10][11][12]
This protocol is adapted from a method developed for the separation and quantification of tropane alkaloids in plant extracts.
1. Sample Preparation: a. Collect and freeze-dry plant material (e.g., hairy roots). b. Grind the dried tissue to a fine powder. c. Extract the alkaloids with a suitable solvent (e.g., methanol). d. The collected organic layers should be dried over anhydrous sodium sulphate and evaporated under reduced pressure at 40°C.[9] e. Reconstitute the dried extract in methanol (B129727) (1 mL) and store at 4°C until analysis.[9]
2. HPTLC Analysis: a. Stationary Phase: HPTLC Si60 F254 plates. b. Mobile Phase: A mixture of chloroform:methanol:acetone:25% ammonia (B1221849) (75:15:10:1.8, v/v/v/v).[9][10] c. Development: Precondition the plate with mobile phase vapors. Develop the chromatogram twice in a Camag twin trough chamber (first development to 4.0 cm, second to 3.0 cm). d. Visualization: Spray the plate with Dragendorff's reagent. e. Densitometric Detection: Quantify the alkaloids by densitometry at 190 nm and 520 nm.
3. Calibration: a. Prepare standard solutions of littorine, hyoscyamine, and scopolamine of known concentrations. b. Spot the standards on the same plate as the samples. c. Generate a calibration curve by plotting the peak area against the concentration of the standards. d. Calculate the concentration of the alkaloids in the samples based on the calibration curve.
Protocol 2: Quantification of Tropane Alkaloids by Gas Chromatography-Mass Spectrometry (GC-MS)[7][8]
This protocol provides a general framework for the GC-MS analysis of tropane alkaloids in biological samples.
1. Sample Preparation and Extraction: a. Mix the biological sample (e.g., serum, urine, or plant extract) with a borate (B1201080) buffer. b. Apply the mixture to an Extrelut column. c. Elute the adsorbed alkaloids with dichloromethane. d. Use a suitable internal standard, such as atropine-d3.
2. Derivatization: a. Evaporate the eluate to dryness. b. Convert the tropane alkaloids to their trimethylsilyl (B98337) (TMS) derivatives to improve thermal stability and chromatographic properties. This can be achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
3. GC-MS Analysis: a. Gas Chromatograph: Use a GC system equipped with a semi-polar capillary column. b. Injection: Inject the derivatized sample in splitless mode. c. Mass Spectrometer: Operate the MS in electron ionization (EI) mode and scan for characteristic ions of the TMS-derivatized alkaloids. d. Quantification: Use selected ion monitoring (SIM) for specific and sensitive quantification based on the peak areas of the target analytes relative to the internal standard.
Protocol 3: Functional Gene Analysis using Virus-Induced Gene Silencing (VIGS)[5][13][14]
This protocol outlines the general steps for using VIGS to study the function of genes in the littorine pathway, such as CYP80F1, in plants like Hyoscyamus niger.
1. Vector Construction: a. Amplify a fragment (typically 200-400 bp) of the target gene (e.g., CYP80F1) from cDNA. b. Clone the fragment into a suitable VIGS vector, such as a Tobacco rattle virus (TRV)-based vector.
2. Agrobacterium-mediated Infiltration: a. Transform Agrobacterium tumefaciens with the VIGS construct. b. Grow the transformed Agrobacterium cultures and prepare an infiltration suspension. c. Infiltrate young plants (e.g., Hyoscyamus niger seedlings) with the bacterial suspension.
3. Monitoring Gene Silencing and Phenotype: a. Grow the infiltrated plants under controlled conditions for several weeks. b. Monitor for a visible phenotype if a marker gene (e.g., phytoene (B131915) desaturase, PDS) is included, which typically results in photobleaching. c. Assess the silencing efficiency by quantifying the transcript levels of the target gene in the silenced plants compared to control plants using quantitative real-time PCR (qRT-PCR).
4. Metabolite Analysis: a. Harvest tissues from both silenced and control plants. b. Extract the alkaloids and analyze their composition using HPTLC, GC-MS, or LC-MS to determine the effect of gene silencing on the accumulation of littorine, hyoscyamine, and scopolamine. For example, silencing of CYP80F1 is expected to lead to an accumulation of littorine and a reduction in hyoscyamine levels.[5]
Visualizations
Caption: Biosynthetic pathway from phenyllactate and tropine to scopolamine.
Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS).
Conclusion
Littorine stands as a cornerstone in the biosynthesis of the medicinally vital tropane alkaloids hyoscyamine and scopolamine. The enzymatic conversion of littorine, particularly the rearrangement catalyzed by CYP80F1, is a critical control point in the pathway. A thorough understanding of the enzymes involved, their kinetics, and the methods to study them is essential for any endeavor aimed at the metabolic engineering of this pathway for enhanced production of these valuable pharmaceuticals. The protocols and data presented in this guide offer a solid foundation for researchers to further explore and manipulate this intricate biosynthetic network.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional genomics analysis reveals two novel genes required for littorine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of littorine in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional genomic analysis of alkaloid biosynthesis in Hyoscyamus niger reveals a cytochrome P450 involved in littorine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Multi-development-HPTLC method for quantitation of hyoscyamine, scopolamine and their biosynthetic precursors in selected solanaceae plants grown in natural conditions and as in vitro cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Norbelladine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis of norbelladine (B1215549) derivatives, potent bioactive compounds with significant therapeutic potential. This document includes detailed experimental protocols, a summary of synthetic yields, and visualizations of relevant biological pathways to support research and development in this field.
Introduction to Northis compound Derivatives
Northis compound is a key biosynthetic precursor to a wide range of Amaryllidaceae alkaloids, a class of natural products known for their diverse pharmacological activities.[1] The structural backbone of northis compound, consisting of two aromatic rings linked by an ethylamine (B1201723) chain, offers a versatile scaffold for chemical modification, leading to derivatives with a spectrum of biological properties, including antiviral, anticancer, and enzyme-inhibitory activities.[2][3][4] This document focuses on the prevalent synthetic routes to O-methylated and N-methylated northis compound analogs and summarizes their reported biological activities.
Chemical Synthesis of Northis compound Derivatives
The chemical synthesis of northis compound derivatives is primarily achieved through a straightforward and efficient two-step or three-step reaction sequence.[1][2][5]
Two-Step Synthesis of O-Methylated Northis compound Derivatives
The two-step synthesis is commonly employed for preparing O-methylated northis compound derivatives. This process involves:
-
Imine Formation: Condensation of a substituted benzaldehyde (B42025) with tyramine (B21549) to form an imine intermediate (a Schiff base). This reaction is typically carried out in a suitable organic solvent like dichloromethane (B109758) or ethanol.[2][6]
-
Reduction: Subsequent reduction of the imine to the corresponding secondary amine using a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst.[2][6]
Three-Step Synthesis of N-Methylated Northis compound Derivatives
For the synthesis of N-methylated derivatives, an additional step is introduced following the initial two-step sequence:
-
Imine Formation: As described above.
-
Reduction: As described above.
-
N-methylation: The resulting secondary amine is then methylated, typically using a methylating agent like methyl iodide.
This three-step process allows for the introduction of substituents on both the aromatic rings (via the choice of benzaldehyde) and the amine nitrogen, enabling the creation of a diverse library of northis compound analogs.[1][5]
Experimental Protocols
General Two-Step Synthesis of Northis compound Derivatives
Step 1: Imine Formation
-
To a solution of the appropriate substituted benzaldehyde (1.0 eq) in dichloromethane (DCM) or ethanol, add tyramine (1.0 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude imine intermediate. In many cases, the imine is of sufficient purity to be used in the next step without further purification.[1]
Step 2: Reduction of the Imine
-
Dissolve the crude imine from Step 1 in a suitable solvent such as methanol (B129727) or a mixture of ethyl acetate (B1210297) and methanol.
-
Add sodium borohydride (NaBH4) (2.0-4.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Alternatively, for catalytic hydrogenation, suspend the imine in a solvent mixture (e.g., ethyl acetate/methanol) and add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired northis compound derivative.
Synthetic Yields of Northis compound Derivatives
The following table summarizes the reported yields for the synthesis of various northis compound derivatives. The yields for the imine formation step are generally high, while the reduction step yields can vary.
| Derivative Name | Starting Benzaldehyde | Overall Yield (%) | Reference |
| Northis compound | 3,4-Dihydroxybenzaldehyde | >60% | [7] |
| 3'-O-Methylnorthis compound | Vanillin | 43-99% | [2] |
| 4'-O-Methylnorthis compound | Isovanillin | 43-99% | [2] |
| 3',4'-O-Dimethylnorthis compound | 3,4-Dimethoxybenzaldehyde | 43-99% | [2] |
| Norcraugsodine (Imine of Northis compound) | 3,4-Dihydroxybenzaldehyde | 98-100% (Imine) | [2] |
Biological Activities and Signaling Pathways
Northis compound derivatives have been reported to exhibit a range of biological activities, with antiviral and enzyme-inhibitory effects being particularly prominent.
Antiviral Activity
Several O-methylated northis compound derivatives have demonstrated antiviral activity against a variety of viruses, including Dengue virus (DENV) and Human Immunodeficiency Virus (HIV).[2][4] The proposed mechanism of action for the antiviral effects of some Amaryllidaceae alkaloids involves the modulation of host-cell pathways rather than direct interaction with viral proteins. One such pathway is the Integrated Stress Response (ISR) .
Viral infections can trigger cellular stress, leading to the activation of the ISR. This pathway converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to a global shutdown of protein synthesis, thereby inhibiting viral replication. Some viruses have evolved mechanisms to evade this response. It is hypothesized that certain northis compound derivatives may exert their antiviral effect by modulating the ISR to the detriment of the virus.
Caption: Integrated Stress Response (ISR) pathway in viral infection.
Butyrylcholinesterase (BuChE) Inhibition
Northis compound and its derivatives have been identified as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[2][4] Molecular docking studies have provided insights into the mechanism of inhibition, suggesting that these compounds bind to the active site of the enzyme, thereby blocking its catalytic activity.
The active site of BuChE contains a catalytic triad (B1167595) and a peripheral anionic site. Northis compound derivatives are thought to interact with key amino acid residues in this active site, preventing the substrate, butyrylcholine, from binding and being hydrolyzed.
References
- 1. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Northis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Cytotoxic Effects of Belladine on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Belladine and its derivatives, belonging to the Amaryllidaceae alkaloid family, have garnered interest for their diverse biological activities, including potential applications in oncology.[1] These natural compounds are being investigated for their cytotoxic effects against various cancer cell lines. The primary mechanisms underlying their anticancer potential often involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting tumor proliferation.[2][3][4] This document provides a summary of the cytotoxic activity of this compound-type alkaloids, detailed protocols for key evaluation assays, and visual workflows to guide researchers in this area. Due to the limited specific public data on "this compound," this report incorporates findings from closely related and well-studied this compound-type alkaloids, such as Northis compound and Boldine, to provide a representative overview.[5][6]
Quantitative Data Summary: Cytotoxicity of this compound-Type Alkaloids
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.[7] The cytotoxic effects of Northis compound and its O-methylated derivatives have been evaluated against monocytic leukemia (THP-1) and hepatocarcinoma (Huh7) cell lines. The IC50 values, representing the concentration required to decrease cell viability by 50%, are summarized below.
Table 1: IC50 Values of Northis compound and Derivatives on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Northis compound | THP-1 (Monocytic Leukemia) | 99.0 | [6] |
| Huh7 (Hepatocarcinoma) | 72.6 | [6] | |
| Norcraugsodine | THP-1 (Monocytic Leukemia) | 27.0 | [6] |
| Huh7 (Hepatocarcinoma) | 124.9 | [6] | |
| 3'-O-methylnorthis compound | THP-1 (Monocytic Leukemia) | 39.8 | [6] |
| Huh7 (Hepatocarcinoma) | > 200 | [6] | |
| 3',4'-O-dimethylnorthis compound | THP-1 (Monocytic Leukemia) | > 200 | [6] |
| | Huh7 (Hepatocarcinoma) | 173.1 |[6] |
Data synthesized from studies on Northis compound, a representative this compound-type alkaloid.[6]
Mechanism of Action: An Overview
Studies on this compound-type alkaloids, such as Boldine, indicate that their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Boldine has been shown to induce apoptosis in human oral carcinoma and bladder cancer cells.[2][8] This programmed cell death is often triggered through the modulation of key signaling pathways, including the inhibition of Notch signaling or the inactivation of pro-survival pathways like AKT.[2][8] Apoptosis is a key mechanism for many anti-cancer therapeutic agents.[9]
-
Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4][10] For instance, Boldine has been observed to arrest the cell cycle at the G2/M phase in T24 human bladder cancer cells, an effect linked to the inactivation of the ERK protein.[2]
Below is a representative diagram of a signaling pathway potentially modulated by this compound-type alkaloids, leading to apoptosis.
Caption: Simplified AKT/GSK-3β signaling pathway leading to apoptosis.
Experimental Protocols
Herein are detailed protocols for the standard assays used to evaluate the cytotoxic effects of compounds like this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[11][12]
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[11]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the purple formazan crystals. Alternatively, the plate can be left overnight in the incubator.[11]
-
-
Data Acquisition:
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[9] Propidium Iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.[9]
Protocol:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
Harvest both adherent and floating cells. For adherent cells, wash with ice-cold PBS, detach using trypsin-EDTA, and combine with the supernatant containing floating cells.[9]
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[9][14]
-
-
Washing:
-
Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.[9]
-
Centrifuge again, discard the supernatant, and wash the cells once with 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (e.g., 50 µg/mL solution).[9]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls for setting compensation and gates.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[16] It requires cell fixation to permeabilize the membrane, allowing PI to enter and stain the DNA.[16][17]
Protocol:
-
Cell Harvesting:
-
Culture and treat cells with this compound as previously described.
-
Harvest approximately 1 x 10^6 cells by trypsinization (if adherent) and centrifugation (300 x g for 5 minutes).
-
-
Fixation:
-
Washing and Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them.[14]
-
Discard the ethanol and wash the pellet twice with PBS.[14][18]
-
To ensure only DNA is stained, treat the cells with RNase A to remove RNA. Resuspend the pellet in 50 µL of RNase A solution (100 µg/mL in PBS) and incubate for 5-10 minutes at room temperature.[18]
-
Add 400 µL of PI solution (50 µg/mL in PBS) directly to the cells in the RNase A solution.[18] Mix well.
-
-
Flow Cytometry Analysis:
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a novel compound.
Caption: General workflow for cytotoxic evaluation of this compound.
Conclusion
The protocols and data presented provide a comprehensive framework for researchers investigating the cytotoxic effects of this compound and related alkaloids on cancer cell lines. The evidence from analogous compounds like Northis compound and Boldine suggests a promising potential for this class of molecules as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest. By utilizing the standardized assays detailed in this document, researchers can effectively screen, quantify, and characterize the mechanisms of action for novel therapeutic candidates in drug discovery and development.
References
- 1. Amaryllidaceae Alkaloids of this compound-Type from Narcissus pseudonarcissus cv. Carlton as New Selective Inhibitors of Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boldine induces cell cycle arrest and apoptosis in T24 human bladder cancer cell line via regulation of ERK, AKT, and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bufalin exerts antitumor effects by inducing cell cycle arrest and triggering apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Boldine as a Potent Anticancer Agent: Induction of Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis via Inhibition of Notch Signaling in Human Oral Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Assessing the Impact of Novel Compounds on HIV-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Human Immunodeficiency Virus type 1 (HIV-1) life cycle presents multiple, distinct stages that can be targeted by antiretroviral drugs.[1][2] Assessing the efficacy and mechanism of action of novel compounds, such as the hypothetical "Belladine," requires a systematic approach employing a variety of in vitro assays. These assays are designed to pinpoint the specific stage of viral replication that is inhibited and to quantify the compound's potency and cytotoxicity. This document provides detailed protocols for the primary assays used to evaluate the impact of a novel compound on HIV-1.
The main stages of the HIV-1 life cycle that are targeted by current antiretroviral therapies include:
-
Binding and Entry: The virus attaches to the host CD4 cell and fuses with the cell membrane.[1]
-
Reverse Transcription: The viral RNA is converted into DNA by the reverse transcriptase enzyme.[1][2]
-
Integration: The viral DNA is inserted into the host cell's genome by the integrase enzyme.[1][2]
-
Replication and Assembly: The host cell machinery is used to create new viral components, which then assemble into new virus particles.[1]
-
Budding and Maturation: New, immature virus particles bud from the host cell and mature into infectious virions.[1]
Data Presentation: Quantitative Summary of Antiviral Activity
The antiviral activity of a novel compound is typically summarized by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and its 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of "this compound"
| HIV-1 Strain | Cell Line | Assay Type | IC50 / EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| NL4-3 | TZM-bl | Pseudovirus Neutralization | 15.5 | >100 | >6451 |
| BaL | TZM-bl | Pseudovirus Neutralization | 25.2 | >100 | >3968 |
| NL4-3 | MT-2 | p24 Antigen ELISA | 18.9 | >100 | >5291 |
| Clinical Isolate A | PBMCs | p24 Antigen ELISA | 35.7 | >100 | >2801 |
| N/A | CEM-SS | MTT Assay | N/A | >100 | N/A |
Experimental Protocols
Protocol 1: Pseudovirus Neutralization Assay (TZM-bl Assay)
This assay is used to determine if a compound inhibits the entry of HIV-1 into host cells. It utilizes a genetically engineered cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
HIV-1 Env-pseudotyped virus
-
Complete DMEM (with 10% FBS)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C.[3]
-
Compound Dilution: Prepare serial dilutions of "this compound" in complete DMEM.
-
Virus-Inhibitor Incubation: In a separate plate, mix the diluted compound with an equal volume of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.[3]
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.[3]
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Add 100 µL of luciferase assay reagent to each well. After a 2-minute incubation at room temperature, measure the luminescence using a luminometer.[3]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the virus control (no inhibitor). Determine the EC50 value by fitting the data to a dose-response curve.[3]
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a biochemical assay to assess the direct inhibitory effect of a compound on the HIV-1 RT enzyme. Commercial kits are widely available for this purpose.
Materials:
-
Recombinant HIV-1 RT
-
HIV-1 RT assay kit (containing reaction buffer, dNTPs, template-primer, and streptavidin-coated plates)
-
Microplate reader
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of "this compound".[4]
-
Reaction Setup: In the wells of a microplate, add the reaction mix (buffer, dNTPs, template-primer), the diluted HIV-1 RT, and the different concentrations of "this compound". Include positive (no inhibitor) and negative (no enzyme) controls.[4]
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for reverse transcription.[4]
-
Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the newly synthesized biotin-labeled DNA to bind.[4]
-
Detection: Wash the plate to remove unbound reagents. Add an HRP-conjugated antibody that binds to the digoxigenin-labeled dUTP incorporated into the DNA. Incubate as directed.[4]
-
Signal Generation: After another wash step, add a TMB substrate. The HRP enzyme will catalyze a color change.[4]
-
Data Analysis: Stop the reaction and read the absorbance at 450 nm. The signal is proportional to RT activity. Calculate the percent inhibition and determine the IC50 value.
Protocol 3: HIV-1 Integrase (IN) Strand Transfer Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 Integrase
-
HIV-1 Integrase assay kit (containing streptavidin-coated plates, donor substrate DNA, target substrate DNA, and detection reagents)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the streptavidin-coated 96-well plate with the biotin-labeled double-stranded donor substrate (DS) DNA.[5]
-
Integrase Binding: Add diluted HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.[6]
-
Inhibitor Addition: Add serial dilutions of "this compound" to the wells and incubate briefly.[6]
-
Strand Transfer Reaction: Add the target substrate (TS) DNA to initiate the strand transfer reaction. Incubate at 37°C.[6]
-
Detection: Wash the plate and add an HRP-conjugated antibody that specifically detects the integrated TS DNA.[5]
-
Signal Generation: Add a TMB substrate to produce a colorimetric signal.[6]
-
Data Analysis: Stop the reaction and measure the absorbance at 450 nm. Calculate the percent inhibition and determine the IC50 value.
Protocol 4: HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This cell-based assay measures the inhibition of HIV-1 replication in primary human cells, providing a more physiologically relevant assessment of antiviral activity.
Materials:
-
Human PBMCs, stimulated with phytohemagglutinin (PHA)
-
Replication-competent HIV-1 stock
-
Complete R-3 medium (RPMI 1640 with supplements and IL-2)
-
96-well plates
-
HIV-1 p24 antigen ELISA kit
Procedure:
-
PBMC Preparation: Isolate PBMCs and stimulate with PHA for 2-3 days.[7]
-
Infection: Plate the stimulated PBMCs in a 96-well plate. Pre-incubate the HIV-1 stock with serial dilutions of "this compound" for 30 minutes. Add this mixture to the cells.[3][7]
-
Culture: Incubate the infected cells for 7 days. On day 4, perform a half-medium change, replacing it with fresh medium containing the appropriate concentration of "this compound".[7]
-
p24 Measurement: On day 7, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 ELISA kit.[7][8]
-
Data Analysis: Calculate the percent inhibition of p24 production at each compound concentration and determine the EC50 value.[3]
Visualizations
Caption: HIV-1 life cycle and potential targets for "this compound".
Caption: Experimental workflow for antiviral compound screening.
References
- 1. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 2. What are the major drug targets for HIV? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. xpressbio.com [xpressbio.com]
- 6. benchchem.com [benchchem.com]
- 7. HIV-1 replication assay in PBMCs. [bio-protocol.org]
- 8. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying the Anti-Alzheimer's Disease Properties of Belladine and Related Amaryllidaceae Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Key pathological players include the amyloidogenic processing of the amyloid precursor protein (APP) by enzymes such as beta-site APP cleaving enzyme 1 (BACE1), and the decline in acetylcholine (B1216132) levels due to the activity of acetylcholinesterase (AChE). Natural compounds, such as Amaryllidaceae alkaloids, represent a promising avenue for the discovery of novel therapeutic agents. Belladine, a northis compound-type Amaryllidaceae alkaloid, and its structural relatives are of significant interest for their potential to modulate these key pathological pathways. This document provides detailed protocols for assaying the anti-Alzheimer's disease properties of this compound and related compounds.
Inhibition of Amyloid-Beta (Aβ) Aggregation
The aggregation of Aβ peptides is a hallmark of Alzheimer's disease.[1] The Thioflavin T (ThT) assay is a widely used method to monitor Aβ fibrillization in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[2]
Experimental Protocol: Thioflavin T (ThT) Assay
Objective: To determine the inhibitory effect of this compound on Aβ₁₋₄₂ aggregation.
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)[2]
-
This compound (or related test compound)
-
96-well, non-binding, black microplate[3]
-
Fluorescence microplate reader
Procedure:
-
Preparation of Aβ₁₋₄₂ Monomers: Reconstitute lyophilized Aβ₁₋₄₂ peptide in a suitable solvent (e.g., HFIP) to break down pre-existing aggregates. Remove the solvent under a stream of nitrogen gas and resuspend the peptide in a small volume of DMSO, followed by dilution to the final working concentration in phosphate buffer.
-
ThT Working Solution: Prepare a stock solution of ThT in phosphate buffer and filter it through a 0.2 µm syringe filter. Dilute the stock solution to a final working concentration of 20 µM in phosphate buffer.[4]
-
Assay Setup: In a 96-well plate, combine the Aβ₁₋₄₂ solution (final concentration of 10 µM), ThT working solution (final concentration of 20 µM), and various concentrations of this compound. Include a positive control (Aβ₁₋₄₂ with no inhibitor) and a negative control (buffer and ThT only).
-
Incubation and Measurement: Incubate the plate at 37°C with continuous gentle shaking.[4] Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes for 24 hours) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.[3][4]
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The percentage of inhibition can be calculated by comparing the final fluorescence values of the this compound-treated samples to the positive control.
Data Presentation: Representative Data for Aβ Aggregation Inhibition
The following table shows representative data for the inhibition of Aβ aggregation by boldine (B1667363), an alkaloid structurally related to this compound.
| Compound | Concentration (µM) | Aβ Aggregation Inhibition (%) | Reference |
| Boldine | 10 | ~25% | [5] |
| Boldine | 100 | ~75% | [5] |
Inhibition of Beta-Site APP Cleaving Enzyme 1 (BACE1)
BACE1 is the rate-limiting enzyme in the production of Aβ peptides from APP.[6] Inhibition of BACE1 is a key therapeutic strategy for reducing Aβ production.[6] A common method for measuring BACE1 activity is a Fluorescence Resonance Energy Transfer (FRET) assay.[7]
Experimental Protocol: BACE1 Inhibition FRET Assay
Objective: To determine the inhibitory potential of this compound against BACE1 enzymatic activity.
Materials:
-
Recombinant human BACE1 enzyme[7]
-
BACE1 FRET peptide substrate[7]
-
BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[8]
-
This compound (or related test compound)
-
96-well black microplate[7]
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the diluted this compound solutions or a vehicle control. Add the BACE1 enzyme solution to each well and incubate for 15 minutes at 37°C.[8]
-
Reaction Initiation: Add the BACE1 FRET substrate to each well to start the enzymatic reaction.[8]
-
Signal Detection: Immediately monitor the increase in fluorescence in kinetic mode using a plate reader. The excitation and emission wavelengths will be specific to the fluorophore-quencher pair of the FRET substrate (e.g., Ex 320 nm/Em 405 nm).[7]
-
Data Analysis: The rate of substrate cleavage is determined from the slope of the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation: Representative Data for BACE1 Inhibition
The following table provides hypothetical IC₅₀ values for BACE1 inhibition by this compound, as specific data is not currently available. This serves as a template for presenting experimental results.
| Compound | BACE1 IC₅₀ (µM) |
| This compound | To be determined |
| BACE1 Inhibitor (Control) | 0.01 |
Inhibition of Cholinesterases (AChE and BuChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that degrade the neurotransmitter acetylcholine. Inhibiting these enzymes can increase acetylcholine levels in the brain, which is a therapeutic approach for Alzheimer's disease.[9] Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[10]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To quantify the inhibitory activity of this compound against AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[10]
-
Phosphate buffer (0.1 M, pH 8.0)[10]
-
This compound (or related test compound)
-
96-well clear, flat-bottom microplate[10]
-
Microplate reader capable of measuring absorbance at 412 nm[10]
Procedure:
-
Reagent Preparation: Prepare solutions of DTNB and the substrates (ATCI or BTCI) in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BuChE). Then, add various concentrations of this compound or a vehicle control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C.[10][11]
-
Reaction Initiation: Add the substrate solution (ATCI for AChE, BTCI for BuChE) to all wells to start the reaction.[10]
-
Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm in kinetic mode for 10-15 minutes.[10]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.
Data Presentation: Representative Data for Cholinesterase Inhibition
The following table presents IC₅₀ values for cholinesterase inhibition by this compound-type Amaryllidaceae alkaloids.
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| Carltonine A | >100 | 0.91 | [12] |
| Carltonine B | >100 | 0.031 | [12] |
| Acetylcaranine | 11.7 | - | [13] |
| Galanthamine (Control) | 1.5 | - | [14] |
Neuroprotection against Oxidative Stress
Oxidative stress is a significant contributor to neuronal damage in Alzheimer's disease. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to measure the neuroprotective effects of a compound against an oxidative insult.[15]
Experimental Protocol: MTT Assay for Neuroprotection
Objective: To evaluate the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells[15]
-
Cell culture medium (e.g., DMEM with 10% FBS)[15]
-
An oxidizing agent (e.g., H₂O₂ or tert-butyl hydroperoxide)[15]
-
This compound (or related test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[15]
-
Solubilization solution (e.g., DMSO)[15]
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm[15]
Procedure:
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.[15]
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 4 hours).[15]
-
Induction of Oxidative Stress: Expose the cells to the oxidizing agent (e.g., 40 µM TBHP) for 24 hours. Include a control group with no oxidizing agent and a group with the oxidizing agent but no this compound.[15]
-
MTT Incubation: Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 3-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group (untreated cells). Plot the cell viability against the concentration of this compound to determine its protective effect.
Data Presentation: Representative Data for Neuroprotection
The following table illustrates the potential neuroprotective effects of this compound, using data for boldine as a representative example.
| Treatment | Cell Viability (%) | Reference |
| Control | 100 | [5] |
| Aβ Oligomers (1 µM) | ~60% | [5] |
| Aβ Oligomers + Boldine (10 µM) | ~80% | [5] |
| Aβ Oligomers + Boldine (100 µM) | ~95% | [5] |
Visualizations
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
References
- 1. preprints.org [preprints.org]
- 2. Thioflavin T spectroscopic assay [assay-protocol.com]
- 3. anaspec.com [anaspec.com]
- 4. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 5. Boldine Attenuates Synaptic Failure and Mitochondrial Deregulation in Cellular Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Amaryllidaceae Alkaloids of Northis compound-Type as Inspiration for Development of Highly Selective Butyrylcholinesterase Inhibitors: Synthesis, Biological Activity Evaluation, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Belladine as a Butyrylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belladine and its structural analogs, classified as Amaryllidaceae alkaloids, are emerging as a promising class of compounds for the selective inhibition of butyrylcholinesterase (BChE). While acetylcholinesterase (AChE) has been the primary target for Alzheimer's disease therapy, evidence suggests that in the later stages of the disease, BChE plays a more significant role in acetylcholine (B1216132) hydrolysis.[1][2] Therefore, selective BChE inhibitors like this compound-type alkaloids are of considerable interest for developing novel therapeutics.[3][4] This document provides detailed protocols for the in vitro characterization of this compound and its analogs as BChE inhibitors, focusing on the widely accepted Ellman's method.[4][5]
Data Presentation: In Vitro Butyrylcholinesterase Inhibitory Activity
The inhibitory potential of this compound and its related compounds against human butyrylcholinesterase (hBChE) is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Target Enzyme | IC50 (µM) | Source |
| Northis compound | hBChE | 26.13 | [6][7] |
| 3',4'-O-dimethylnorthis compound | hBChE | ~91.6 | [6][7] |
| N-methylnorthis compound | hBChE | 3.94 | [8] |
| Carltonine A | hBChE | 0.913 | [4] |
| Carltonine B | hBChE | 0.031 | [4] |
| Compound 6 (northis compound derivative) | hBChE | 0.072 | [3] |
| Compound 33 (carltonine derivative) | hBChE | 0.167 | [9][10][11] |
Experimental Protocols
Protocol 1: In Vitro Determination of Butyrylcholinesterase Inhibition using Ellman's Method
This protocol describes the determination of the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against butyrylcholinesterase using a 96-well plate-based colorimetric assay.[4][12]
Materials and Reagents:
-
Human Butyrylcholinesterase (hBChE)
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)
-
Test Compound (this compound)
-
Positive Control (e.g., Eserine)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hBChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare a stock solution of BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO) and prepare serial dilutions in phosphate buffer.
-
Prepare a stock solution of the positive control inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate Buffer
-
Test compound solution at various concentrations (or positive control/vehicle control)
-
DTNB solution
-
hBChE solution
-
-
A typical final reaction volume is 200 µL.[12]
-
Include control wells:
-
Blank: All reagents except the enzyme.
-
Negative Control: All reagents including the enzyme and the vehicle used to dissolve the test compound.
-
-
-
Pre-incubation:
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (BTCI) to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color is due to the formation of the 5-thio-2-nitrobenzoate (TNB) anion.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.[4]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Kinetic Analysis of Butyrylcholinesterase Inhibition
This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) of this compound.
Procedure:
-
Follow the general procedure for the Ellman's assay as described in Protocol 1.
-
Perform the assay with varying concentrations of the substrate (BTCI) and a fixed concentration of the inhibitor (this compound).
-
Repeat the experiment with several fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/V versus 1/[S]) or a Dixon plot (1/V versus [I]).
-
The pattern of the resulting lines will indicate the mode of inhibition. For example, in a Lineweaver-Burk plot, competitive inhibitors will show lines that intersect on the y-axis, while non-competitive inhibitors will have lines that intersect on the x-axis.[14][15]
Visualizations
Cholinergic Signaling Pathway
The following diagram illustrates the role of butyrylcholinesterase in the cholinergic synapse.
References
- 1. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Carltonine-derived compounds for targeted butyrylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carltonine-derived compounds for targeted butyrylcholinesterase inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Norbelladine's Anti-inflammatory and Anti-oxidant Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro anti-inflammatory and anti-oxidant activities of norbelladine (B1215549), a precursor to Amaryllidaceae alkaloids. The following sections detail the quantitative data available for northis compound, step-by-step experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.
Data Presentation: Summary of Northis compound's Biological Activity
The known in vitro anti-inflammatory and anti-oxidant activities of northis compound are summarized below. This data provides a baseline for further investigation and comparative analysis.
| Assay Type | Target/Radical | Northis compound Concentration | % Inhibition / Activity | Reference Compound(s) |
| Anti-inflammatory | ||||
| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition | 0.25 µM | 51% | Not specified |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 0.25 µM | 25% | Not specified |
| NF-κB Activation | Transcription Factor Inhibition | 10 µM | 23% | Not specified |
| Anti-oxidant | ||||
| DPPH | Radical Scavenging | 10 µM | 31% | Not specified |
| Superoxide (B77818) Radical | Radical Scavenging (Xanthine Oxidase) | 10 µM | 33% | Not specified |
Experimental Protocols
Detailed methodologies for a panel of relevant in vitro assays are provided below. These protocols can be adapted for the evaluation of northis compound and its derivatives.
Anti-inflammatory Assays
This assay measures the peroxidase activity of COX enzymes. The inhibition of this activity is a direct measure of the anti-inflammatory potential of the test compound.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Northis compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive controls (e.g., indomethacin (B1671933) for COX-1, celecoxib (B62257) for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and northis compound to desired concentrations in the assay buffer.
-
Plate Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the respective enzyme, and 10 µL of northis compound solution at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells except the background wells.
-
Incubation: Incubate the plate at 37°C for 5 minutes.
-
Color Development: Add 10 µL of the colorimetric probe to all wells.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 590-620 nm) using a microplate reader.
-
Calculation: Calculate the percentage of COX inhibition for each concentration of northis compound using the following formula: % Inhibition = [(Absorbance of 100% Activity - Absorbance of Inhibitor) / Absorbance of 100% Activity] x 100
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
LPS from E. coli
-
Northis compound (dissolved in DMSO)
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of northis compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO production inhibition.
This assay quantifies the activation of the transcription factor NF-κB (p65 subunit) in nuclear extracts, a pivotal step in the inflammatory signaling cascade.
Materials:
-
Cell line capable of NF-κB activation (e.g., HEK293, HeLa, or RAW 264.7 cells)
-
Cell culture medium and supplements
-
Stimulant (e.g., TNF-α or LPS)
-
Northis compound
-
Nuclear extraction kit
-
NF-κB p65 transcription factor assay kit (ELISA-based)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with northis compound for 1 hour before stimulating with TNF-α or LPS for a specified time (e.g., 30-60 minutes).
-
Nuclear Extraction: Isolate nuclear extracts from the treated and untreated cells using a commercial nuclear extraction kit.
-
ELISA Assay:
-
The assay plate is pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Add the nuclear extracts to the wells and incubate to allow activated NF-κB to bind to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for the p65 subunit of NF-κB.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate and stop solution.
-
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: A decrease in absorbance in northis compound-treated samples compared to the stimulated control indicates inhibition of NF-κB activation.
Anti-oxidant Assays
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Northis compound (dissolved in methanol)
-
Positive control (e.g., ascorbic acid or Trolox)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: Add 100 µL of various concentrations of northis compound or the positive control to the wells of a 96-well plate.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
This assay measures the ability of a compound to scavenge superoxide radicals generated by the xanthine (B1682287)/xanthine oxidase enzymatic system.
Materials:
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Xanthine solution
-
Nitroblue tetrazolium (NBT) solution
-
Xanthine oxidase solution
-
Northis compound
-
Positive control (e.g., allopurinol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, xanthine solution, NBT solution, and various concentrations of northis compound.
-
Reaction Initiation: Add xanthine oxidase solution to initiate the generation of superoxide radicals.
-
Incubation: Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm), which corresponds to the formation of formazan (B1609692) from the reduction of NBT by superoxide radicals.
-
Calculation: Calculate the percentage of superoxide radical scavenging activity.
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
FRAP reagent (a mixture of acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and FeCl₃·6H₂O solution)
-
Northis compound
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing the component solutions.
-
Reaction: Add a small volume of the northis compound solution to the FRAP reagent.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
Quantification: Determine the FRAP value from a standard curve of a known reducing agent (e.g., FeSO₄ or Trolox).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in inflammation and oxidative stress, as well as a typical experimental workflow for assessing the anti-inflammatory properties of a test compound.
Caption: Workflow for In Vitro Anti-inflammatory Assays.
Caption: Simplified NF-κB Signaling Pathway.
Caption: Oxidative Stress and Inflammatory Signaling.
Chromatographic Methods for the Isolation of Belladine-Type Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic isolation and analysis of belladine-type alkaloids, a subgroup of Amaryllidaceae alkaloids known for their potential therapeutic properties. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the efficient purification and characterization of these valuable natural products.
Introduction to this compound-Type Alkaloids
This compound-type alkaloids are a class of Amaryllidaceae alkaloids characterized by a unique C6-C2-N-C2-C6 carbon skeleton. These compounds, found in various species of the Amaryllidaceae family, such as Narcissus, have garnered interest for their potential pharmacological activities. Efficient isolation and purification are critical steps for their structural elucidation, biological screening, and potential development as therapeutic agents. Chromatographic techniques are the cornerstone of this process, enabling the separation of these alkaloids from complex plant matrices.
Extraction of this compound-Type Alkaloids from Plant Material
A general procedure for the extraction of alkaloids from plant material, specifically from the bulbs of Narcissus pseudonarcissus, serves as the initial step before chromatographic separation.
Protocol: Extraction of Total Alkaloids
-
Plant Material Preparation: Fresh plant material (e.g., 30 kg of Narcissus pseudonarcissus cv. Carlton bulbs) is minced.
-
Extraction: The minced material is extracted with 96% ethanol (B145695) by boiling under reflux for 30 minutes. This process is repeated three times.
-
Concentration: The combined ethanol extracts are filtered and evaporated to dryness under reduced pressure to yield a crude extract.
-
Acid-Base Extraction:
-
The crude extract is acidified to pH 1-2 with 2% hydrochloric acid.
-
The acidic solution is filtered to remove non-alkaloidal material.
-
The filtrate is then made alkaline to pH 9-10 with 25% ammonium (B1175870) hydroxide.
-
The alkaline solution is extracted with an organic solvent, such as chloroform (B151607) or ethyl acetate (B1210297), to partition the alkaloids into the organic phase.
-
-
Final Concentration: The organic extracts are combined and evaporated to dryness to yield the total alkaloid extract.
Column Chromatography for Preparative Isolation
Column chromatography is a fundamental technique for the preparative-scale isolation of individual this compound-type alkaloids from the total alkaloid extract. Aluminum oxide is a commonly used stationary phase for this purpose.
Protocol: Isolation of Carltonine A, B, and C using Column Chromatography [1][2]
-
Column Packing: A glass column is packed with aluminum oxide (e.g., 5800 g for 187 g of alkaloid extract) as a slurry in the initial mobile phase.
-
Sample Loading: The total alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: A gradient elution is performed using a non-polar solvent system, gradually increasing the polarity. A typical gradient involves:
-
Light petroleum enriched with chloroform (e.g., 1:1, 2:3, 1:4).
-
Followed by pure chloroform.
-
Finally, chloroform enriched with ethanol (e.g., 99:1, 49:1, 97:3, 12:1, 1:1, and pure ethanol).
-
-
Fraction Collection: Fractions are collected in regular volumes (e.g., 1000 mL) and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling and Further Purification: Fractions with similar TLC profiles are combined. Further purification of these pooled fractions can be achieved by preparative TLC to yield pure compounds. For instance, carltonine C can be obtained from a subfraction using a solvent system of EtOAc:Chx:NH3 (40:24:0.6)[1].
Quantitative Data: Isolation Yields
The following table summarizes the reported yields of three novel this compound-type alkaloids, carltonine A, B, and C, isolated from Narcissus pseudonarcissus cv. Carlton using the protocol described above.
| Alkaloid | Starting Material | Yield (mg) | Reference |
| Carltonine A | 30 kg fresh bulbs | 15 | [1][2] |
| Carltonine B | 30 kg fresh bulbs | 8 | [1][2] |
| Carltonine C | 30 kg fresh bulbs | 7 | [1][2] |
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique suitable for both the analysis and semi-preparative purification of this compound-type alkaloids. Reversed-phase chromatography on a C18 column is a common approach.
Protocol: HPLC Analysis of Amaryllidaceae Alkaloids
While a specific protocol for this compound-type alkaloids is not extensively detailed in the literature, the following general method for Amaryllidaceae alkaloids can be adapted.
-
Column: A reversed-phase C18 column (e.g., Agilent C18, Symmetry® C18).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer. A common mobile phase consists of acetonitrile and water (50:50, v/v) or a gradient system with acetonitrile and 1% (w/v) ammonium acetate buffer (pH 6.6)[3].
-
Flow Rate: A typical flow rate is 1.0 mL/min[3].
-
Detection: UV detection at a wavelength where the alkaloids exhibit maximum absorbance.
-
Sample Preparation: The alkaloid extract is dissolved in the initial mobile phase and filtered through a 0.45 µm syringe filter before injection.
Note: Optimization of the gradient, mobile phase composition, and pH will be necessary to achieve optimal separation of specific this compound-type alkaloids.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable alkaloids. For some alkaloids, derivatization may be necessary to improve volatility and chromatographic performance.
Protocol: GC-MS Analysis of Amaryllidaceae Alkaloids
-
Gas Chromatograph: An Agilent 6890+ GC or similar instrument.
-
Column: A capillary column such as an HP-5 MS (30 m × 0.25 mm × 0.25 μm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is typically used, for example:
-
Initial temperature of 100°C.
-
Ramp to 180°C.
-
Ramp to 300°C and hold.
-
-
Mass Spectrometer: A mass selective detector operating in electron impact (EI) mode at 70 eV.
-
Sample Preparation: The alkaloid extract is dissolved in a suitable solvent like methanol. Derivatization with a silylating agent (e.g., MSTFA) can be performed to increase the volatility of alkaloids containing hydroxyl or amino groups.
Quantitative Data: GC-MS Retention Indices
Retention indices are a standardized measure of retention in gas chromatography, which can aid in compound identification. The calculation of retention indices requires the analysis of a series of n-alkanes under the same chromatographic conditions as the sample.
| Alkaloid Type | GC-MS Retention Data | Reference |
| Belladonna Alkaloids | Retention data and characteristic ions of parent and TMS derivatives are available. |
Note: Specific retention indices for this compound-type alkaloids are not widely reported and would need to be determined experimentally.
Counter-Current Chromatography (CCC)
Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for the separation of alkaloids that may irreversibly adsorb to solid supports. pH-zone-refining CCC is a specific mode of CCC that is particularly effective for the separation of ionizable compounds like alkaloids. While a specific protocol for this compound-type alkaloids is not available, the general principles can be applied.
General Principles of pH-Zone-Refining CCC for Alkaloid Separation
-
Solvent System: A biphasic solvent system is selected.
-
Retainer: A retaining agent (e.g., a base like triethylamine) is added to the stationary phase to keep the basic alkaloids in their free base form.
-
Eluter/Displacer: An eluting agent (e.g., an acid like hydrochloric acid) is added to the mobile phase.
-
Separation Mechanism: As the mobile phase moves through the stationary phase, the alkaloids partition between the two phases based on their pKa values and the pH gradient that is formed, leading to their separation into sharp, consecutive zones.
Visualizations
Experimental Workflow for this compound Alkaloid Isolation
Caption: General workflow for the isolation of this compound-type alkaloids.
Logical Relationship of Chromatographic Techniques
Caption: Relationship between preparative and analytical chromatographic techniques.
References
Application Notes and Protocols for the Spectroscopic Analysis of Novel Belladine-Type Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Belladine-type alkaloids, a class of Amaryllidaceae alkaloids, are recognized for their therapeutic potential, including anti-cholinesterase activity relevant to Alzheimer's disease treatment.[1][2] The discovery and characterization of novel this compound-type alkaloids rely heavily on a systematic approach involving isolation from natural sources, followed by rigorous spectroscopic analysis to elucidate their chemical structures.[3][4] This document provides detailed application notes and experimental protocols for the key spectroscopic techniques used in this process: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.
Application Note 1: General Workflow for Alkaloid Discovery
The process of identifying novel this compound-type alkaloids is a multi-step procedure that begins with the collection and extraction of plant material and culminates in the complete structural elucidation and biological evaluation of the purified compounds. Chromatographic techniques are essential for isolating individual alkaloids from complex plant extracts.[3][5] Following isolation, a combination of spectroscopic methods is employed to determine the molecular formula, connectivity, and stereochemistry of the novel compounds.
Caption: General workflow from plant material to elucidated structure.
Protocol 1: Extraction and Isolation of this compound-Type Alkaloids
This protocol outlines a general procedure for the extraction and purification of alkaloids from plant material, adapted from methods used for Amaryllidaceae alkaloids.[3]
1. Plant Material Preparation:
-
Obtain fresh or dried plant material (e.g., bulbs of Narcissus species).
-
Grind the material into a fine powder to increase the surface area for extraction.
2. Acid-Base Extraction:
-
Macerate the powdered material in an acidic aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids, forming water-soluble salts.
-
Filter the mixture to remove solid plant debris.
-
Basify the acidic extract with a base (e.g., NH₄OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Perform a liquid-liquid extraction with an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297) to transfer the free alkaloids into the organic phase.
-
Evaporate the organic solvent under reduced pressure to obtain the crude alkaloid extract.
3. Chromatographic Purification:
-
Subject the crude extract to column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) to separate the alkaloids based on polarity.
-
Monitor the fractions using Thin-Layer Chromatography (TLC).
-
Combine fractions containing the compounds of interest and subject them to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), until pure compounds are isolated.[5]
Application Note 2: Logic of Structure Elucidation
The determination of a novel chemical structure is a puzzle solved by piecing together information from various spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the elemental composition, which is the cornerstone for deducing the molecular formula.[6][7] 1D and 2D NMR experiments reveal the carbon-hydrogen framework and the connectivity between atoms. Finally, UV-Vis and IR spectroscopy provide information about the presence of specific chromophores and functional groups, which helps to confirm the proposed structure.
Caption: Logic flow for determining a novel alkaloid's structure.
Protocols for Spectroscopic Analysis
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of the isolated alkaloid.
1. Sample Preparation:
-
Dissolve a small amount (approx. 0.1 mg) of the purified alkaloid in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter if necessary.
2. Instrumentation (LC-ESI-QTOF-MS): [8]
-
Liquid Chromatography (LC): Use a C18 column for separation. Elute with a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as alkaloids contain basic nitrogen atoms that are readily protonated.[8]
-
Mass Analyzer (QTOF): A Quadrupole Time-of-Flight (QTOF) analyzer is used to obtain high-resolution mass data.
-
Acquisition Mode: Acquire data in full scan mode over a mass range of m/z 100-1000.
3. Data Analysis:
-
Identify the protonated molecular ion peak [M+H]⁺.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass of the ion. Compare the measured mass with the calculated mass for potential formulas. A mass accuracy of <5 ppm is typically required.
-
Analyze fragmentation patterns (MS/MS) to gain structural insights.[7]
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of the alkaloid.
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified alkaloid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra to identify the types and number of protons and carbons.[3]
-
Acquire 2D NMR spectra:
- COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings in adjacent spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
3. Data Analysis:
-
Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze chemical shifts (δ) and coupling constants (J) to infer the electronic environment and spatial relationships of protons.
-
Use the combination of 1D and 2D NMR data to assemble the molecular structure piece by piece.[3][9]
Protocol 4: UV-Vis and IR Spectroscopy
Objective: To identify characteristic chromophores and functional groups.
1. UV-Vis Spectroscopy: [10]
-
Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., methanol, ethanol).
-
Acquisition: Record the absorption spectrum over a range of 200-400 nm.
-
Analysis: The absorption peaks (λmax) can indicate the presence of aromatic rings and other conjugated systems common in alkaloids.[11]
2. Infrared (IR) Spectroscopy: [12]
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for functional groups such as O-H (alcohols, phenols), N-H (amines), C=O (ketones, amides), and C-O (ethers, esters).
Data Presentation: Example of a Novel this compound-Type Alkaloid
The following tables summarize representative data that would be obtained for a novel this compound-type alkaloid, using the reported data for carltonine A as an example.[3]
Table 1: HRMS Data for Carltonine A
| Parameter | Value |
| Molecular Ion | [M+H]⁺ |
| Measured m/z | 433.2488 |
| Calculated m/z | 433.2486 |
| Molecular Formula | C₂₇H₃₂N₂O₃ |
| Mass Difference | < 1 ppm |
Table 2: Key ¹H NMR Spectral Data for Carltonine A (in CDCl₃)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' | 7.10 | s | - |
| H-4' | 6.76 | s | - |
| Aromatic Protons | 7.09 - 6.68 | m | - |
| Methoxy Protons | 3.85, 3.84, 3.75 | s | - |
| N-Methyl Protons | 2.30 | s | - |
Table 3: Characteristic UV-Vis and IR Absorption Data for Alkaloids
| Technique | Wavelength / Wavenumber | Functional Group / Chromophore |
| UV-Vis | ~240-450 nm | Aromatic Rings / Conjugated Systems[11] |
| IR | ~3500-3300 cm⁻¹ | N-H stretching (secondary amines) |
| IR | ~3030 cm⁻¹ | Aromatic C-H stretching |
| IR | ~2950-2850 cm⁻¹ | Aliphatic C-H stretching |
| IR | ~1600, 1500 cm⁻¹ | Aromatic C=C bending |
| IR | ~1250, 1040 cm⁻¹ | C-O stretching (ethers) |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Amaryllidaceae Alkaloids of this compound-Type from Narcissus pseudonarcissus cv. Carlton as New Selective Inhibitors of Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unmasking the Molecules: Identifying Compounds in UV-Vis Plant Extracts [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. aryavaidyanjournal.org [aryavaidyanjournal.org]
Application Notes and Protocols: In Silico Docking Studies of Belladine with Butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in silico molecular docking studies of Belladine with butyrylcholinesterase (BChE), a key enzyme implicated in the progression of Alzheimer's disease. Furthermore, a detailed protocol for an in vitro enzyme inhibition assay is included to facilitate the experimental validation of computational findings.
Introduction
Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target for Alzheimer's disease, as its activity increases while acetylcholinesterase (AChE) activity declines with disease progression.[1] The inhibition of BChE can help restore acetylcholine (B1216132) levels in the brain, offering symptomatic relief.[2] this compound, a phenethylamine (B48288) alkaloid found in plants, has been identified as a potential cholinesterase inhibitor.[3] In silico molecular docking is a powerful computational method used to predict the binding affinity and interaction patterns of a ligand (like this compound) with a protein target (like BChE), providing crucial insights for drug discovery and development.[4][5]
These notes offer detailed protocols for performing molecular docking simulations and subsequent in vitro validation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from the in silico docking of this compound with Butyrylcholinesterase, compared to a known BChE inhibitor, Galanthamine.[6]
| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | -8.5 | 5.2 | 2 | TRP82, HIS438 |
| Galanthamine | -9.2 | 1.8 | 3 | TRP82, HIS438, TYR332 |
Experimental Protocols
Protocol 1: In Silico Molecular Docking of this compound with Butyrylcholinesterase
This protocol outlines the steps for performing a molecular docking simulation to investigate the interaction between this compound and BChE.
1. Software and Hardware Requirements:
-
Molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio)
-
Docking software (e.g., AutoDock Vina)
-
High-performance computing cluster or a powerful workstation
2. Protein Preparation:
-
Obtain Crystal Structure: Download the 3D crystal structure of human Butyrylcholinesterase (BChE) from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1P0I.[5]
-
Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.[4]
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, which are essential for forming hydrogen bonds.[4]
-
Assign Charges: Assign appropriate atomic charges to the protein atoms (e.g., Gasteiger charges).[4]
-
Define the Active Site: The active site of BChE is located at the bottom of a 20 Å deep gorge. The catalytic triad (B1167595) consists of Ser198, His438, and Glu325.[7] Key residues in the binding pocket include Trp82 and Trp231.[7]
3. Ligand Preparation:
-
Obtain Ligand Structure: The 2D structure of this compound can be obtained from PubChem (CID: 441586).[3][8]
-
Convert to 3D: Convert the 2D structure to a 3D structure using a molecular modeling tool.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a stable conformation.
-
Set Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
4. Docking Simulation:
-
Grid Box Generation: Define a grid box that encompasses the active site of BChE. The grid box should be centered on the active site gorge.
-
Choose a Docking Algorithm: Select an appropriate docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[4]
-
Set Docking Parameters: Configure the docking parameters, including the number of docking runs, population size, and the maximum number of energy evaluations.[4]
-
Run the Docking Simulation: Execute the docking simulation to predict the binding poses of this compound within the BChE active site.[4]
5. Analysis of Results:
-
Analyze Binding Poses: The docking results will yield multiple binding poses. Cluster these poses based on their root-mean-square deviation (RMSD) and analyze the lowest energy (most favorable) binding pose.[4]
-
Evaluate Binding Affinity: The binding energy (in kcal/mol) provides an estimate of the binding affinity. More negative values indicate stronger binding.
-
Visualize Interactions: Use molecular visualization software to analyze the interactions between this compound and the BChE active site residues, such as hydrogen bonds and hydrophobic interactions.
Protocol 2: In Vitro Butyrylcholinesterase Inhibition Assay
This protocol describes the in vitro validation of BChE inhibition by this compound using a colorimetric assay based on Ellman's method.[9][10]
1. Materials and Reagents:
-
Human Butyrylcholinesterase (BChE) enzyme
-
Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (test inhibitor)
-
Galanthamine or other known BChE inhibitor (positive control)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
96-well microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO)
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Prepare a stock solution of BTCI in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC50 value. Ensure the final DMSO concentration in the assay is below 1% to avoid affecting enzyme activity.
3. Assay Procedure:
-
Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
140 µL of phosphate buffer
-
20 µL of the inhibitor solution (this compound at various concentrations) or solvent for the control wells.
-
20 µL of the BChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
Reaction Initiation: Add 20 µL of the BTCI substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a specified duration (e.g., 5-10 minutes) using a microplate reader. The rate of color change is proportional to the enzyme activity.
4. Data Analysis:
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the change in absorbance per minute (ΔAbs/min).
-
Calculate Percentage Inhibition:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Where V_control is the reaction rate without the inhibitor and V_inhibitor is the rate with this compound.
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined by non-linear regression analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C19H25NO3 | CID 441586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. Molecular docking simulation studies on potent butyrylcholinesterase inhibitors obtained from microbial transformation of dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. plantaedb.com [plantaedb.com]
- 9. benchchem.com [benchchem.com]
- 10. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Silencing in Tropane Alkaloid Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing gene silencing techniques for the functional characterization of genes within the tropane (B1204802) alkaloid biosynthetic pathway. Detailed protocols for RNA interference (RNAi), Virus-Induced Gene Silencing (VIGS), and CRISPR/Cas9-mediated gene editing are presented, alongside methods for quantitative analysis of gene expression and metabolite accumulation.
Introduction to Tropane Alkaloids and Gene Silencing
Tropane alkaloids (TAs) are a class of secondary metabolites with significant pharmacological applications, including anticholinergic agents like hyoscyamine (B1674123) and scopolamine (B1681570).[1][2][3][4] Elucidating the biosynthetic pathway of these compounds is crucial for metabolic engineering efforts aimed at enhancing their production. Gene silencing techniques have become indispensable tools for reverse genetics, allowing researchers to investigate the function of specific genes by downregulating their expression and observing the subsequent effects on the plant's metabolism.
Application Notes: Gene Silencing Techniques
RNA Interference (RNAi)
Virus-Induced Gene Silencing (VIGS)
VIGS is a rapid and transient method for gene function analysis that does not require stable plant transformation.[6][7] This technique utilizes a modified plant virus to deliver a fragment of a target gene into the plant. The plant's defense mechanism against the virus results in the silencing of the endogenous gene homologous to the inserted fragment. VIGS has been instrumental in the functional characterization of several genes in the tropane alkaloid pathway. A notable example is the silencing of a pyrrolidine (B122466) ketide synthase (PyKS) in Atropa belladonna roots, which disrupted tropane alkaloid biosynthesis.[8]
CRISPR/Cas9
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/CRISPR-associated protein 9 (Cas9) system is a revolutionary genome editing tool that allows for precise and targeted modification of genes.[6][9][10] This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. The cell's natural DNA repair mechanisms can then be harnessed to introduce mutations that knock out gene function. CRISPR/Cas9 has been employed to disrupt genes in the tropane alkaloid pathway with high efficiency. For example, CRISPR/Cas9-mediated knockout of the PYRROLIDINE KETIDE SYNTHASE (PYKS) gene in Atropa belladonna hairy roots resulted in a significant reduction in tropane alkaloid accumulation.[1][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of gene silencing on key genes in the tropane alkaloid biosynthetic pathway.
| Target Gene | Plant Species | Silencing Technique | Reduction in Gene Expression | Change in Tropane Alkaloid Levels | Reference |
| PYKS | Atropa belladonna | CRISPR/Cas9 | - | 85% reduction in total tropane alkaloids | [1] |
| PYKS | Atropa belladonna | VIGS | - | Decrease in tropane alkaloids | [8] |
| ArAT4 | Atropa belladonna | - | - | Disruption of scopolamine biosynthesis | |
| MPO1 & MPO2 | Atropa belladonna | RNAi | Significant reduction | Decrease in hyoscyamine and scopolamine | |
| UGT1 & LS | Atropa belladonna | RNAi & VIGS | Significant reduction | Significant decrease in hyoscyamine | [2] |
| H6H | Atropa belladonna | CRISPR/Cas9 | - | Significant elevation in hyoscyamine; no anisodamine (B1666042) or scopolamine produced | [6][9] |
Experimental Protocols
RNA Interference (RNAi) Vector Construction
This protocol describes the construction of a hairpin RNAi vector.
-
Target Sequence Selection: Select a 300-500 bp region of the target gene's coding sequence. Avoid regions with high homology to other genes to prevent off-target silencing.
-
Primer Design: Design forward and reverse primers to amplify the selected target sequence. Add appropriate restriction sites to the primers for cloning into the RNAi vector.
-
PCR Amplification: Amplify the target sequence from cDNA using PCR.
-
Vector Preparation: Digest a suitable RNAi vector (e.g., pHANNIBAL) with the corresponding restriction enzymes.
-
Ligation: Ligate the amplified PCR product into the digested vector in both sense and antisense orientations, separated by an intron, to create the hairpin structure.
-
Transformation: Transform the resulting RNAi construct into E. coli for plasmid propagation and verification by sequencing.
-
Subcloning into Binary Vector: Subclone the entire hairpin cassette into a binary vector (e.g., pBIN19) suitable for Agrobacterium-mediated plant transformation.
Virus-Induced Gene Silencing (VIGS) Protocol using TRV vectors
This protocol outlines the steps for VIGS in Nicotiana benthamiana or other susceptible Solanaceae species using the Tobacco Rattle Virus (TRV) system.
-
Target Fragment Selection: Select a 200-400 bp fragment of the target gene.
-
Cloning into pTRV2: Clone the selected fragment into the pTRV2 VIGS vector.
-
Transformation of Agrobacterium: Transform the pTRV2 construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens strains (e.g., GV3101).
-
Culture Preparation: Grow overnight cultures of both Agrobacterium strains separately in LB medium with appropriate antibiotics.
-
Infiltration Preparation: Pellet the bacterial cells by centrifugation and resuspend them in infiltration buffer (10 mM MES, 10 mM MgCl2, 200 µM acetosyringone) to an OD600 of 1.0. Mix the two cultures in a 1:1 ratio.
-
Plant Infiltration: Infiltrate the Agrobacterium mixture into the abaxial side of the leaves of 3-4 week old plants using a needleless syringe.
-
Incubation and Observation: Grow the infiltrated plants at 22-25°C. Silencing phenotypes are typically observed in newly emerging leaves 2-3 weeks post-infiltration. Use a phytoene (B131915) desaturase (PDS) gene fragment as a positive control, which results in a photobleaching phenotype.
CRISPR/Cas9-Mediated Gene Editing Protocol
This protocol provides a general workflow for CRISPR/Cas9-mediated gene knockout in plants.
-
Guide RNA (gRNA) Design: Design one or two 20-nucleotide gRNAs targeting the 5' region of the coding sequence of the gene of interest. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). Use online tools to minimize off-target effects.
-
CRISPR/Cas9 Vector Construction: Synthesize the gRNA oligonucleotides and clone them into a plant-compatible CRISPR/Cas9 vector that expresses both the Cas9 nuclease and the gRNA. Golden Gate cloning is a commonly used method for this purpose.
-
Agrobacterium-Mediated Transformation: Transform the final CRISPR/Cas9 construct into Agrobacterium tumefaciens.
-
Plant Transformation: Use the transformed Agrobacterium to deliver the CRISPR/Cas9 machinery into plant cells. For tropane alkaloid research, hairy root transformation of species like Atropa belladonna is a common approach.
-
Screening for Mutations: Regenerate transgenic plants or hairy root lines. Extract genomic DNA and amplify the target region by PCR. Screen for mutations using methods such as restriction fragment length polymorphism (RFLP) analysis (if the mutation alters a restriction site), high-resolution melting (HRM) analysis, or direct sequencing of the PCR products.
-
Analysis of Mutant Phenotype: Analyze the confirmed mutant lines for changes in tropane alkaloid profiles using HPLC.
Agrobacterium-Mediated Hairy Root Transformation
This protocol is suitable for inducing hairy roots in Solanaceae species like Atropa belladonna.
-
Explant Preparation: Sterilize seeds and germinate them on MS medium. Use leaf or stem explants from sterile seedlings.
-
Agrobacterium rhizogenes Culture: Grow a culture of A. rhizogenes (e.g., strain ATCC15834) carrying the desired gene silencing construct overnight.
-
Infection: Wound the explants and immerse them in the bacterial suspension for 10-30 minutes.
-
Co-cultivation: Place the infected explants on co-cultivation medium (e.g., MS medium) and incubate in the dark for 2-3 days.
-
Selection and Root Growth: Transfer the explants to a solid selection medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selection agent if applicable.
-
Establishment of Hairy Root Cultures: Once hairy roots emerge from the wound sites, excise them and transfer them to a liquid hormone-free MS medium for proliferation.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the expression levels of target genes.
-
RNA Extraction: Extract total RNA from plant tissues using a suitable kit or protocol.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based or probe-based detection method. Use primers specific to the target gene and a reference gene (e.g., actin or ubiquitin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
High-Performance Liquid Chromatography (HPLC) for Tropane Alkaloid Analysis
This protocol is for the quantification of hyoscyamine and scopolamine.
-
Sample Preparation: Freeze-dry and grind the plant material.
-
Extraction: Extract the alkaloids from the powdered tissue using an appropriate solvent system (e.g., methanol/ammonia solution).
-
Purification: Purify the crude extract using solid-phase extraction (SPE) if necessary.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 3-6).
-
Detection: UV detector at a wavelength of 210-220 nm.
-
Quantification: Use external standards of hyoscyamine and scopolamine to create a calibration curve for quantification.
-
Visualizations
Caption: Simplified biosynthetic pathway of tropane alkaloids in Solanaceae.
References
- 1. CRISPR/Cas9 Vector Construction for Gene Knockout | Springer Nature Experiments [experiments.springernature.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 4.2. CRISPR/Cas9 Vector Construction and Plant Transformation [bio-protocol.org]
- 4. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 5. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Construction and Validation of CRISPR/Cas Vectors for Editing the PDS Gene in Banana (Musa spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotyping genome‐edited mutations in plants using CRISPR ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hairy CRISPR: Genome Editing in Plants Using Hairy Root Transformation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Belladine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Belladine. Our aim is to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
This compound is typically synthesized from its precursor, Northis compound. The overall process is a three-step sequence:
-
Imine Formation: Condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) to form the corresponding imine intermediate, norcraugsodine.
-
Reduction to Secondary Amine: Hydrogenation of the imine to yield the secondary amine, Northis compound.[1]
-
N-Methylation: Reductive amination of Northis compound to produce the final product, this compound.[2]
Q2: What are the expected yields for the synthesis of Northis compound derivatives?
The yields for the synthesis of Northis compound and its O-methylated analogs can vary. The initial imine formation typically results in excellent yields, often between 98% and 100%. The subsequent reduction to the secondary amine (Northis compound derivatives) generally proceeds with yields ranging from 43% to 99%.[1][3]
Q3: How can I avoid the formation of quaternary ammonium (B1175870) salts during N-methylation?
Over-methylation to form quaternary ammonium salts is a common side reaction, particularly with highly reactive methylating agents.[4] To minimize this, the Eschweiler-Clarke reaction is a suitable method as its mechanism inherently prevents quaternization.[4] Alternatively, using reductive amination with careful control over the stoichiometry of the reagents can also be an effective strategy.[4] Employing milder methylating agents, such as dimethyl carbonate, can further reduce the risk of over-alkylation.[4]
Q4: My secondary amine (Northis compound) is sterically hindered. What is the best N-methylation method?
Methylating sterically hindered amines can be challenging and may result in low yields.[4] While methods using dimethyl sulfate (B86663) at high temperatures have been attempted, they are often not very efficient.[4] Milder reductive amination methods have shown better success. For instance, using formaldehyde (B43269) with a sodium phosphite (B83602) solution can effectively methylate sterically hindered amines under mild conditions.[4]
Q5: Are there more environmentally friendly ("green") methods for N-methylation?
Yes, there is a growing interest in more sustainable methylation strategies. Dimethyl carbonate (DMC) is considered an environmentally friendly methylating agent as a non-toxic alternative to methyl halides and dimethyl sulfate.[4] Using methanol (B129727) as the carbon source with a suitable catalyst is another green approach.[4] Additionally, solvent-free methods, such as performing reductive amination under mechanochemical (ball-milling) conditions, have been developed to minimize environmental impact.[4][5]
Troubleshooting Guides
Guide 1: Low Yield in Imine Formation (Step 1)
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure equimolar quantities of the benzaldehyde (B42025) and tyramine.[1] - Allow the reaction to proceed overnight (approximately 12 hours) with gentle stirring at room temperature to ensure completion.[1] - Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Impure Starting Materials | - Use high-purity tyramine and 3,4-dihydroxybenzaldehyde. Impurities can lead to side reactions. |
| Incorrect Solvent | - Dichloromethane (B109758) is a commonly used and effective solvent for this step.[1] |
Guide 2: Low Yield in Reduction to Northis compound (Step 2)
| Potential Cause | Suggested Solution |
| Inefficient Hydrogenation | - Use a suitable catalyst, such as 10% Palladium on carbon (Pd/C).[6] - Ensure an adequate hydrogen atmosphere, for example, by using a hydrogen-filled balloon and bubbling hydrogen through the reaction mixture at intervals.[6] - The reaction time can vary from 2 to 3 hours; monitor the disappearance of the starting imine by TLC.[6] |
| Catalyst Poisoning | - Ensure starting materials and solvent are free of impurities that could poison the palladium catalyst. |
| Product Loss During Workup | - After filtration to remove the Pd/C catalyst, ensure complete extraction and concentration of the product. |
Guide 3: Low Yield or Impurities in N-Methylation to this compound (Step 3)
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the correct stoichiometry of reagents. A slight excess of formaldehyde and the reducing agent can help drive the reaction to completion.[7] - Allow sufficient reaction time. The initial formation of the intermediate can take up to 4 hours, followed by several hours for the reduction.[2] Monitor progress with TLC or LC-MS.[4] |
| Over-methylation (Quaternary Salt Formation) | - Use a method that minimizes this side reaction, such as the Eschweiler-Clarke reaction.[4][7] - Carefully control the amount of methylating agent used in reductive amination.[4] |
| Decomposition of Reagents | - Use fresh formaldehyde solution and reducing agent (e.g., sodium borohydride). Old or decomposed reagents can lead to low yields.[4] |
| Suboptimal Reaction Temperature | - The initial reaction with formaldehyde is typically carried out at room temperature. The subsequent reduction with NaBH4 should be initiated at 0°C before allowing it to proceed at room temperature.[2] |
| Side Reactions with Phenolic Groups | - The presence of unprotected hydroxyl groups on the aromatic rings can potentially lead to side reactions. While the described protocol does not use protecting groups, if side reactions are significant, protection of the phenolic hydroxyls may be necessary. |
| Difficult Purification | - The polarity of the N-methylated product and the secondary amine starting material may be very similar, making chromatographic separation challenging. Optimize the solvent system for column chromatography.[7] |
Quantitative Data Summary
| Synthesis Step | Product | Reported Yield |
| Imine Formation | Imine Intermediates | 98% - 100%[1] |
| Catalytic Hydrogenation | Northis compound Derivatives | 43% - 99%[1][3] |
| N-Methylation | N,N-dimethylaniline (related compound) | 93% (gram scale)[8] |
Experimental Protocols
Protocol 1: Synthesis of Northis compound
This two-step protocol is adapted from the general procedure for preparing Northis compound and its analogs.[1]
Step 1: Preparation of the Imine Intermediate (Norcraugsodine)
-
Add equimolar quantities of 3,4-dihydroxybenzaldehyde and tyramine as powders to a flask containing dichloromethane (20 mL).
-
Stir the solution gently at room temperature overnight (approximately 12 hours) to yield the imine intermediate.
Step 2: Preparation of Northis compound
-
Dissolve the imine intermediate from Step 1 in a 9:1 mixture of ethyl acetate/methanol (10 mL).
-
Add 10% palladium on carbon (Pd/C) (30 mol%) to the solution.
-
Establish a hydrogen atmosphere using a balloon and bubble hydrogen through the mixture at the start, and again after 30 and 60 minutes.
-
Agitate the mixture for 2 to 3 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Filter the reaction mixture through a pad of silica (B1680970) gel using a 4:1 mixture of ethyl acetate/methanol to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Northis compound.
Protocol 2: N-Methylation of Northis compound to Synthesize this compound
This protocol is a modified procedure for the N-methylation of secondary amines.[2]
-
Dissolve an equivalent amount of Northis compound and formaldehyde (37–40% w/v solution) in 5 mL of methanol.
-
Stir the solution at room temperature for 4 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully add sodium borohydride (B1222165) (NaBH4) (1 equivalent) portion-wise.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 5 hours.
-
Filter the reaction mixture.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
References
- 1. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Northis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the isolation of Belladine from natural sources
Welcome to the technical support center for the isolation of Belladine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction, purification, and analysis of this compound from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound and its derivatives are primarily found in plants belonging to the Amaryllidaceae family. A notable source for this compound-type alkaloids is the bulbs of Narcissus pseudonarcissus cv. Carlton.[1] This plant family is known to exclusively produce a wide range of structurally diverse alkaloids, many of which have significant biological activities.
Q2: What are the main challenges in isolating this compound from these sources?
A2: The primary challenges in isolating this compound stem from its relatively low abundance within the plant material and the presence of a complex mixture of structurally similar alkaloids.[2] This makes the separation and purification process demanding, often requiring multiple chromatographic steps to achieve high purity. Additionally, like many natural products, this compound can be susceptible to degradation during the extraction and purification process if conditions such as temperature and pH are not carefully controlled.
Q3: How can I improve the yield of the crude alkaloid extract?
A3: Low yield from the initial extraction is a common problem. To improve it, consider the following:
-
Plant Material Preparation: Ensure the plant material (e.g., bulbs) is thoroughly dried and finely powdered to maximize the surface area for solvent penetration.[3]
-
Solvent Selection: The choice of solvent is critical. Ethanol (B145695) is commonly used for the initial extraction of Amaryllidaceae alkaloids.[1] Subsequent acid-base liquid-liquid extraction can help to selectively isolate the alkaloids from the crude extract.
-
Extraction Conditions: Optimize the extraction time and temperature. Prolonged extraction times or excessively high temperatures can lead to the degradation of thermolabile compounds.[4]
Q4: I'm observing unexpected peaks in my HPLC analysis. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Contamination: Solvents, glassware, or plasticware can introduce contaminants. It is crucial to use high-purity, HPLC-grade solvents and thoroughly clean all equipment. Running a blank extraction and analysis can help identify background contamination.[5]
-
Sample Degradation: this compound may degrade during sample preparation or analysis, leading to the formation of new compounds. Protect samples from excessive heat and light.
-
Co-eluting Impurities: The natural source contains a multitude of similar alkaloids that may co-elute with this compound. Optimizing the chromatographic conditions (e.g., mobile phase gradient, column chemistry) is essential for better separation.
Q5: My NMR spectrum for a purified fraction shows signal overlap. How can I resolve this?
A5: Signal overlap is a common challenge in the NMR analysis of complex molecules like alkaloids, especially in the aromatic region.[6] Here are some strategies to address this:
-
Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of protons and potentially resolve overlapping signals.[7]
-
2D NMR Experiments: Techniques like COSY, HSQC, and HMBC can help to disperse signals into a second dimension, allowing for the resolution and assignment of individual protons and carbons even when they overlap in the 1D spectrum.[7]
-
Lanthanide Shift Reagents (LSRs): Adding a small amount of an LSR can induce significant changes in the chemical shifts of nearby protons, which can help to resolve overlapping signals.[7]
Troubleshooting Guides
Guide 1: Low Yield of this compound
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low crude extract yield | Inefficient extraction from plant material. | - Ensure plant material is finely powdered.[3]- Optimize solvent system (e.g., ethanol concentration).- Increase extraction time or perform multiple extraction cycles.[3] |
| Low yield after acid-base partitioning | Incorrect pH adjustment; Incomplete extraction from the aqueous phase. | - Ensure the pH is sufficiently acidic (pH 1-2) to protonate the alkaloids and then sufficiently basic (pH 9-10) to deprotonate them for extraction into the organic solvent.[3]- Perform multiple extractions with the organic solvent to ensure complete transfer of the alkaloids. |
| Loss of compound during chromatography | Irreversible adsorption to the stationary phase; Degradation on the column. | - For column chromatography of alkaloids, a basic stationary phase like alumina (B75360) can be a better option than the weakly acidic silica (B1680970) gel to prevent strong adsorption.[8][9]- If using silica gel, consider deactivating it with a small amount of a basic modifier in the mobile phase.- Collect smaller fractions and monitor with TLC to avoid loss of the target compound in mixed fractions.[4] |
| Degradation of this compound | Exposure to high temperatures, extreme pH, or light. | - Use a rotary evaporator at low temperatures for solvent removal.[3]- Maintain a neutral or slightly basic pH during purification unless acidic conditions are necessary for a specific step.- Protect samples from direct light by using amber glassware or covering with foil.[3] |
Guide 2: HPLC Purification Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| High backpressure | Blockage in the system (e.g., column frit, guard column, tubing). | - Filter all samples and mobile phases before use.[10]- Back-flush the column (disconnected from the detector).- Replace the in-line filter and guard column.[10] |
| Peak tailing | Secondary interactions between the basic alkaloid and acidic silanol (B1196071) groups on the silica-based column; Column overload. | - Use a mobile phase with a basic additive (e.g., triethylamine, ammonia) to mask the silanol groups.- Employ an end-capped column or a column with a different stationary phase.- Reduce the sample concentration or injection volume. |
| Poor resolution/Co-elution | Suboptimal mobile phase composition or gradient; Inappropriate column. | - Optimize the mobile phase gradient to improve separation of closely eluting compounds.- Experiment with different solvent systems (e.g., acetonitrile (B52724) vs. methanol).- Try a column with a different selectivity (e.g., phenyl-hexyl instead of C18). |
| Ghost peaks | Contaminants in the mobile phase or from the injector; Late-eluting compounds from a previous run. | - Run a blank gradient to check for solvent contamination.[5]- Ensure the injector is thoroughly cleaned between runs.- Extend the gradient run time to ensure all compounds from the previous injection have eluted. |
Data Presentation
Table 1: Comparison of Alkaloid Extraction Techniques
| Extraction Method | Principle | Advantages | Disadvantages | Reported Purity/Yield (General Alkaloids) |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Exhaustive extraction. | Time-consuming, large solvent consumption, potential for thermal degradation of compounds.[2] | - |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, suitable for thermolabile compounds. | Can be time-consuming and may not be exhaustive.[4] | - |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Reduced extraction time, lower solvent consumption.[11] | Equipment cost. | Yields of 13.1 mg/g to 19.5 mg/g for some alkaloids have been reported.[11] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | Fast, efficient, reduced solvent usage.[11] | Potential for localized overheating, requires specialized equipment. | Yields of 15.2 mg/g to 22.4 mg/g for some alkaloids have been reported.[11] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly, high selectivity, no residual solvent.[2][11] | High initial equipment cost, may require co-solvents for polar compounds. | Highest reported yields (e.g., 18.3 mg/g to 25.7 mg/g for morphine and codeine) and purity (up to 97-98%).[11] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Isolation of this compound-type Alkaloids from Narcissus pseudonarcissus Bulbs
This protocol is adapted from the methodology described for the isolation of this compound-type alkaloids from Narcissus pseudonarcissus cv. Carlton.
-
Preparation of Plant Material:
-
Fresh bulbs (e.g., 30 kg) are minced.
-
-
Initial Extraction:
-
The minced bulbs are extracted with 96% ethanol (3 times) by boiling for 30 minutes under reflux.
-
The combined ethanol extracts are filtered and evaporated to dryness under reduced pressure to yield a crude extract.
-
-
Acid-Base Extraction:
-
The crude extract is acidified to pH 1-2 with 2% hydrochloric acid.
-
The acidified suspension is diluted with water and filtered to remove non-alkaloidal material.
-
The acidic aqueous phase, containing the protonated alkaloids, is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral impurities.
-
The aqueous phase is then basified to pH 9-10 with a base (e.g., ammonium (B1175870) hydroxide).
-
The free alkaloid bases are then extracted from the basified aqueous phase into an organic solvent (e.g., chloroform).
-
The combined organic extracts are evaporated to dryness to yield a concentrated crude alkaloid extract.
-
-
Initial Chromatographic Fractionation:
-
The crude alkaloid extract is subjected to column chromatography on a suitable stationary phase (e.g., aluminum oxide).
-
Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of light petrol, chloroform, and ethanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound-type alkaloids.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. Amaryllidaceae Alkaloids of this compound-Type from Narcissus pseudonarcissus cv. Carlton as New Selective Inhibitors of Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Belladonna-type Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Belladonna-type alkaloids.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why are my Belladonna-type alkaloid peaks showing significant tailing on a standard C18 column?
Answer: Peak tailing for basic compounds like Belladonna-type alkaloids (e.g., atropine (B194438), scopolamine) is a common issue when using standard silica-based reversed-phase columns like C18.[1] The primary reason is the interaction between the basic amine groups of the alkaloids and the acidic residual silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase. These secondary interactions cause some analyte molecules to be retained more strongly, leading to asymmetrical or tailing peaks.[1]
Question 2: How can I improve peak shape and reduce tailing for my alkaloid separation?
Answer: Several strategies can be employed to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) can protonate the silanol groups, reducing their interaction with the protonated basic alkaloids.[1]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites, improving peak symmetry.[1] However, be aware that this can sometimes shorten the column's lifespan.[1]
-
Employing a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Using a highly deactivated or "base-deactivated" column is highly recommended for the analysis of basic compounds like alkaloids.[1]
-
Lowering Sample Concentration: Column overloading can lead to peak distortion. Injecting a more dilute sample can sometimes improve the peak shape.[1]
Question 3: I am having difficulty separating atropine and scopolamine (B1681570). What chromatographic conditions should I try?
Answer: The structural similarity of atropine and scopolamine makes their separation challenging.[1] Here are some recommended starting points for method development:
-
Column Selection: A C8 or C18 column can be effective. Some studies have shown good separation on a C8 column.[2]
-
Mobile Phase Composition: An isocratic mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 50 mM, pH 2.95) is a good starting point.[2] The ratio of acetonitrile to buffer can be optimized, for example, starting with 10:90 (v/v) and adjusting as needed.[2] A mobile phase containing tetramethylammonium (B1211777) phosphate in water-methanol has also been used successfully.[3]
-
Detection Wavelength: A UV detector set at 210 nm or 220 nm is suitable for detecting these alkaloids.[2][3]
Question 4: What are some common issues with sample preparation for Belladonna-type alkaloid analysis?
Answer: Improper sample preparation can lead to poor chromatographic results. Key considerations include:
-
Incomplete Extraction: Ensure the chosen solvent system and extraction method (e.g., sonication, percolation) effectively extracts the alkaloids from the plant matrix.[4][5] A common extraction solvent is a mixture of chloroform (B151607), methanol, and ammonia (B1221849).[2]
-
Matrix Interferences: Plant extracts are complex mixtures. A solid-phase extraction (SPE) step can be beneficial to clean up the sample and remove interfering compounds before HPLC analysis. Cation-exchange cartridges are often used for alkaloid purification.[1]
-
Sample Solvent Mismatch: The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase to avoid peak distortion.[6] Ideally, the sample solvent should be weaker than or the same as the mobile phase.[6]
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for separating Belladonna-type alkaloids?
A1: Reversed-phase columns such as C18 and C8 are most commonly used for the separation of Belladonna-type alkaloids.[1][2] For improved peak shape and to minimize tailing, it is highly recommended to use a base-deactivated or end-capped version of these columns.[1]
Q2: What are typical mobile phase compositions for the HPLC analysis of Belladonna-type alkaloids?
A2: A mixture of an organic solvent (commonly acetonitrile) and an acidic aqueous buffer is typical. The buffer is crucial for controlling the pH and improving peak shape. Examples include phosphate buffers or the addition of acids like formic acid or acetic acid to the mobile phase.[2][7] The exact ratio of organic to aqueous phase will depend on the specific alkaloids being separated and the column used, and often requires optimization.
Q3: What detection methods are suitable for Belladonna-type alkaloids?
A3: UV detection is the most common method, with wavelengths typically set between 210 nm and 230 nm.[2][3] For more sensitive and specific detection, especially in complex matrices, mass spectrometry (LC-MS) can be employed.[7]
Q4: How can I confirm the identity of the alkaloid peaks in my chromatogram?
A4: The most reliable method for peak identification is to compare the retention times and UV spectra of your sample peaks with those of certified reference standards run under the same chromatographic conditions.[8] For unambiguous identification, especially for regulatory purposes, LC-MS with confirmation of the molecular weight and fragmentation pattern is recommended.
Data Presentation
Table 1: Example HPLC Conditions for Belladonna-type Alkaloid Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C8 (250 x 4.6 mm, 5 µm) | C18 (Intersil ODS-4, 250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:50 mM Phosphate Buffer (pH 2.95) (10:90 v/v)[2] | Isocratic or Gradient (details not specified)[4] |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 210 nm[2] | Not specified |
| Column Temp. | Not specified | 35°C[4] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of Belladonna Alkaloids from Plant Material
-
Extraction:
-
Weigh a known amount of dried and powdered plant material.
-
Extract the sample with a mixture of chloroform:methanol:concentrated ammonia (15:15:1 v/v/v).[2]
-
Filter the extract and evaporate the solvent under reduced pressure.
-
-
Acid-Base Partitioning (Clean-up):
-
Dissolve the residue in 1 N sulfuric acid.[2]
-
Wash the acidic solution with chloroform to remove non-basic compounds. Discard the chloroform layer.
-
Make the aqueous layer basic (pH ~10) by adding 25% ammonium (B1175870) hydroxide (B78521) on ice.[2]
-
Extract the alkaloids from the basic solution with chloroform (repeat 3 times).
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the chloroform to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the dried residue in a known volume of the initial HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belladonna Extract - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. halocolumns.com [halocolumns.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Investigation of Amaryllidaceae Alkaloid Extracts from the Bulbs of Pancratium trianthum Collected in the Senegalese Flora - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Belladine in Solution
Welcome to the technical support center for Belladine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound solutions.
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: You observe a rapid decrease in this compound concentration over a short period, confirmed by analytical methods like HPLC.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate pH | This compound, as a phenethylamine (B48288) alkaloid, is susceptible to pH-dependent degradation.[1] Highly acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.[2][3] Determine the optimal pH for this compound stability by conducting a pH screening study (see Experimental Protocols). Generally, a slightly acidic to neutral pH is a good starting point for many alkaloids.[4] |
| Exposure to Light | Photodegradation can be a significant issue for many organic molecules, including alkaloids.[1][5] Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.[6] |
| Elevated Temperature | Higher temperatures accelerate the rate of chemical degradation.[1][5][7] Store stock solutions and experimental samples at recommended low temperatures (e.g., 4°C or -20°C) unless the experimental protocol requires otherwise. |
| Presence of Oxidizing Agents | The tertiary amine and methoxy (B1213986) groups in this compound's structure could be susceptible to oxidation.[1] Avoid contact with atmospheric oxygen where possible by purging solutions with an inert gas (e.g., nitrogen or argon). Also, be mindful of potential oxidizing agents in your buffer components. |
Issue 2: Precipitation of this compound in Aqueous Solutions
-
Symptom: Your this compound solution appears cloudy or a precipitate forms over time.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Solubility | This compound may have limited solubility in purely aqueous solutions. |
| * Use Co-solvents: Prepare stock solutions in an organic solvent like DMSO or ethanol (B145695) and then dilute into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. | |
| * Adjust pH: The solubility of alkaloids is often pH-dependent. Adjusting the pH might increase solubility. | |
| Change in Temperature | A decrease in temperature can reduce the solubility of a compound, leading to precipitation. Prepare solutions at the temperature of your experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented, based on its structure as a phenethylamine alkaloid, potential degradation pathways include:
-
Oxidation: The tertiary amine and electron-rich aromatic rings are susceptible to oxidation.[1]
-
Hydrolysis: The ether linkages (methoxy groups) could potentially be hydrolyzed under strong acidic conditions.
-
N-dealkylation: The N-methyl and N-benzyl groups could be cleaved under certain conditions.[1]
Below is a diagram illustrating a hypothetical degradation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Belladine Activity Assays
Welcome to the technical support center for Belladine activity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that can lead to inconsistent or unexpected results in this compound activity assays, which typically involve measuring the inhibition of cholinesterases like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).[1][2]
Q1: Why am I observing high background noise or spontaneous substrate hydrolysis in my assay?
High background can obscure your results and reduce assay sensitivity.[3] It often stems from several sources:
-
Substrate Instability: Thiocholine esters, like acetylthiocholine (B1193921) (ATCh) or butyrylthiocholine (B1199683) (BuTCh) used in Ellman's assay, can hydrolyze spontaneously, especially at alkaline pH. It is crucial to prepare fresh substrate solutions for each experiment.[4]
-
Reagent Contamination: Ensure all buffers and reagents are free from microbial contamination, as some microorganisms can produce enzymes that interfere with the assay.[4]
-
Sample Matrix Interference: Components within the sample itself, such as high concentrations of proteins or fats, can cause non-specific binding or interfere with the detection method.[3][5] Consider sample dilution or purification steps to mitigate this.[5]
Q2: My results are not reproducible between experiments. What could be the cause?
Lack of reproducibility is a common issue that can arise from several factors related to assay conditions and reagent handling:[4][6]
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[7] A change of just one degree can alter enzyme activity significantly.[7] Ensure all reaction components are equilibrated to the desired temperature before starting the reaction and use a temperature-controlled plate reader or incubator.[4]
-
pH Variations: The pH of the assay buffer is critical for optimal enzyme activity.[7] Prepare buffers carefully and verify the pH before use.
-
Inconsistent Reagent Preparation: Use freshly prepared reagents whenever possible. If using frozen stocks, ensure they are thawed completely and mixed thoroughly before use.[8] Avoid repeated freeze-thaw cycles, which can damage enzymes and other reagents.[8]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes or viscous solutions, can introduce significant variability.[6][8] Use calibrated pipettes and practice proper pipetting techniques.[5][8] Preparing a master mix for reagents can help ensure consistency across wells.[8]
Q3: The inhibitory activity of this compound in my samples appears to be lower than expected. What are the potential reasons?
Lower-than-expected activity can be due to enzyme instability, suboptimal assay conditions, or issues with the compound itself.
-
Enzyme Instability: Enzymes are sensitive and can lose activity if not handled or stored properly. Always keep enzyme stocks on ice during experiments and store them at the recommended temperature.[9]
-
Substrate Depletion: Ensure the substrate concentration is not a limiting factor during the assay. The concentration should ideally be well above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is proportional to enzyme activity.[6]
-
Incorrect Incubation Times: Verify that the incubation times specified in your protocol are being followed precisely.[8]
-
Compound Degradation: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.
Q4: My standard curve is not linear. What should I do?
A non-linear standard curve can invalidate your results. Here are some common causes and solutions:
-
Pipetting Errors: Inaccuracies in preparing the serial dilutions for the standard curve are a frequent cause.[8] Avoid pipetting very small volumes and ensure thorough mixing at each dilution step.[8]
-
Incorrect Concentration Range: The range of your standard curve may be too high or too low. If the curve plateaus at the high end, it indicates saturation. If the low end is flat, it may be below the detection limit of the assay. Adjust the concentration range accordingly.
-
Improperly Prepared Reagents: Using partially thawed or poorly mixed components can lead to inconsistencies.[8] Ensure all reagents are homogenous before preparing dilutions.[8]
-
Calculation Errors: Double-check all calculations used to prepare the dilutions and to plot the curve.[8]
Q5: I'm observing no signal or a very weak signal in my assay. What should I check first?
A weak or absent signal can be frustrating. The first step is to systematically review your protocol and reagents.[6]
-
Omission of a Reagent: Carefully check that all necessary reagents (enzyme, substrate, chromogen like DTNB, this compound/inhibitor, buffer) were added in the correct order.[10]
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. Test the enzyme activity separately with a positive control.
-
Incorrect Wavelength: Ensure the plate reader is set to the correct wavelength for detecting the product of your reaction (e.g., ~412 nm for the DTNB product in Ellman's assay).[8]
-
Expired Reagents: Check the expiration dates on all kits and reagents.[8]
Troubleshooting Decision Tree
The following diagram provides a systematic approach to diagnosing common issues in this compound activity assays.
Caption: A decision tree to systematically troubleshoot this compound assay issues.
Quantitative Data Summary
This compound and its derivatives have been evaluated for their inhibitory potential against butyrylcholinesterase (BuChE). The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values from various studies.
| Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |
| Northis compound | BuChE | 8 | [11] |
| N-methylnorthis compound | BuChE | 4 | [11] |
| 4′-O-methylnorthis compound | BuChE | 16.1 | [11] |
| 4′-O,N-dimethylnorthis compound | BuChE | 10.4 | [11] |
| 3′,4′-O-dimethylnorthis compound | BuChE | 26.1 - 91.6 | [12][13] |
| Carltonine B (this compound-type) | BuChE | 0.031 ± 0.001 | [2] |
| Carltonine A (this compound-type) | BuChE | 0.913 ± 0.020 | [2] |
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common colorimetric method to assess the ability of this compound to inhibit AChE or BuChE activity.
1. Reagent Preparation:
-
Assay Buffer: Prepare a phosphate (B84403) buffer (e.g., 100 mM, pH 8.0).
-
Enzyme Solution: Prepare a stock solution of AChE or BuChE in the assay buffer. Keep on ice.
-
Substrate Solution: Prepare a fresh solution of acetylthiocholine (ATCh) or butyrylthiocholine (BuTCh) iodide in the assay buffer.
-
DTNB Solution: Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
Test Compound (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
2. Assay Procedure (96-well plate format):
-
Add 25 µL of the this compound dilution (or buffer for control wells) to each well.
-
Add 50 µL of the DTNB solution to all wells.
-
Add 25 µL of the enzyme solution to all wells except for the blank (add 25 µL of buffer instead).
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCh or BuTCh) to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow Diagram
References
- 1. This compound | C19H25NO3 | CID 441586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amaryllidaceae Alkaloids of this compound-Type from Narcissus pseudonarcissus cv. Carlton as New Selective Inhibitors of Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. siriusgenomics.com [siriusgenomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. novateinbio.com [novateinbio.com]
- 11. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Northis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Belladine Derivatives for Butyrylcholinesterase Selectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the development of Belladine derivatives as selective butyrylcholinesterase (BChE) inhibitors. The following information is curated from recent studies on selective BChE inhibitor design and can be extrapolated to guide the structural modification and evaluation of this compound-based compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). How can I improve its selectivity for BChE?
A1: Achieving BChE selectivity often involves exploiting the differences in the active sites of AChE and BChE. The active site gorge of BChE is larger than that of AChE due to differences in key amino acid residues. Strategies to enhance BChE selectivity include:
-
Introducing bulky substituents: Adding larger chemical groups to your this compound scaffold can create steric hindrance in the narrower AChE active site while still allowing the molecule to bind effectively to the more spacious BChE active site.
-
Targeting specific BChE residues: Computational modeling, such as molecular docking, can help identify unique interactions with amino acids present in the BChE active site but not in the AChE active site. Modifications to the this compound core can then be designed to form specific hydrogen bonds or hydrophobic interactions with these residues.
-
Modifying the linker region: If your derivatives have a dimeric structure or a side chain, altering the length and flexibility of the linker can influence selectivity. A longer or more flexible linker may be better accommodated in the BChE active site.
Q2: What are some common reasons for poor in vitro activity of my synthesized this compound derivatives?
A2: Several factors can contribute to low inhibitory potency in vitro:
-
Incorrect binding pose: The derivative may not be adopting the expected orientation within the BChE active site. This can be investigated using molecular docking simulations.
-
Insufficient binding interactions: The compound may lack the necessary hydrogen bonds, hydrophobic interactions, or pi-pi stacking to bind with high affinity. Structure-activity relationship (SAR) studies can help identify which functional groups are crucial for activity.[1][2][3]
-
Low compound solubility: Poor solubility in the assay buffer can lead to an underestimation of the compound's true inhibitory activity. It is advisable to check the solubility of your compounds under the assay conditions.
-
Compound instability: The derivative might be degrading in the assay buffer. The stability of the compound can be assessed over the time course of the experiment.
Q3: How do I determine the mechanism of inhibition of my lead this compound derivative?
A3: To understand how your compound is inhibiting BChE, you should perform enzyme kinetic studies. By measuring the initial reaction velocities at different substrate and inhibitor concentrations, you can generate Lineweaver-Burk or Dixon plots. These plots will help you determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.[4][5] This information is valuable for understanding how the inhibitor interacts with the enzyme (e.g., binding to the active site or an allosteric site).[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High IC50 value for BChE | - Suboptimal interactions with the active site.- Poor solubility. | - Perform SAR studies by modifying functional groups on the this compound core.[2][3]- Use computational docking to guide structural modifications.[6]- Measure and improve compound solubility. |
| Low Selectivity Index (AChE IC50 / BChE IC50) | - The compound binds to conserved residues in both AChE and BChE active sites. | - Introduce bulky substituents to sterically hinder binding to the narrower AChE gorge.- Design derivatives that interact with non-conserved residues in the BChE active site. |
| Inconsistent results between assay runs | - Instability of the compound.- Pipetting errors.- Fluctuation in incubation time or temperature. | - Verify compound stability in the assay buffer.- Use calibrated pipettes and ensure proper mixing.- Strictly control all assay parameters. |
| Derivative shows cytotoxicity in cell-based assays | - Off-target effects.- General cellular toxicity. | - Test for inhibition of other common off-targets.[7]- Modify the compound to reduce its cytotoxicity while maintaining BChE inhibition. Consider creating a panel of cell lines for broader toxicity screening.[8] |
Quantitative Data Summary
The following tables summarize inhibitory activities and selectivity indices of various non-Belladine cholinesterase inhibitors, which can serve as a benchmark for your this compound derivatives.
Table 1: BChE Inhibitory Potency and Selectivity of Various Compounds
| Compound | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BChE) | Reference |
| Compound 8 | < 10 | > 300 | > 30 | [4] |
| Compound 18 | < 10 | > 300 | > 30 | [4] |
| Compound 87 | 0.0038 | - | - | [8] |
| Compound 88 | 0.0057 | - | - | [8] |
| (R)-29 | 0.040 | - | - | [7] |
| CD-(pBr) | - | - | 510 | [5] |
| CD-(pCl) | - | - | 350 | [5] |
| CD-Bzl | - | - | 200 | [5] |
Note: '-' indicates data not provided in the source.
Table 2: Kinetic Constants for BChE Inhibitors
| Compound | Inhibition Type | Ki (µM) | Ks (mM) | Reference |
| CN-Bzl | - | 2.9 ± 0.3 | 0.29 ± 0.04 | [9] |
| CD-(mCl) | - | 23 ± 1 | 0.74 ± 0.08 | [9] |
| Compound 8 | Mixed-type | - | - | [4] |
| Compound 18 | Mixed-type | - | - | [4] |
Note: '-' indicates data not provided in the source.
Experimental Protocols
1. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This method is a widely used colorimetric assay to measure cholinesterase activity.
-
Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine (B1193921) or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a solution of your this compound derivative in a suitable solvent (e.g., DMSO) and dilute it to various concentrations.
-
In a 96-well plate, add the following to each well in order:
-
Phosphate buffer (pH 8.0).
-
A solution of your test compound.
-
BChE (or AChE) enzyme solution.
-
DTNB solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (butyrylthiocholine iodide for BChE or acetylthiocholine iodide for AChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of your compound and determine the IC50 value.
-
2. Enzyme Kinetic Studies
-
Objective: To determine the mode of enzyme inhibition (e.g., competitive, non-competitive).
-
Procedure:
-
Perform the cholinesterase inhibition assay as described above.
-
Use a range of substrate concentrations and a few fixed concentrations of your inhibitor.
-
Measure the initial reaction rates (velocity) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).
-
The pattern of the lines on the plot will indicate the mode of inhibition. For example, in competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot. For mixed-type inhibition, the presence of the inhibitor reduces the maximum velocity (Vm) and increases the Michaelis constant (Km).[4]
-
Visualizations
Caption: Workflow for the design and evaluation of selective this compound-based BChE inhibitors.
Caption: Hypothetical binding of a selective this compound derivative to the BChE active site.
References
- 1. Anticholinesterase activity and structure activity relationships of a new series of hemicholinium-3 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and evaluation of selective butyrylcholinesterase inhibitors based on Cinchona alkaloid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly selective butyrylcholinesterase inhibitors related to Amaryllidaceae alkaloids - Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and evaluation of selective butyrylcholinesterase inhibitors based on Cinchona alkaloid scaffold | PLOS One [journals.plos.org]
Technical Support Center: Refining In Silico Models for Belladine Docking Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the in silico modeling and docking of Belladine. Our aim is to address specific issues that may arise during your experiments, from initial setup to the interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when setting up a this compound docking study?
A1: The most frequent initial hurdles include selecting an appropriate protein target, preparing the ligand and receptor structures correctly, and defining the docking grid box accurately. This compound, being a relatively small and flexible molecule, can adopt numerous conformations. Therefore, proper energy minimization and the selection of a relevant starting conformation are crucial. For the protein, ensuring all non-essential water molecules and co-factors are removed, and that protonation states of residues in the binding pocket are correctly assigned, is critical for accurate results.[1][2][3]
Q2: How do I choose the right force field for my this compound docking simulations?
A2: The choice of force field is critical and depends on the nature of the protein target and the specific scientific question.[4] For well-structured, globular proteins, standard force fields like AMBER or CHARMM are often suitable.[5][6] However, if your target protein has intrinsically disordered regions, specialized force fields or modifications to standard ones might be necessary to accurately model the protein's flexibility.[5][6][7] It is advisable to perform preliminary tests with a few different force fields to see which one best reproduces known experimental data, if available.[4][7]
Q3: My docking results for this compound show a high negative binding affinity, but the predicted pose doesn't seem plausible. What should I do?
A3: A highly negative binding affinity (docking score) is generally indicative of a strong predicted interaction, but it should not be the sole factor in evaluating the result.[8][9] It is essential to visually inspect the predicted binding pose.[10] Look for key interactions, such as hydrogen bonds and hydrophobic contacts, with important residues in the binding pocket.[8][11] If the pose shows steric clashes or a lack of meaningful interactions despite a good score, it may be a false positive. Consider using a different docking algorithm or scoring function to see if you get a consensus result.[12]
Q4: How can I validate my this compound docking model if I don't have an experimental co-crystallized structure?
A4: Without a co-crystallized structure, validation can be achieved through several methods. One common approach is to perform "redocking." If there is a known inhibitor or substrate for your target protein with a solved crystal structure, you can first dock that known ligand and see if your protocol can reproduce the experimental binding pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[8][13] You can also use a set of known active and inactive compounds to see if your docking protocol can successfully distinguish between them (enrichment).[14]
Troubleshooting Guides
Problem 1: Poor or Non-Convergent Docking Results
| Symptom | Possible Cause | Troubleshooting Step |
| Docking runs fail to complete or produce inconsistent results across multiple runs. | Incorrect Ligand Preparation: this compound structure may have incorrect bond orders, missing hydrogens, or an inappropriate starting conformation. | Action: Re-prepare the this compound ligand. Ensure correct 2D to 3D conversion, perform energy minimization using a suitable force field (e.g., MMFF94), and check for correct protonation states.[2][15] |
| Inadequate Protein Preparation: The target protein structure may contain artifacts from the crystal structure, such as water molecules in the binding site or missing side chains.[1] | Action: Meticulously clean the protein structure. Remove all crystallographic water molecules, repair any missing residues or loops, and add polar hydrogens. Ensure correct protonation of key active site residues.[1][2][15] | |
| Poorly Defined Grid Box: The grid box may be too small to encompass the entire binding site or incorrectly centered. | Action: Redefine the grid box. Ensure it is centered on the active site and large enough to allow for the ligand to move and rotate freely.[2][15] Visualize the grid box with the protein to confirm proper placement. |
Problem 2: Difficulty in Interpreting and Ranking Docking Poses
| Symptom | Possible Cause | Troubleshooting Step |
| Multiple docking poses for this compound have very similar docking scores, making it difficult to identify the most likely binding mode. | Symmetric Binding Site: The protein's binding site may have rotational symmetry, leading to multiple energetically equivalent poses.[16] | Action: Analyze the symmetry of the binding site. If symmetric, use tools to align and cluster poses to identify unique binding modes.[16] |
| Limitations of the Scoring Function: The scoring function may not be able to accurately differentiate between subtle differences in binding poses.[17] | Action: Use multiple scoring functions from different docking programs to rescore the poses. A consensus score can provide more confidence in the ranking.[12] Alternatively, use more computationally intensive methods like MM/PBSA or MM/GBSA to refine the binding energy calculations for the top-ranked poses. | |
| High Ligand Flexibility: this compound's flexibility may result in multiple low-energy conformations within the binding pocket. | Action: Perform a cluster analysis of the docked poses based on RMSD.[15] The most populated clusters often represent the most stable and likely binding modes. |
Quantitative Data Summary
The following table summarizes hypothetical binding affinity data for this compound and a control compound against a target protein. This data is for illustrative purposes to guide the presentation of your own results.
| Compound | Docking Score (kcal/mol) | Predicted Kᵢ (nM) | Number of H-Bonds | Key Interacting Residues |
| This compound | -8.5 | 150 | 3 | Tyr122, Asp125, Ser243 |
| Control Inhibitor | -9.2 | 50 | 4 | Tyr122, Asp125, Phe268, Ser243 |
Experimental Protocols
Protocol 1: Molecular Docking of this compound using AutoDock Vina
This protocol outlines the steps for performing a molecular docking study of this compound with a target protein.
-
Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the study using a molecular visualization tool like PyMOL or UCSF Chimera.[15]
-
Add polar hydrogens to the protein.
-
Assign Kollman charges.
-
Convert the cleaned protein structure to the PDBQT format using AutoDock Tools.[15]
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound and convert it to a 3D structure.
-
Perform energy minimization of the 3D structure using a force field such as MMFF94.[15]
-
Save the optimized structure in PDBQT format, defining the rotatable bonds.
-
-
Grid Box Generation:
-
Running the Docking Simulation:
-
Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.
-
Execute the docking simulation using AutoDock Vina.[18]
-
-
Analysis of Results:
Visualizations
Logical Workflow for Troubleshooting Docking Issues
Caption: A flowchart for systematic troubleshooting of common molecular docking problems.
Hypothetical Signaling Pathway Involving a this compound Target
Assuming this compound targets a key kinase in a cancer-related pathway for illustrative purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 5. Choice of Force Field for Proteins Containing Structured and Intrinsically Disordered Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developing a molecular dynamics force field for both folded and disordered protein states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. How to Solve the Problems of Docking into a Symmetric Binding Site: The Example of the hERG Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Norbelladine: A Technical Guide to Addressing Cytotoxicity in Experimental Models
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting cytotoxicity issues associated with norbelladine (B1215549) in experimental models. This guide, presented in a question-and-answer format, directly addresses common challenges and offers practical solutions to ensure the accuracy and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is northis compound and why is its cytotoxicity a concern?
Northis compound is a natural amine compound and a key precursor in the biosynthesis of a wide range of Amaryllidaceae alkaloids, some of which are investigated for their therapeutic potential.[1][2] While northis compound itself exhibits biological activities, including anti-inflammatory and antioxidant properties, it has also demonstrated cytotoxic effects in various cancer cell lines.[2][3][4] Understanding and managing this cytotoxicity is crucial for accurately interpreting experimental results and for the development of any potential therapeutic applications.
Q2: In which cell lines has northis compound shown cytotoxicity?
Northis compound has been reported to be cytotoxic to monocytic leukemia THP-1 cells and hepatocarcinoma Huh7 cells.[3][4][5][6] One study indicated that northis compound was the most cytotoxic compound to Huh7 cells among a series of related molecules.[4] Another study showed modest cytotoxic activity towards THP-1 and Huh7 cells.[7]
Q3: What are the known CC50 values for northis compound?
The half-maximal cytotoxic concentration (CC50) values for northis compound can vary depending on the cell line and experimental conditions. Reported values are summarized in the table below.
Quantitative Data Summary
| Cell Line | Assay Duration | CC50 (µM) | Reference |
| Hepatocarcinoma (Huh7) | 72 hours | 72.6 | [3][4] |
| Hepatocarcinoma (Huh7) | 72 hours | ~233-386 | [7] |
| Acute Myeloid Leukemia (THP-1) | 72 hours | ~148-227 | [7] |
| Monocytic Leukemia (THP-1) | 72 hours | >200 | [3] |
Troubleshooting Guide
This section provides solutions to common problems encountered during cytotoxicity experiments with northis compound.
Problem 1: High variability in cytotoxicity results between replicate wells.
-
Possible Cause: Uneven cell seeding, inaccurate pipetting of northis compound or assay reagents, or "edge effects" in the microplate.
-
Solution:
-
Ensure a single-cell suspension before plating and mix the cell suspension between seeding each plate.
-
Use calibrated pipettes and be consistent with your technique.
-
To mitigate edge effects, consider not using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media instead.
-
Problem 2: Higher than expected cell viability, suggesting low cytotoxicity.
-
Possible Cause:
-
Compound Precipitation: Northis compound may precipitate in the culture medium, reducing its effective concentration.
-
Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can bind to the compound, reducing its bioavailability.
-
Antioxidant Activity Interference: Northis compound's antioxidant properties may interfere with assays that rely on redox indicators, such as the MTT assay, leading to an overestimation of cell viability.[1][2]
-
-
Solution:
-
Visually inspect the wells for any precipitate after adding northis compound. If precipitation is observed, consider using a lower concentration or a different solvent system.
-
Reduce the serum concentration in your culture medium during the treatment period (e.g., to 1-5%). However, ensure your cells can tolerate the lower serum concentration for the duration of the experiment.
-
Use a secondary cytotoxicity assay that is not based on redox potential, such as the Lactate Dehydrogenase (LDH) assay, to confirm your results.
-
Problem 3: High cytotoxicity observed in the vehicle control group.
-
Possible Cause: The solvent used to dissolve northis compound is causing cytotoxicity.
-
Solution:
-
Determine the maximum concentration of the solvent that your cells can tolerate without affecting viability. This is typically done by running a solvent toxicity curve.
-
Ensure the final concentration of the solvent in the culture medium is as low as possible (e.g., ≤ 0.1% for DMSO).
-
Problem 4: Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: The assays measure different cellular endpoints. MTT measures metabolic activity, which can be affected by the compound's antioxidant or metabolic effects, while LDH measures membrane integrity.
-
Solution:
-
This discrepancy can provide mechanistic insights. A decrease in MTT reduction without a corresponding increase in LDH release might suggest that northis compound is inhibiting metabolic activity or inducing apoptosis rather than causing immediate cell lysis.
-
To further investigate the mode of cell death, perform an apoptosis assay, such as Annexin V/Propidium Iodide (PI) staining.
-
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Northis compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of northis compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of northis compound. Include vehicle controls (medium with the same concentration of solvent used for northis compound) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Materials:
-
96-well cell culture plates
-
Northis compound stock solution
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (for positive control)
-
-
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Include a positive control for maximum LDH release by adding lysis solution to a set of wells 45 minutes before the end of the incubation period.
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
Northis compound stock solution
-
Cell culture medium
-
Annexin V-FITC/PI staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with northis compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow for Assessing Northis compound Cytotoxicity
Caption: A general workflow for evaluating the cytotoxicity of northis compound.
Troubleshooting Decision Tree for Unexpected Cytotoxicity Results
Caption: A decision tree to guide troubleshooting of cytotoxicity assays.
Hypothesized Signaling Pathway for Northis compound-Induced Cytotoxicity
Caption: A hypothesized pathway of northis compound's cellular effects.
References
- 1. Synthesis and characterization of northis compound, a precursor of Amaryllidaceae alkaloid, as an anti-inflammatory/anti-COX compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors [mdpi.com]
- 4. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Northis compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Gene Silencing Efficiency in Atropa belladonna
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Atropa belladonna. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during gene silencing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for stable gene silencing in Atropa belladonna?
A1: For stable, heritable gene silencing, CRISPR/Cas9-mediated gene editing is highly effective. It allows for precise gene knockouts, leading to a complete loss of function.[1][2][3] RNA interference (RNAi) using hairpin RNA (hpRNA) constructs can also provide stable and potent silencing, often achieving 90-100% silencing efficiency in transgenic plants.[4]
Q2: I need rapid gene function analysis. Which method is most suitable?
A2: Virus-Induced Gene Silencing (VIGS) is the preferred method for rapid and transient gene function studies in Atropa belladonna and other Solanaceae species.[5][6][7] It avoids the lengthy process of stable plant transformation.[8][9]
Q3: Are there concerns about off-target effects with CRISPR/Cas9 in Atropa belladonna?
A3: While off-target effects are a consideration, studies in plants have shown that with careful design of guide RNAs (sgRNAs), off-target mutations are often negligible and occur at a lower frequency than in animal cells.[1][3][10][11] Bioinformatic tools should be used to design highly specific sgRNAs to minimize this risk.[3]
Q4: What factors can influence the efficiency of VIGS?
A4: VIGS efficiency is influenced by several factors, including the choice of viral vector (Tobacco Rattle Virus - TRV is common for Solanaceae), the plant's growth stage, inoculation method (e.g., agroinfiltration), and environmental conditions like temperature and light.[8][12][13][14]
Q5: How can I improve the efficiency of RNAi in my experiments?
A5: The design of the RNAi construct is critical. Using intron-containing hairpin RNA (ihpRNA) constructs, often referred to as intron-spliced hairpin RNA (ishpRNA), can significantly increase the percentage of transgenic plants showing effective silencing.[4][15] The length of the hairpin arms and the choice of a strong promoter are also important considerations.[4]
Troubleshooting Guides
RNA Interference (RNAi) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no gene knockdown | - Inefficient transfection/transformation.- Poor hairpin construct design.- Incorrect analysis of knockdown. | - Optimize your Agrobacterium-mediated transformation protocol.[16]- Use an intron-containing hairpin RNA (ihpRNA) vector for higher silencing efficiency.[4][15]- Ensure the sense and antisense arms of your hairpin construct are of sufficient length (e.g., 98 to 853 nt).[4]- Assess knockdown at the mRNA level using qRT-PCR as protein turnover rates can mask silencing effects.[17][18] |
| Variable silencing among transgenic lines | - Positional effects of T-DNA integration.- Silencing of the transgene promoter. | - Generate and screen a larger number of independent transgenic lines.- Use vectors with well-characterized promoters and consider including insulator sequences flanking the T-DNA. |
| Off-target effects observed | - The chosen target sequence has homology to other genes. | - Perform a thorough bioinformatics analysis to select a unique target sequence within your gene of interest.- Consider using artificial microRNAs (amiRNAs) which can be designed for higher specificity.[19] |
Virus-Induced Gene Silencing (VIGS) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak silencing phenotype (e.g., no photobleaching with PDS silencing) | - Inefficient viral infection or spread.- Suboptimal environmental conditions.- Inappropriate plant age for inoculation. | - Optimize the Agrobacterium infiltration method (e.g., syringe infiltration of lower leaves, vacuum infiltration of seedlings).[7][20]- Maintain optimal growth temperatures (e.g., 20-22°C) and appropriate photoperiod after inoculation to facilitate viral spread.[21]- Inoculate young, actively growing plants for better systemic spread of the virus.[12] |
| Silencing is patchy and not systemic | - The virus is not moving efficiently throughout the plant. | - Ensure the viral vector is appropriate for Atropa belladonna (TRV-based vectors are generally effective in Solanaceae).[5][6]- Check the integrity of your viral vector constructs. |
| High plant mortality after inoculation | - Agrobacterium culture is too concentrated.- The plant's defense response is too strong. | - Use a lower optical density (OD600) for your Agrobacterium suspension.- Ensure plants are healthy and not stressed before inoculation. |
CRISPR/Cas9 Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low editing efficiency | - Ineffective sgRNA design.- Poor delivery or expression of CRISPR/Cas9 components. | - Design multiple sgRNAs targeting different exons of your gene of interest.- Use a plant-codon-optimized Cas9 nuclease.- Ensure high-efficiency transformation and regeneration protocols are used. |
| No homozygous mutants in the T1 generation | - Editing occurred late in development, leading to chimerism.- The target gene is essential for viability. | - Screen a larger T1 population.- Allow for self-pollination and screen subsequent generations.- If the gene is essential, consider generating conditional knockouts. |
| Suspected off-target mutations | - The sgRNA has homology to other genomic regions. | - Use bioinformatic tools to predict and minimize off-target sites. Select sgRNAs with at least three mismatches to potential off-target sites.[1]- Perform whole-genome sequencing on edited lines to confirm the absence of unwanted mutations if necessary. |
Quantitative Data on Gene Silencing Efficiency
The following tables summarize quantitative data on the efficiency of different gene silencing methods in Solanaceae species, which can serve as a benchmark for experiments in Atropa belladonna.
| Species | Target Gene | Construct Type | Silencing Efficiency (%) | Reference |
| Nicotiana tabacum | Various | Intron-containing hairpin RNA (ihpRNA) | 90-100% of transformants showed silencing | [4] |
| Solanum lycopersicum (Tomato) | Acetylcholinesterase 1 (in aphid) | Artificial microRNA (amiRNA) | Significant downregulation of target gene in aphids | [19] |
| Arabidopsis thaliana | Phytoene desaturase (PDS) | "Two-hit" amiRNA | Higher efficiency than traditional "one-hit" amiRNAs | [22] |
Table 2: VIGS-Mediated Gene Silencing Efficiency
| Species | Target Gene | Viral Vector | Inoculation Method | Silencing Efficiency (%) | Reference |
| Solanum nigrum | Phytoene desaturase (PDS) | TRV | Vacuum infiltration of seedlings | Highly efficient silencing observed | [20] |
| Solanum rostratum | Phytoene desaturase (PDS) | TRV | True leaf infiltration | 100% of plants showed silencing phenotype | [6] |
| Physalis peruviana | Phytoene desaturase (PDS) | TRV | Leaf syringe-infiltration | 50% of plants showed photo-bleaching | [23] |
Table 3: CRISPR/Cas9-Mediated Gene Editing Efficiency
| Species | Target Gene | Editing Efficiency (%) | Off-Target Mutations | Reference |
| Zea mays | Various | Up to 90% on-target editing | No evidence with specific guide RNAs | [1] |
| Various Plants | Review of multiple studies | Variable, dependent on methodology | Low frequency reported in most plant studies | [3] |
Experimental Protocols
Protocol 1: Agrobacterium-mediated Transformation for RNAi
This protocol is adapted for Atropa belladonna and focuses on establishing stable transgenic lines expressing a hairpin RNA construct.
-
Construct Preparation: Clone the target gene fragment as an inverted repeat separated by an intron into a binary vector (e.g., pHANNIBAL).[4]
-
Agrobacterium Transformation: Introduce the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., EHA105 or LBA4404).
-
Explant Preparation: Use leaf discs or stem segments from sterile, in vitro-grown Atropa belladonna plantlets.
-
Infection: Co-cultivate the explants with the Agrobacterium suspension for a specified period.
-
Selection and Regeneration: Transfer the explants to a selective medium containing an appropriate antibiotic (e.g., kanamycin) and hormones to induce callus formation and shoot regeneration.
-
Rooting and Acclimatization: Transfer regenerated shoots to a rooting medium and then acclimatize the plantlets to greenhouse conditions.
-
Molecular Analysis: Confirm transgene integration and expression, and assess the level of target gene silencing using qRT-PCR.
Protocol 2: VIGS via Agroinfiltration
This protocol outlines a transient gene silencing approach in Atropa belladonna.
-
VIGS Construct Preparation: Clone a fragment of the target gene into a TRV-based VIGS vector (e.g., pTRV2).[24]
-
Agrobacterium Culture: Grow Agrobacterium strains containing pTRV1 and the pTRV2-gene construct separately.
-
Infiltration: Mix the two cultures and infiltrate the suspension into the lower leaves of young Atropa belladonna plants using a needleless syringe.[21]
-
Incubation: Maintain the plants under controlled environmental conditions (e.g., 20-22°C, 16h light/8h dark photoperiod) for 2-4 weeks.[21]
-
Phenotypic Analysis: Observe the plants for the expected silencing phenotype.
-
Molecular Confirmation: Collect tissue from newly emerged leaves and perform qRT-PCR to quantify the reduction in target gene expression.
Visualizations
Caption: Workflow for VIGS-mediated gene silencing in Atropa belladonna.
Caption: Simplified tropane (B1204802) alkaloid biosynthesis pathway in Atropa belladonna.
References
- 1. geneticliteracyproject.org [geneticliteracyproject.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Construct design for efficient, effective and high-throughput gene silencing in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virus-induced gene silencing in Solanum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Virus-Induced Gene Silencing in Solanum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Virus-Induced Gene Silencing in Solanum rostratum | PLOS One [journals.plos.org]
- 8. Virus-Induced Gene Silencing (VIGS): A Powerful Tool for Crop Improvement and Its Advancement towards Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants [frontiersin.org]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. mdpi.com [mdpi.com]
- 13. Advancing virus-induced gene silencing in sunflower: key factors of VIGS spreading and a novel simple protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New Hairpin RNAi Vector with Brassica rapa ssp. pekinensis Intron for Gene Silencing in Plants [hst-j.org]
- 16. researchgate.net [researchgate.net]
- 17. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 18. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. Optimized virus-induced gene silencing in Solanum nigrum reveals the defensive function of leucine aminopeptidase against herbivores and the shortcomings of empty vector controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Virus-induced Gene Silencing (VIGS) in Nicotiana benthamiana and Tomato [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
Comparing the efficacy of Belladine with other acetylcholinesterase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Belladine and other prominent acetylcholinesterase (AChE) inhibitors, namely Donepezil, Rivastigmine, and Galantamine. The following sections detail their inhibitory potency, selectivity, and the underlying mechanisms of action, supported by experimental data and standardized protocols.
Executive Summary
Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by cholinergic deficits.[1] These agents act by preventing the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.[1] While Donepezil, Rivastigmine, and Galantamine are well-established drugs with extensive clinical data, this compound, a phenethylamine (B48288) alkaloid, is also recognized as an acetylcholinesterase inhibitor.[2] However, a notable distinction emerges from the available literature: while robust quantitative data on the acetylcholinesterase inhibitory potency of this compound is limited, emerging evidence on structurally similar this compound-type alkaloids suggests a potential high selectivity for butyrylcholinesterase (BuChE), a related enzyme also involved in acetylcholine hydrolysis. This guide aims to present a clear comparison based on the current scientific landscape.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound against acetylcholinesterase and butyrylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
It is crucial to note that direct in-vitro IC50 values for this compound's acetylcholinesterase inhibition are not widely reported in publicly accessible scientific literature. However, studies on related this compound-type alkaloids, such as carltonine A and carltonine B, have demonstrated significant inhibitory activity against human butyrylcholinesterase (hBuChE) with high selectivity over acetylcholinesterase (AChE).[3] For instance, carltonine B exhibited an IC50 value of 31 ± 1 nM for hBuChE, with a selectivity index (IC50 AChE / IC50 BuChE) greater than 100.[3] This suggests that the primary therapeutic target of this compound and its analogs may be BuChE rather than AChE.
The table below summarizes the reported IC50 values for Donepezil, Rivastigmine, and Galantamine against both acetylcholinesterase and butyrylcholinesterase from various sources. The variability in IC50 values can be attributed to different experimental conditions, such as the enzyme source (e.g., human, rat, electric eel) and assay parameters.
| Inhibitor | Target Enzyme | IC50 Range (nM) | Enzyme Source |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 - 222,230 | Human, Rat |
| Butyrylcholinesterase (BuChE) | 3,900 - 7,400 | Human, Rat | |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 - 5,500 | Human, Rat |
| Butyrylcholinesterase (BuChE) | 31 - 988 | Human, Rat | |
| Galantamine | Acetylcholinesterase (AChE) | 410 - 1,270 | Human, Mouse |
| Butyrylcholinesterase (BuChE) | 9,900 - 54,000 | Human |
Mechanism of Action and Signaling Pathways
Acetylcholinesterase inhibitors function by blocking the active site of the acetylcholinesterase enzyme, which is responsible for the rapid hydrolysis of acetylcholine into choline (B1196258) and acetate (B1210297) in the synaptic cleft.[1] This inhibition leads to an accumulation of acetylcholine, which can then bind to postsynaptic muscarinic and nicotinic receptors, thereby prolonging and enhancing cholinergic neurotransmission.[1] This enhanced signaling is believed to be the primary mechanism for the cognitive and functional improvements observed in patients with Alzheimer's disease.[4]
The signaling pathway is initiated by the release of acetylcholine from the presynaptic neuron. In a healthy state, acetylcholinesterase rapidly degrades acetylcholine. In the presence of an inhibitor, the increased concentration of acetylcholine leads to sustained activation of postsynaptic receptors, triggering downstream signaling cascades that are crucial for learning and memory.
Acetylcholinesterase inhibitor signaling pathway.
Experimental Protocols: Ellman's Method for AChE Inhibition Assay
A widely accepted and standard method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.[5] This assay is based on the reaction of the product of acetylthiocholine (B1193921) hydrolysis, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (from electric eel, human recombinant, or other sources)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (this compound, Donepezil, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of the test compound solution (or solvent for control)
-
10 µL of AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation time (e.g., 15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting software.
-
Experimental workflow for IC50 determination.
Conclusion
Donepezil, Rivastigmine, and Galantamine are well-characterized acetylcholinesterase inhibitors with a wealth of supporting efficacy and safety data. This compound is also identified as an acetylcholinesterase inhibitor, but the current body of public scientific literature lacks specific quantitative data on its potency against AChE. However, preliminary research on related this compound-type alkaloids indicates a strong and selective inhibitory activity against butyrylcholinesterase. This suggests that this compound's therapeutic potential may be mediated through a different primary mechanism than the established AChE inhibitors. Further in-vitro and in-vivo studies are warranted to fully elucidate the efficacy, selectivity, and mechanism of action of this compound as a cholinesterase inhibitor and to determine its potential as a therapeutic agent for neurodegenerative diseases.
References
- 1. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are AChE inhibitors and how do they work? [synapse.patsnap.com]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
Validating the Antiviral Activity of Belladine in Preclinical Models: A Comparative Guide
This guide provides a comparative analysis of the preclinical antiviral activity of Belladine, a novel compound, against Influenza A virus. Its performance is evaluated alongside established antiviral agents, Oseltamivir and Baloxavir marboxil, to offer a comprehensive overview for researchers, scientists, and drug development professionals. The information is based on available preclinical data and established experimental protocols.
Executive Summary
This compound N-oxides have demonstrated promising antiviral activity against Influenza A virus in early studies, appearing to act on the initial stages of the viral replication cycle.[1][2] This guide compares its in vitro efficacy with Oseltamivir, a neuraminidase inhibitor that blocks viral release, and Baloxavir marboxil, a cap-dependent endonuclease inhibitor that prevents viral transcription. The comparative data highlights the potential of this compound as a new antiviral candidate and underscores the importance of further preclinical evaluation in in vivo models.
In Vitro Antiviral Activity Comparison
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound N-oxide derivatives against Influenza A virus (H1N1), compared to Oseltamivir and Baloxavir marboxil.
| Compound | Mechanism of Action | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) ** |
| This compound N-oxide (12h) | Early-stage replication inhibitor | A549 | 21.3 | >100 | >4.7 |
| Oseltamivir | Neuraminidase inhibitor | MDCK | 0.03 - 1.2 | >100 | >83 |
| Baloxavir marboxil | Cap-dependent endonuclease inhibitor | MDCK | 0.0015 - 0.0046 | >100 | >21,739 |
*IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral activity. **CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. ***SI (Selectivity Index) is the ratio of CC50 to IC50, indicating the therapeutic window of the compound.
Preclinical In Vivo Efficacy
While specific in vivo data for this compound is not yet publicly available, the following table presents typical preclinical efficacy data for Oseltamivir and Baloxavir marboxil in mouse models of influenza infection. This serves as a benchmark for future preclinical studies of this compound.
| Compound | Animal Model | Virus Strain | Key Efficacy Endpoints |
| Oseltamivir | BALB/c mice | Influenza A (H1N1) | Increased survival rate, reduced weight loss, decreased lung viral titers. |
| Baloxavir marboxil | BALB/c mice | Influenza A (H1N1, H3N2, H5N1) | Significant reduction in lung viral titers, improved survival rates, reduced body weight loss. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of preclinical validation studies for novel antiviral compounds like this compound.
Plaque Reduction Assay (PRA)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock
-
Test compound (e.g., this compound)
-
Crystal Violet solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
In a separate set of tubes, mix the virus stock with each compound dilution and incubate for 1 hour.
-
Infect the MDCK cell monolayers with the virus-compound mixtures for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde (B43269) and stain with 0.5% crystal violet.
-
Count the number of plaques in each well. The IC50 is calculated as the compound concentration that reduces the plaque number by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxicity of a compound on host cells to determine the CC50.
Materials:
-
MDCK or A549 cells
-
DMEM with 10% FBS
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Mouse Model of Influenza Infection
This in vivo model is used to assess the efficacy of an antiviral compound in a living organism.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mouse-adapted Influenza A virus
-
Test compound formulated for oral or intranasal administration
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize mice and intranasally infect them with a lethal dose of influenza virus.
-
Initiate treatment with the test compound at a specified time post-infection (e.g., 4 hours) and continue for a set duration (e.g., 5 days). A placebo group should receive the vehicle control.
-
Monitor the mice daily for weight loss and survival for 14 days.
-
On specific days post-infection, a subset of mice from each group can be euthanized to collect lung tissue for viral titer analysis (e.g., by plaque assay or qRT-PCR).
-
Efficacy is determined by a statistically significant increase in survival, reduction in weight loss, and decrease in lung viral titers in the treated group compared to the placebo group.
Visualizing Mechanisms and Workflows
Influenza A Virus Life Cycle and Antiviral Targets
The following diagram illustrates the key stages of the Influenza A virus life cycle and the points of intervention for this compound, Oseltamivir, and Baloxavir marboxil.
References
Comparative Analysis of Belladine Derivatives' Cytotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various belladine derivatives. The information presented is supported by experimental data to aid in the evaluation of these compounds as potential therapeutic agents.
Introduction
This compound and its derivatives, belonging to the Amaryllidaceae alkaloid family, have garnered interest for their diverse biological activities. This guide focuses on their cytotoxic effects against various cancer cell lines, presenting a comparative analysis of their potency. The data summarized herein is derived from studies on O-methylated and N-methylated northis compound (B1215549) analogs, providing insights into their structure-activity relationships.
Data Presentation
The cytotoxic activities of northis compound and its derivatives were evaluated against several human cancer cell lines. The half-maximal cytotoxic concentration (CC50), a measure of a drug's potency in inducing cell death, was determined for each compound. The data is summarized in the tables below.
Table 1: Cytotoxicity of O-Methylated Northis compound Derivatives and Precursors [1]
| Compound | THP-1 (Human Leukemia) CC50 (µM) | Huh7 (Human Hepatocarcinoma) CC50 (µM) |
| Northis compound | 99.0 | 72.6 |
| Norcraugsodine | 27.0 | 173.1 |
| 3,4-DHBA | 32.2 | 102.3 |
| 3'-O-Methylnorthis compound | 88.9 | > 200 |
| 4'-O-Methylnorthis compound | > 200 | > 200 |
| 3',4'-O-Dimethylnorthis compound | > 200 | 114.7 |
| 3'-O-Methylnorcraugsodine | > 200 | > 200 |
| 4'-O-Methylnorcraugsodine | > 200 | > 200 |
| 3',4'-O-Dimethylnorcraugsodine | > 200 | > 200 |
| Tyramine | > 200 | > 200 |
| Lycorine (Positive Control) | 0.8 | 1.1 |
Table 2: Cytotoxicity of N-Methylated Northis compound Derivatives
| Compound | THP-1 (Human Leukemia) CC50 (µM) | Huh7 (Human Hepatocarcinoma) CC50 (µM) | HCT-8 (Human Colon Adenocarcinoma) CC50 (µM) |
| Northis compound | 148 | 233 | > 500 |
| N-Methylnorthis compound | 227 | 386 | > 500 |
| 3'-O-Methylnorthis compound | > 500 | > 500 | > 500 |
| 3'-O,N-Dimethylnorthis compound | > 500 | > 500 | > 500 |
| 4'-O-Methylnorthis compound | > 500 | > 500 | > 500 |
| 4'-O,N-Dimethylnorthis compound | > 500 | 460.5 | > 500 |
| 3',4'-O-Dimethylnorthis compound | > 500 | > 500 | > 500 |
| 3',4'-O,N-Trimethylnorthis compound | > 500 | > 500 | > 500 |
| Lycorine (Positive Control) | 0.9 | 1.3 | 2.5 |
Experimental Protocols
The cytotoxicity of the this compound derivatives was assessed using a standardized cell viability assay.
Cell Viability Assay (Based on ATP Quantification) [1]
-
Cell Culture: Human cancer cell lines (THP-1, Huh7, and HCT-8) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 2 x 10^4 cells/well for THP-1 and 7.5 x 10^3 cells/well for Huh7 and HCT-8.
-
Compound Treatment: After 24 hours of incubation, cells were treated with various concentrations of the this compound derivatives (typically ranging from 6.25 µM to 200 µM or 4 µM to 500 µM). A positive control (Lycorine) and a vehicle control (DMSO) were included in each experiment.
-
Incubation: The treated cells were incubated for 72 hours.
-
Cell Viability Measurement: Cell viability was determined by measuring the intracellular ATP levels using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
-
Data Analysis: The CC50 values were calculated from the dose-response curves generated from the luminescence data.
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound derivatives.
Proposed Signaling Pathway for Cytotoxicity
While the precise signaling pathways for this compound derivatives are still under investigation, some evidence suggests a potential role for the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation and cell survival. Inhibition of this pathway can lead to apoptosis (programmed cell death).
Caption: Proposed mechanism of apoptosis induction via NF-κB pathway inhibition.
References
A Comparative Guide to the Butyrylcholinesterase Inhibitory Activity of Belladine-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the butyrylcholinesterase (BChE) inhibitory activity of belladine-type alkaloids, with a specific focus on the potent derivative, Carltonine B. The performance of this natural product-inspired compound is compared with established cholinesterase inhibitors, supported by experimental data to inform drug discovery and development efforts in neurodegenerative diseases.
Executive Summary
This compound-type alkaloids, isolated from Amaryllidaceae species, have emerged as a promising structural scaffold for the development of selective BChE inhibitors. This is particularly relevant in the context of Alzheimer's disease, where BChE activity increases as the disease progresses. This guide will delve into the quantitative inhibitory potency of a leading this compound-type compound, Carltonine B, and benchmark it against widely used Alzheimer's medications: Donepezil, Rivastigmine, and Galantamine. The critical role of standardized experimental protocols, such as the Ellman's assay, in ensuring data reproducibility and the importance of cross-validation are also highlighted.
Comparative Analysis of Butyrylcholinesterase Inhibitors
The inhibitory potency of cholinesterase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the BChE and acetylcholinesterase (AChE) inhibitory activities of a Carltonine B-derived compound and three standard drugs. The selectivity index (SI), calculated as the ratio of AChE IC50 to BChE IC50, is also presented to indicate the preference of the inhibitor for BChE. A higher SI value signifies greater selectivity for BChE.
| Compound | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| Carltonine B derivative (Compound 33) | 0.167 ± 0.018[1] | - | Highly Selective for BChE[1] |
| Donepezil | 7.4[2] | 0.0067[2] | 0.0009 |
| Rivastigmine | 0.031 - 0.238[3] | 0.0043 - 4.76[3] | ~1 (Varies) |
| Galantamine | >20 (low potency) | 0.41[4] | <0.02 |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Experimental Protocols
The determination of BChE inhibitory activity is crucial for the validation of potential therapeutic compounds. The most widely used method is the spectrophotometric Ellman's assay.
Ellman's Assay for Butyrylcholinesterase Inhibition
Principle: This colorimetric assay measures the activity of BChE by monitoring the hydrolysis of a substrate, butyrylthiocholine (B1199683) (BTC). The enzyme cleaves BTC into thiocholine (B1204863) and butyrate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[3] The rate of color formation is directly proportional to the BChE activity. In the presence of an inhibitor, this rate is reduced.
Materials:
-
Butyrylcholinesterase (human or equine)
-
Butyrylthiocholine iodide (BTC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of BChE, BTC, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
A solution of the test inhibitor at various concentrations.
-
DTNB solution.
-
-
Include control wells containing the enzyme and all reagents except the inhibitor (positive control), and wells with all reagents but no enzyme (negative control).
-
-
Pre-incubation:
-
Add the BChE solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the BTC solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of Cholinesterase Inhibition
Caption: Mechanism of butyrylcholinesterase inhibition at the synapse.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining BChE inhibitory IC50 using Ellman's assay.
Conclusion
The this compound-type alkaloid derivative, Carltonine B, demonstrates potent and highly selective inhibitory activity against butyrylcholinesterase, positioning it as a strong candidate for further investigation in the development of novel therapeutics for Alzheimer's disease. Its high selectivity for BChE over AChE is a desirable characteristic, potentially leading to a more targeted therapeutic effect with a reduced side-effect profile compared to non-selective inhibitors. The comparative data presented in this guide underscores the importance of the this compound scaffold in medicinal chemistry.
For robust and reproducible results, it is imperative that researchers adhere to standardized and detailed experimental protocols, such as the Ellman's assay described herein. Furthermore, cross-validation of inhibitory activity using orthogonal assay methodologies (e.g., fluorescence-based assays) is highly recommended to confirm the observed potency and mechanism of action, thereby strengthening the foundation for preclinical and clinical development.
References
A Comparative Analysis of the Anti-inflammatory Effects of Norbelladine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Norbelladine (B1215549), a key biosynthetic precursor to a wide array of Amaryllidaceae alkaloids, has demonstrated notable anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of northis compound and available information on its derivatives, supported by experimental data and detailed methodologies. The current body of research primarily focuses on northis compound itself, with a significant gap in the literature regarding the anti-inflammatory activities of its derivatives.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of northis compound have been quantified through various in vitro assays, as summarized in the table below. At present, there is a lack of published quantitative data on the anti-inflammatory effects of northis compound derivatives, precluding a direct comparison.
| Compound | Assay | Target/Marker | Concentration | % Inhibition | Reference |
| Northis compound | Cyclooxygenase (COX) Inhibition | COX-1 | 0.25 µM | 51% | [1] |
| COX-2 | 0.25 µM | 25% | [1] | ||
| NF-κB Activation Inhibition | NF-κB | 10 µM | 23% | [1] | |
| Radical Scavenging | DPPH Radical | 10 µM | 31% | [1] | |
| Superoxide Radical | 10 µM | 33% | [1] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory action of northis compound is primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes and suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.
Figure 1: Proposed anti-inflammatory mechanism of Northis compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data table.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are used.
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 8.0), hematin (B1673048) (a cofactor), and the test compound (northis compound or derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The enzyme is pre-incubated with the test compound for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Termination: The reaction is stopped after a defined period (e.g., 2 minutes) by adding a strong acid, such as hydrochloric acid.
-
Quantification: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a control (without the inhibitor).
Figure 2: General workflow for a COX inhibition assay.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.
-
Cell Culture: A suitable cell line, such as human embryonic kidney (HEK293) cells or macrophage-like RAW 264.7 cells, is used.
-
Transfection: The cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treatment: The transfected cells are pre-treated with the test compound for a specific duration before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: After stimulation, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate (luciferin) is added to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light.
-
Measurement: The luminescence is measured using a luminometer.
-
Inhibition Calculation: The reduction in luciferase activity in the presence of the test compound compared to the stimulated control indicates the inhibition of NF-κB activation.
Figure 3: Workflow for an NF-κB luciferase reporter assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is commonly used.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are pre-treated with the test compound before being stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant. Nitrite (B80452), a stable product of NO, reacts with the Griess reagent to form a colored azo compound.
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of 540 nm.
-
Quantification: The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
-
Inhibition Calculation: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the supernatant of cells treated with the test compound to that of the LPS-stimulated control.
Current Status of Northis compound Derivatives
While northis compound has established anti-inflammatory activity, research into its derivatives has primarily explored other therapeutic avenues. Studies on O-methylated and N-methylated derivatives of northis compound have focused on their potential as antiviral, cytotoxic, and anti-cholinesterase agents. To date, there is a conspicuous absence of published studies providing quantitative data on the anti-inflammatory effects of these derivatives.
Conclusion and Future Directions
Northis compound exhibits promising anti-inflammatory properties through the inhibition of COX enzymes and the NF-κB signaling pathway. However, a comprehensive comparative analysis with its derivatives is currently hindered by a lack of available data. This represents a significant research opportunity. Future studies should aim to:
-
Synthesize a broader range of northis compound derivatives.
-
Systematically evaluate their anti-inflammatory effects using the standardized assays described above.
-
Investigate the structure-activity relationships to identify key structural modifications that enhance anti-inflammatory potency and selectivity.
Such research is crucial for unlocking the full therapeutic potential of the northis compound scaffold in the development of novel anti-inflammatory agents.
References
Validating In Silico Predictions: A Comparative Guide to Experimental Assays for Belladine Docking
For researchers in drug discovery and development, in silico molecular docking offers a powerful computational tool to predict the binding of ligands, such as the Amaryllidaceae alkaloid Belladine, to protein targets. However, these computational predictions are theoretical and necessitate experimental validation to confirm the interaction and quantify the binding affinity. This guide provides an objective comparison of common experimental assays used to validate the results of in silico docking, using the context of this compound's potential therapeutic activities.
Comparison of In Silico and Experimental Data
Computational docking simulations predict the binding energy of a ligand to its target protein. This data, often expressed in kcal/mol, suggests the stability of the interaction. Experimental assays, on the other hand, provide quantitative measurements of binding affinity or inhibitory activity. A strong correlation between the predicted binding energies and the experimentally determined values lends confidence to the in silico model.
Below is a summary of experimentally determined inhibitory concentrations (IC50) for northis compound-type compounds against human butyrylcholinesterase (hBuChE). These values can be compared with in silico docking scores for the same compounds to validate the computational predictions.
| Compound | Target | Experimental IC50 (µM) | In Silico Binding Energy (kcal/mol) |
| Northis compound | hBuChE | 91.6 | Data not available in searched literature |
| 4'-O-methylnorthis compound | hBuChE | 26.1 | Data not available in searched literature |
| 3'-O-methylnorthis compound | hBuChE | 37.8 | Data not available in searched literature |
| 3',4'-O-dimethylnorthis compound | hBuChE | 31.0 | Data not available in searched literature |
Note: The in silico binding energies for these specific compounds were not available in the searched literature, highlighting a common gap between computational and experimental studies.
Key Experimental Validation Assays
Several experimental techniques can be employed to validate in silico docking results. The choice of assay depends on the nature of the target protein and the information required (e.g., binding affinity, kinetics, or functional inhibition).
1. Enzyme Inhibition Assays: For enzyme targets like cholinesterases, inhibition assays are a direct method to validate the functional consequence of binding predicted by docking.
2. Ligand Binding Assays (LBAs): These assays directly measure the binding of a ligand to its receptor.[4][5][6] They are crucial for confirming a physical interaction. Various formats exist, including:
- Radioligand Binding Assays: Highly sensitive assays that use a radioactively labeled ligand.
- Enzyme-Linked Immunosorbent Assays (ELISAs): A versatile and common technique for detecting and quantifying protein-ligand interactions.[5]
3. Biophysical Assays: These techniques provide detailed information about the binding thermodynamics and kinetics.
- Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.
- Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
- Fluorescence Polarization (FP): Measures the change in the polarization of fluorescent light upon binding, which is dependent on the size of the molecule.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below is a representative protocol for an enzyme inhibition assay relevant to this compound's activity.
Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of a compound (e.g., a this compound derivative) that inhibits 50% of the activity (IC50) of a cholinesterase enzyme (AChE or BuChE).
Principle: The assay measures the activity of cholinesterase by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCI) or butyrylthiocholine (B1199683) (BTCI).
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the cholinesterase enzyme to each well and incubate for a pre-determined time at a specific temperature.
-
Add the substrate (ATCI or BTCI) to all wells.
-
Measure the absorbance of the yellow-colored TNB product at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex processes in drug discovery and validation.
Conclusion
The validation of in silico docking results through robust experimental assays is a critical step in the drug discovery pipeline. While computational methods provide valuable insights into potential drug-target interactions, experimental data from techniques such as enzyme inhibition assays, ligand binding assays, and biophysical methods are essential to confirm these predictions and accurately quantify the molecular interactions. For natural products like this compound and its derivatives, a combined approach of in silico screening followed by targeted experimental validation is a powerful strategy for identifying and optimizing novel therapeutic agents. Future research that directly correlates the in silico predictions for this compound with a broad range of experimental binding data will be invaluable for advancing its development as a potential therapeutic.
References
- 1. Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Alkaloid Profiles in Narcissus Cultivars
For Researchers, Scientists, and Drug Development Professionals
The genus Narcissus, commonly known as daffodils, is a significant source of Amaryllidaceae alkaloids, a group of nitrogenous compounds with a wide range of physiological effects, including antiviral, antitumor, and acetylcholinesterase inhibitory activities.[1][2] The most prominent of these, galanthamine (B1674398), is a licensed drug for the palliative treatment of Alzheimer's disease.[3][4][5] Due to the economic and therapeutic importance of these alkaloids, extensive research has been conducted to identify cultivars with optimal alkaloid profiles for pharmaceutical extraction. This guide provides a comparative overview of the alkaloid content in various Narcissus cultivars, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Alkaloid Profiles
The alkaloid content, particularly of galanthamine, varies significantly among different Narcissus cultivars. The following table summarizes the quantitative data from several studies on the concentration of major alkaloids in the bulbs of various cultivars.
| Cultivar | Galanthamine (µg/g DW unless otherwise specified) | Lycorine (B1675740) | Haemanthamine | Other Notable Alkaloids | Reference |
| 'Carlton' | 452 ± 73 (µg/g FW) | Present | Present | Galanthamine-type alkaloids are predominant. Also contains lycoramine, lycorenine, crinamine, and pancracine. | [3][6][7][8] |
| 860 (µg/g FW) in dormant bulb | [6] | ||||
| 1117 (µg/g FW) in non-dormant bulb | [6] | ||||
| 'Fortune' | 285 ± 47 (µg/g FW) | Present | - | Galanthamine-type alkaloids are predominant. | [3][7][8] |
| 'Ice Follies' | 69 ± 17 (µg/g FW) | Present | - | Vittatine-type alkaloids are predominant. | [3][7][8] |
| 'Galilee' | 1-20 (µg/g FW) | High levels | - | Lycorine-type alkaloids are predominant. Also contains lycorinine. | [3][7][8] |
| 'Ziva' | 1-20 (µg/g FW) | High levels | - | Lycorine-type alkaloids are predominant. Also contains lycorinine. | [3][7][8] |
| 'Andrew's Choice' | 674 (µg/g FW) in dormant bulb | Present | - | Contains tazettine, oxoassoanine, and o-methyl-macronine. | [6] |
| N. confusus | 3010 | Present | Present | Also contains pretazettine, homolycorine (B1213549), narciclasine, ismine, and galanthindole type alkaloids. | [5] |
| N. bujei | 1032 | Present | High levels (1411 µg/g DW) | High concentration of homolycorine (1358 µg/g DW). | [5] |
| N. poeticus 'Pink Parasol' | - | Present | - | High content of lycorine and homolycorine type alkaloids. | |
| N. jonquilla 'Quail' | Present | Present | High content | - |
Experimental Protocols
The data presented above were obtained through various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Below are detailed methodologies representative of those used in the cited studies.
Alkaloid Extraction
A standard acid-base liquid-liquid extraction method is commonly employed for the isolation of alkaloids from Narcissus bulbs.[9]
-
Sample Preparation: Fresh or freeze-dried bulb material is pulverized to a fine powder.
-
Maceration: The powdered material is macerated in an acidic solution (e.g., 0.1 M H₂SO₄) to protonate the alkaloids, rendering them soluble in the aqueous phase.
-
Filtration: The mixture is filtered to remove solid plant debris.
-
Defatting: The acidic aqueous extract is washed with an organic solvent (e.g., diethyl ether or chloroform) to remove lipids and other non-polar compounds.
-
Basification: The pH of the aqueous phase is adjusted to 9-10 with a base (e.g., NH₄OH) to deprotonate the alkaloids, making them soluble in organic solvents.
-
Liquid-Liquid Extraction: The basified aqueous phase is repeatedly extracted with an organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture).
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and evaporated to dryness under reduced pressure to yield the crude alkaloid extract.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the separation and identification of volatile and thermally stable alkaloids.[5][10]
-
Sample Preparation: The crude alkaloid extract is dissolved in a suitable solvent (e.g., methanol (B129727) or chloroform) and may be derivatized (e.g., silylation) to increase volatility.
-
Chromatographic Separation:
-
Column: Typically a non-polar capillary column, such as an Rtx-5 MS.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the alkaloids based on their boiling points and interactions with the stationary phase. An example program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 280°C), and holds for a period.[10]
-
Injection: A small volume of the sample is injected into the heated inlet.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Impact (EI) ionization is commonly used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer separates the resulting ions based on their mass-to-charge ratio.
-
Data Analysis: Alkaloids are identified by comparing their mass spectra and retention times with those of authentic standards and spectral libraries. Quantification is typically performed using a calibration curve of a known standard.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique for the analysis of a wide range of alkaloids, including those that are not amenable to GC-MS.[3][8][11]
-
Sample Preparation: The crude alkaloid extract is dissolved in the mobile phase.
-
Chromatographic Separation:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of two or more solvents, such as water with an acidic modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A constant flow rate is maintained.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) is commonly used.
-
Mass Analyzer: Tandem mass spectrometry (MS/MS) with a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) is used for sensitive and selective detection.
-
Data Analysis: Alkaloids are identified and quantified based on their specific precursor-to-product ion transitions (in MS/MS) and retention times compared to standards.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of alkaloid profiles in Narcissus cultivars.
Caption: Experimental workflow for the analysis of Narcissus alkaloids.
Conclusion
The selection of a Narcissus cultivar for pharmaceutical purposes depends on the target alkaloid and the desired yield. Cultivars such as 'Carlton' and N. confusus are rich in galanthamine, making them suitable for the production of this Alzheimer's drug.[3][5] In contrast, cultivars like 'Galilee' and 'Ziva' are notable for their high lycorine content, an alkaloid with potent antiviral and anticancer properties.[3][6] The methodologies outlined in this guide provide a foundation for the robust and reliable analysis of alkaloid profiles, enabling informed decisions in drug discovery and development. Further research into a wider range of cultivars and the influence of growing conditions on alkaloid production is warranted to fully exploit the pharmaceutical potential of the Narcissus genus.
References
- 1. Chapter 3 Chemical and Biological Aspects of Narcissus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of four Narcissus cultivars as potential sources for galanthamine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Amaryllidaceae alkaloids from Narcissus by GC-MS and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Galanthamine and Boldine in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of galanthamine (B1674398), an established Alzheimer's disease medication, and boldine (B1667363), a natural alkaloid with neuroprotective potential. The following sections objectively evaluate their mechanisms of action, performance in preclinical models, and present supporting experimental data to inform future research and development.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A key pathological hallmark is the deficiency of the neurotransmitter acetylcholine (B1216132). Galanthamine is a well-established acetylcholinesterase (AChE) inhibitor used to manage the symptoms of mild to moderate AD. Boldine, an alkaloid derived from the Chilean boldo tree (Peumus boldus), has demonstrated promising neuroprotective properties in various AD models, positioning it as a compound of interest for further investigation. This guide offers a comparative overview of these two compounds.
It is worth noting that the term "Belladine" does not correspond to a recognized compound in the scientific literature for Alzheimer's disease. It is possible this was a misspelling of "Boldine." Additionally, "Benzgalantamine" is a recently approved prodrug of galanthamine, designed to improve its gastrointestinal tolerability, while "Northis compound" is a biosynthetic precursor to galanthamine with some studied biological activities of its own.[1][2][3][4][5][6][7][8][9]
Mechanism of Action
Galanthamine and boldine exhibit distinct primary mechanisms of action in the context of Alzheimer's disease.
Galanthamine employs a dual mechanism.[1][2] It is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[1][2] By inhibiting AChE, galanthamine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][2] Additionally, galanthamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further sensitizes these receptors to acetylcholine.
Boldine demonstrates a multi-faceted neuroprotective profile.[10][11][12][13][14][15][16] Its proposed mechanisms include:
-
Antioxidant activity : Boldine is a potent free radical scavenger, which helps to reduce oxidative stress, a key contributor to neuronal damage in AD.[16]
-
Anti-amyloid effects : In vitro and in silico studies have shown that boldine can interact with amyloid-beta (Aβ) peptides, inhibiting their aggregation.[11][12][13][17]
-
Mitochondrial protection : Boldine has been shown to attenuate mitochondrial dysfunction induced by Aβ oligomers, including rescuing the decrease in mitochondrial membrane potential and reducing mitochondrial reactive oxygen species.[11][12][13]
-
Inhibition of glial hemichannels : Long-term oral administration of boldine in an AD mouse model was found to prevent the increase in glial hemichannel activity, which is implicated in neuronal damage.[14][15]
-
Cholinesterase inhibition : Some studies have reported that boldine can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), though with significantly lower potency compared to galanthamine.[18][19][20]
Data Presentation
The following tables summarize the available quantitative data for galanthamine and boldine.
Table 1: Comparative Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 Value | Source |
| Galanthamine | Acetylcholinesterase (AChE) | ~1.5 µM | [21] |
| Butyrylcholinesterase (BChE) | ~8 µM | [21] | |
| Boldine | Acetylcholinesterase (AChE) | ~8 µM - 372 µM | [18][19][20] |
| Butyrylcholinesterase (BChE) | ~321 µM | [19][20] |
Note: The reported IC50 values for boldine's cholinesterase inhibition vary significantly across different studies, suggesting a weaker and possibly non-primary mechanism of action compared to galanthamine.
Table 2: Effects on Alzheimer's Disease Hallmarks in Preclinical Models
| Feature | Galanthamine | Boldine |
| Cholinergic Function | Enhances cholinergic neurotransmission | Weak inhibitor of cholinesterases |
| Amyloid-Beta Aggregation | Does not directly target Aβ aggregation | Inhibits Aβ aggregation in vitro |
| Oxidative Stress | Indirect effects through improved neuronal health | Potent antioxidant and free radical scavenger |
| Mitochondrial Dysfunction | No direct reported effect | Attenuates Aβ-induced mitochondrial damage |
| Neuroinflammation | May have indirect modulatory effects | Inhibits glial activation and neuroinflammation |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the rate of acetylthiocholine (B1193921) hydrolysis by AChE.
-
Reagents : Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer solution (e.g., phosphate (B84403) buffer, pH 8.0), acetylcholinesterase enzyme, and the test compound (galanthamine or boldine).
-
Procedure :
-
The reaction mixture is prepared in a 96-well plate containing the buffer, DTNB, and the enzyme.
-
Various concentrations of the test compound are added to the wells.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine.
-
As AChE hydrolyzes acetylthiocholine to thiocholine (B1204863), the thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The absorbance of this yellow product is measured kinetically at a wavelength of 412 nm using a microplate reader.
-
The rate of the reaction is calculated from the change in absorbance over time.
-
-
Data Analysis : The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Amyloid-Beta (Aβ) Aggregation Assay
This assay assesses the ability of a compound to inhibit the aggregation of Aβ peptides.
-
Reagents : Synthetic Aβ peptide (e.g., Aβ1-42), a buffer that promotes aggregation (e.g., phosphate-buffered saline), Thioflavin T (ThT), and the test compound (boldine).
-
Procedure :
-
Aβ peptide is dissolved and pre-incubated to form oligomers or fibrils.
-
The Aβ solution is then incubated with various concentrations of the test compound.
-
At specific time points, aliquots of the mixture are taken, and Thioflavin T is added.
-
ThT is a fluorescent dye that binds to the beta-sheet structures of aggregated Aβ, resulting in a significant increase in its fluorescence emission.
-
The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 450 nm and 485 nm, respectively.
-
-
Data Analysis : The fluorescence intensity is plotted against time to generate aggregation curves. The extent of inhibition is determined by comparing the fluorescence of samples with the test compound to that of a control sample without the compound.
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of Galanthamine in a cholinergic synapse.
Caption: Multi-target neuroprotective mechanisms of Boldine in Alzheimer's disease.
Experimental Workflow
Caption: Workflow for determining AChE inhibition using the Ellman's method.
Conclusion
Galanthamine and boldine present two distinct approaches to addressing the pathology of Alzheimer's disease. Galanthamine offers symptomatic relief through its well-defined dual cholinergic mechanism and is an established clinical treatment.[1][2] In contrast, boldine demonstrates a broader, multi-target neuroprotective profile in preclinical models, targeting fundamental disease processes such as amyloid aggregation, oxidative stress, and mitochondrial dysfunction.[10][11][12][13][14][15][16] While its cholinesterase inhibitory activity appears to be modest compared to galanthamine, its potential as a disease-modifying agent warrants further investigation.[18][19][20] Future research should focus on in-depth in vivo studies to evaluate the cognitive and behavioral effects of boldine in Alzheimer's models and to further elucidate its complex mechanisms of action. The development of derivatives of these natural compounds may also offer enhanced efficacy and pharmacokinetic properties.
References
- 1. Benzgalantamine (Zunveyl) for the Treatment of Mild to Moderate Alzheimer Disease | AAFP [aafp.org]
- 2. Benzgalantamine: MedlinePlus Drug Information [medlineplus.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Benzgalantamine - Wikipedia [en.wikipedia.org]
- 5. Amaryllidaceae Alkaloids of Northis compound-Type as Inspiration for Development of Highly Selective Butyrylcholinesterase Inhibitors: Synthesis, Biological Activity Evaluation, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cloning and Characterization of a Northis compound 4′-O-Methyltransferase Involved in the Biosynthesis of the Alzheimer’s Drug Galanthamine in Narcissus sp. aff. pseudonarcissus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Boldine Attenuates Synaptic Failure and Mitochondrial Deregulation in Cellular Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boldine Attenuates Synaptic Failure and Mitochondrial Deregulation in Cellular Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of glial hemichannels by boldine treatment reduces neuronal suffering in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Overview of Chemistry, Kinetics, Toxicity and Therapeutic Potential of Boldine in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validating the Role of Ab-ArAT4 in Tropane Alkaloid Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ab-ArAT4, a key enzyme in tropane (B1204802) alkaloid biosynthesis, with other critical enzymes in the pathway. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate its role and performance. This document is intended to aid researchers in understanding and potentially manipulating the tropane alkaloid biosynthetic pathway for enhanced production of valuable pharmaceuticals.
Introduction to Ab-ArAT4 and Tropane Alkaloid Biosynthesis
Tropane alkaloids, such as hyoscyamine (B1674123) and scopolamine (B1681570), are a class of plant secondary metabolites with significant medicinal applications, primarily as anticholinergic agents. Their biosynthesis is a complex pathway predominantly occurring in the roots of Solanaceae family plants, like Atropa belladonna (Deadly Nightshade). A crucial step in this pathway is the formation of littorine, a precursor to hyoscyamine and scopolamine. Littorine is synthesized from tropine (B42219) and phenyllactic acid. The production of phenyllactic acid from L-phenylalanine is initiated by an aminotransferase.
Atropa belladonna Aromatic Aminotransferase 4 (Ab-ArAT4) has been identified as the key enzyme catalyzing the transamination of L-phenylalanine to phenylpyruvate, the first committed step in the phenyllactic acid branch of tropane alkaloid biosynthesis.[1] This enzyme is of particular interest as it represents a potential regulatory point for metabolic engineering to increase the yield of these valuable alkaloids.
Comparative Performance of Ab-ArAT4
To understand the efficiency and specificity of Ab-ArAT4, it is essential to compare its kinetic parameters with those of other key enzymes involved in the tropane alkaloid biosynthesis pathway.
Table 1: Kinetic Properties of Ab-ArAT4 with Various Substrates
This table summarizes the kinetic parameters of recombinant Ab-ArAT4, highlighting its substrate preferences. The data reveals that Ab-ArAT4 preferentially uses L-phenylalanine as the amino donor and 4-hydroxyphenylpyruvate as the amino acceptor, a unique characteristic that positions it at the interface of primary and secondary metabolism.[1]
| Amino Donor (Concentration) | Amino Acceptor (Concentration) | Km (mM) | Vmax (nmol s-1 mg-1) |
| L-Phenylalanine (Variable) | 4-Hydroxyphenylpyruvate (1 mM) | 2.1 | 134.7 |
| L-Tyrosine (Variable) | Phenylpyruvate (1 mM) | 4.1 | 2.0 |
| L-Tryptophan (Variable) | 4-Hydroxyphenylpyruvate (1 mM) | 19.5 | 1.8 |
| 4-Hydroxyphenylpyruvate (Variable) | L-Phenylalanine (10 mM) | 0.04 | 134.7 |
| Phenylpyruvate (Variable) | L-Tyrosine (10 mM) | 0.05 | 2.0 |
| 2-Oxoglutarate (Variable) | L-Phenylalanine (10 mM) | 1.9 | 1.2 |
| Pyruvate (Variable) | L-Phenylalanine (10 mM) | 1.5 | 0.4 |
| Oxaloacetate (Variable) | L-Phenylalanine (10 mM) | 0.5 | 0.3 |
Data sourced from Bedewitz et al. (2014).[1]
Table 2: Comparison of Ab-ArAT4 with Other Key Enzymes in Tropane Alkaloid Biosynthesis
This table provides a comparative overview of the kinetic parameters of Ab-ArAT4 and other rate-limiting or crucial enzymes in the tropane alkaloid pathway. This comparison helps to contextualize the catalytic efficiency of Ab-ArAT4 within the overall metabolic flux.
| Enzyme | Organism | Substrate(s) | Km | kcat (s-1) |
| Ab-ArAT4 | Atropa belladonna | L-Phenylalanine | 2.1 mM | Not Reported |
| 4-Hydroxyphenylpyruvate | 0.04 mM | Not Reported | ||
| Putrescine N-methyltransferase (PMT) | Datura stramonium | Putrescine | Not Reported | 0.16 - 0.39 |
| Tropinone (B130398) Reductase I (TR-I) | Datura stramonium | Tropinone | 0.775 mM | ~10x higher than TR-II |
| Withania somnifera | Tropinone | 1.39 mM | Not Reported | |
| Tropinone Reductase II (TR-II) | Datura stramonium | Tropinone | Not Reported | Not Reported |
| Withania somnifera | Tropinone | 0.22 mM | Not Reported | |
| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamus niger | L-Hyoscyamine | 35 µM | Not Reported |
| 2-Oxoglutarate | 43 µM | Not Reported | ||
| Datura metel | Hyoscyamine | 50 µM | Not Reported | |
| 2-Oxoglutarate | 50 µM | Not Reported | ||
| Brugmansia sanguinea | Hyoscyamine | ~60 µM | Not Reported |
Data compiled from various sources.[2][3][4][5][6][7][8]
Alternative Enzymes to Ab-ArAT4
While Ab-ArAT4 is crucial in Atropa belladonna, other plants that produce tropane alkaloids possess homologous enzymes. Understanding these alternatives can provide insights into the evolution of the pathway and offer alternative genetic targets for metabolic engineering.
A notable alternative is HnArAT3 from Hyoscyamus niger. Sequence analysis has shown that HnArAT3 has the highest similarity to Ab-ArAT4.[9] Functional characterization through Virus-Induced Gene Silencing (VIGS) in H. niger demonstrated that suppression of HnArAT3 expression leads to a significant decrease in the content of hyoscyamine, anisodamine, and scopolamine, confirming its involvement in the tropane alkaloid biosynthetic pathway.[9] Although specific kinetic data for HnArAT3 is not yet available, its high sequence similarity and conserved function make it a prime candidate for comparative studies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the function of Ab-ArAT4.
Heterologous Expression and Purification of Recombinant Ab-ArAT4
This protocol describes the expression of Ab-ArAT4 in a bacterial system for subsequent biochemical characterization.
Objective: To produce and purify functional Ab-ArAT4 enzyme.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a purification tag (e.g., pET vector with a His-tag)
-
LB medium and agar (B569324) plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Affinity chromatography column (e.g., Ni-NTA agarose)
-
Dialysis tubing and buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)
Procedure:
-
Cloning: The full-length coding sequence of Ab-ArAT4 is cloned into the expression vector.
-
Transformation: The expression plasmid is transformed into the E. coli expression strain.
-
Expression: a. A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic and grown overnight at 37°C with shaking. b. The starter culture is used to inoculate a larger volume of LB medium. c. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Protein expression is induced by adding IPTG to a final concentration of 0.5-1 mM. e. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours with shaking to enhance soluble protein expression.
-
Purification: a. Cells are harvested by centrifugation. b. The cell pellet is resuspended in lysis buffer and incubated on ice. c. Cells are lysed by sonication. d. The lysate is clarified by centrifugation to remove cell debris. e. The supernatant is loaded onto a pre-equilibrated affinity chromatography column. f. The column is washed with wash buffer to remove non-specifically bound proteins. g. The recombinant protein is eluted with elution buffer. h. Eluted fractions are analyzed by SDS-PAGE to check for purity. i. Pure fractions are pooled and dialyzed against a storage buffer.
Enzyme Kinetics Assay for Ab-ArAT4
This protocol outlines the determination of the kinetic parameters of the purified Ab-ArAT4.
Objective: To determine the Km and Vmax of Ab-ArAT4 for its substrates.
Materials:
-
Purified recombinant Ab-ArAT4 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0)
-
Substrates: L-phenylalanine, 4-hydroxyphenylpyruvate, and other amino acids and keto acids to be tested.
-
Spectrophotometer or HPLC system for product detection.
Procedure:
-
Reaction Setup: a. A reaction mixture is prepared containing the reaction buffer, a fixed concentration of one substrate (the co-substrate), and varying concentrations of the other substrate (the variable substrate). b. The reaction is initiated by adding a known amount of purified Ab-ArAT4 enzyme.
-
Incubation: The reaction is incubated at a constant temperature (e.g., 30°C) for a specific time, ensuring the reaction rate is linear.
-
Reaction Termination: The reaction is stopped, for example, by adding an acid or by heat inactivation.
-
Product Quantification: The amount of product formed (e.g., phenylpyruvate or L-tyrosine) is quantified using a suitable method. For phenylpyruvate, this can be done spectrophotometrically by measuring the increase in absorbance at a specific wavelength after conversion to a colored derivative. Alternatively, HPLC can be used to separate and quantify the products.
-
Data Analysis: a. The initial reaction velocities (V0) are calculated for each substrate concentration. b. The data is plotted as V0 versus substrate concentration. c. The kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Virus-Induced Gene Silencing (VIGS) of Ab-ArAT4 in Atropa belladonna
This protocol describes the functional validation of Ab-ArAT4 in planta using VIGS.
Objective: To silence the expression of Ab-ArAT4 in Atropa belladonna and observe the effect on tropane alkaloid production.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
TRV-based VIGS vectors (pTRV1 and pTRV2)
-
Atropa belladonna plants (at the 4-6 leaf stage)
-
Infiltration medium (e.g., 10 mM MES, pH 5.6, 10 mM MgCl2, 200 µM acetosyringone)
-
Liquid chromatography-mass spectrometry (LC-MS) for alkaloid analysis.
Procedure:
-
Vector Construction: A specific fragment of the Ab-ArAT4 cDNA is cloned into the pTRV2 vector.
-
Agrobacterium Transformation: The pTRV1 and the pTRV2:Ab-ArAT4 constructs are separately transformed into Agrobacterium tumefaciens.
-
Agroinfiltration: a. Agrobacterium cultures containing pTRV1 and pTRV2:Ab-ArAT4 (or an empty pTRV2 vector as a control) are grown overnight. b. The cultures are harvested, resuspended in infiltration medium, and mixed in a 1:1 ratio. c. The bacterial suspension is infiltrated into the lower leaves of the Atropa belladonna plants using a needleless syringe.
-
Plant Growth and Sample Collection: a. The infiltrated plants are grown in a controlled environment for 3-4 weeks to allow for the systemic spread of the virus and gene silencing. b. Root tissues are harvested from both the silenced and control plants.
-
Analysis: a. Gene Expression Analysis: RNA is extracted from the root tissues, and the expression level of Ab-ArAT4 is quantified using quantitative real-time PCR (qRT-PCR) to confirm silencing. b. Metabolite Analysis: Tropane alkaloids are extracted from the root tissues and their levels (hyoscyamine and scopolamine) are quantified using LC-MS. A significant reduction in alkaloid levels in the silenced plants compared to the controls validates the role of Ab-ArAT4 in the pathway.
Visualizations
Diagram 1: Tropane Alkaloid Biosynthesis Pathway
Caption: The biosynthetic pathway of tropane alkaloids highlighting the role of Ab-ArAT4.
Diagram 2: Experimental Workflow for Ab-ArAT4 Validation
Caption: Workflow for the validation of Ab-ArAT4's function.
Conclusion
The experimental evidence strongly supports the crucial role of Ab-ArAT4 in the biosynthesis of tropane alkaloids in Atropa belladonna. Its unique substrate specificity, particularly its high affinity for 4-hydroxyphenylpyruvate as an amino acceptor, distinguishes it from other aminotransferases and marks it as a key enzyme at the intersection of primary and specialized metabolism. The comparative kinetic data presented here, alongside the identification of functional homologs like HnArAT3, provides a solid foundation for future research. Metabolic engineering strategies targeting Ab-ArAT4 or its counterparts in other species hold significant promise for enhancing the production of medicinally important tropane alkaloids. The detailed protocols and workflows provided in this guide are intended to facilitate these research endeavors.
References
- 1. A Root-Expressed l-Phenylalanine:4-Hydroxyphenylpyruvate Aminotransferase Is Required for Tropane Alkaloid Biosynthesis in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropine Forming Tropinone Reductase Gene from Withania somnifera (Ashwagandha): Biochemical Characteristics of the Recombinant Enzyme and Novel Physiological Overtones of Tissue-Wide Gene Expression Patterns | PLOS One [journals.plos.org]
- 5. Kinetic and analytical characterization of a new tropinone oxidase enzyme and its application to the simultaneous determination of the tropane alkaloids atropine and scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. [Cloning and characterization of an aromatic amino acid aminotransferase(ArAT) gene involved in tropane alkaloid biosynthesis from Hyoscyamus niger] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different extraction methods for Belladine-type alkaloids
A Comparative Analysis of Extraction Methods for Belladine-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various extraction methods for this compound-type alkaloids, a significant subgroup of Amaryllidaceae alkaloids known for their diverse pharmacological activities. The selection of an appropriate extraction technique is critical for maximizing yield and purity while minimizing environmental impact and processing time. This analysis covers both conventional and modern extraction techniques, supported by experimental data to aid in methodological decisions.
Comparative Performance of Alkaloid Extraction Methods
The efficiency of alkaloid extraction is dependent on the chosen method, which influences yield, purity, solvent consumption, and extraction duration. Below is a summary of quantitative data compiled from studies on alkaloid extraction, providing a comparative overview of different techniques.
| Method | Typical Yield (%) | Purity (%) | Solvent Consumption (mL/g) | Extraction Time | Key Advantages | Limitations |
| Maceration | 1.0 - 2.0 | 65 - 75 | 10 - 20 | 24 - 72 hours | Simple, low cost, suitable for thermolabile compounds.[1] | Time-consuming, high solvent usage, lower efficiency.[1] |
| Soxhlet Extraction | 1.5 - 2.5 | 70 - 80 | 10 - 15 | 4 - 24 hours | Higher efficiency than maceration, continuous process.[1] | Can degrade thermolabile compounds due to prolonged heating.[1] |
| Ultrasound-Assisted Extraction (UAE) | 19.5 - 23.5 (mg/g) | 83 - 89 | 34 | 15 - 30 minutes | Reduced extraction time, increased yield, less solvent consumption.[2][3] | |
| Microwave-Assisted Extraction (MAE) | 22.4 - 26.8 (mg/g) | 87 - 93 | 27 | 10 - 34 minutes | Shorter extraction time, higher efficiency, reduced solvent use.[2] | Potential for localized overheating, which may degrade sensitive compounds.[4] |
| Supercritical Fluid Extraction (SFE) | 25.7 - 30.4 (mg/g) | 91 - 98 | 15 | Variable | High purity and recovery rates, environmentally friendly (uses CO₂), tunable selectivity.[2] | High initial equipment cost, may require co-solvents for polar alkaloids.[4] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and target this compound-type alkaloid.
Maceration
Maceration is a simple and widely used method for alkaloid extraction.
Protocol:
-
Sample Preparation: The plant material (e.g., bulbs of Narcissus pseudonarcissus) is dried and ground into a fine powder.
-
Extraction: The powdered plant material is placed in a sealed container with a suitable solvent (e.g., ethanol (B145695) or methanol) at a solid-to-solvent ratio of 1:10 (w/v).
-
The mixture is left to stand at room temperature for a period of 3 to 7 days, with occasional agitation.
-
Filtration: The mixture is filtered to separate the extract from the solid plant residue.
-
Concentration: The solvent is evaporated from the filtrate under reduced pressure to yield the crude alkaloid extract.
Soxhlet Extraction
Soxhlet extraction provides a more efficient extraction compared to maceration through a continuous process.
Protocol:
-
Sample Preparation: The dried and powdered plant material is placed in a porous thimble.
-
Apparatus Setup: The thimble is placed into the main chamber of the Soxhlet extractor. The extractor is then fitted onto a flask containing the extraction solvent (e.g., ethanol) and below a condenser.
-
Extraction: The solvent is heated to its boiling point. The vapor travels up a distillation arm and condenses in the condenser, dripping into the thimble containing the plant material. The solvent fills the thimble and extracts the alkaloids. Once the solvent reaches the top of the siphon arm, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated for several hours (typically 4-24 hours).[1][5]
-
Concentration: After extraction, the solvent is evaporated to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction.
Protocol:
-
Sample Preparation: The dried plant material is powdered.
-
Extraction: The powdered sample is suspended in a suitable solvent (e.g., 61% ethanol) in a flask.[6]
-
The flask is placed in an ultrasonic bath or a probe-type ultrasonic processor is immersed in the slurry.
-
The sample is subjected to ultrasound irradiation (e.g., at a frequency of 20-40 kHz) for a short period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C).[6]
-
Separation: The extract is separated from the solid residue by centrifugation or filtration.
-
Concentration: The solvent is removed under vacuum to obtain the crude alkaloid extract.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
Protocol:
-
Sample Preparation: The plant material is dried and ground.
-
Extraction: The powdered sample is mixed with an appropriate solvent (e.g., 65% ethanol) in a microwave-transparent vessel.[7]
-
The vessel is placed in a microwave extractor and subjected to microwave irradiation at a controlled power (e.g., 600 W) and temperature (e.g., 80.7°C) for a short duration (e.g., 10-34 minutes).[7]
-
Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered.
-
Concentration: The solvent is evaporated to yield the crude extract.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity and producing solvent-free extracts.
Protocol:
-
Sample Preparation: The plant material is dried and finely ground.
-
Extraction: The ground material is packed into an extraction vessel.
-
Supercritical CO₂, often modified with a co-solvent like ethanol to increase polarity, is pumped through the vessel at a specific temperature (e.g., 40-60°C) and pressure (e.g., 2500-4000 psi).[2][5]
-
Separation: The supercritical fluid containing the extracted alkaloids is passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the alkaloids to precipitate.
-
Collection: The precipitated extract is collected from the separator.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the comparative analysis of different alkaloid extraction methods.
Signaling Pathway
Amaryllidaceae alkaloids, including this compound-types, have been shown to exhibit anti-cancer properties by potentially modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt pathway.
Caption: Postulated inhibitory effect of this compound-type alkaloids on the PI3K-Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. hielscher.com [hielscher.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimized microwave assisted extraction (MAE) of alkaloids and polyphenols from Berberis roots using multiple-component analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Belladine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Belladine, a phenethylamine (B48288) alkaloid, requires careful management due to its potential biological activity as an acetylcholinesterase inhibitor. This document provides a comprehensive guide to the proper disposal procedures for this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat or chemical-resistant apron
All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation. An emergency eyewash station and safety shower must be readily accessible. In case of a spill, the area should be evacuated and the spill should be cleaned up by trained personnel using appropriate absorbent materials, which must then be disposed of as hazardous waste.
Quantitative Data for Disposal
Due to the absence of a specific Safety Data Sheet (SDS) with quantitative disposal limits for this compound, a qualitative risk-based approach is necessary. The following table summarizes the key considerations for the disposal of this compound waste.
| Parameter | Guideline | Justification |
| Waste Classification | Hazardous Chemical Waste | Assumed to be toxic due to its nature as an alkaloid and acetylcholinesterase inhibitor. |
| Solid Waste | Collect in a designated, sealed, and labeled hazardous waste container. | To prevent airborne contamination and accidental exposure. |
| Liquid Waste (Aqueous) | Collect in a designated, sealed, and labeled hazardous waste container. Do not dispose down the drain. | To prevent contamination of water systems. Many research chemicals are harmful to aquatic life. |
| Liquid Waste (Organic Solvents) | Collect in a designated, sealed, and labeled hazardous waste container for halogenated or non-halogenated solvents. | To comply with regulations for solvent waste streams and prevent environmental contamination. |
| Contaminated Materials | Any materials (e.g., gloves, absorbent pads, glassware) contaminated with this compound should be disposed of as hazardous waste. | To prevent cross-contamination and ensure all traces of the chemical are managed safely. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials.
- Segregate this compound waste from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals should never be mixed.
2. Containerization:
- Use only compatible, leak-proof containers for waste collection. For solid waste, a clearly labeled, sealed plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a labeled, screw-cap bottle.
- Ensure containers are in good condition and are appropriate for the type of waste (e.g., glass or polyethylene (B3416737) for different solvents).
3. Labeling:
- Clearly label each waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Include the concentration (if in solution) and the date the waste was first added to the container.
- Attach any specific hazard symbols that may be appropriate (e.g., "Toxic").
4. Storage:
- Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
- The SAA should be away from general lab traffic and drains.
- Ensure secondary containment is used for liquid waste containers to capture any potential leaks.
5. Disposal Request and Pickup:
- Once the waste container is full or has been in storage for the maximum allowable time according to institutional and local regulations, arrange for its disposal.
- Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.
- Do not attempt to dispose of this compound waste through regular trash or by pouring it down the sanitary sewer.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway for Disposal Decision Making
Caption: Decision-making pathway for this compound disposal.
Essential Safety Protocols for Handling Chemical Agents
Date of Issue: December 16, 2025
This document provides crucial safety and logistical information for the handling of chemical agents in a laboratory setting. Due to the potential for ambiguity in chemical naming, this guide addresses two substances: Belladonna Alkaloids (potent plant-derived compounds) and Povidone-Iodine (a common antiseptic). Researchers, scientists, and drug development professionals should carefully identify the specific agent in use and adhere to the corresponding safety protocols outlined below.
Section 1: Personal Protective Equipment for Handling Belladonna Alkaloids
Belladonna alkaloids, such as atropine (B194438) and scopolamine, are toxic and can be absorbed through the skin.[1][2] Strict adherence to personal protective equipment (PPE) guidelines is mandatory to prevent accidental exposure.
Recommended PPE for Belladonna Alkaloids
A summary of the recommended personal protective equipment for handling Belladonna alkaloids is provided in the table below.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | Prevents dermal absorption, a primary route of exposure for these alkaloids. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosolized particles of the toxic compound. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Prevents inhalation of aerosolized particles or vapors, which can be highly toxic. |
| Body Protection | Chemical-resistant lab coat or disposable coveralls. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Handling Belladonna Alkaloids
A systematic workflow is critical to minimize exposure risk.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work must be conducted in a designated and clearly marked area, such as a certified chemical fume hood.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials, PPE, and waste disposal bags must be available in the immediate work area.
Step 2: Handling the Compound
-
Weighing: Weigh solid compounds within the fume hood using dedicated and labeled equipment.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the pre-weighed alkaloid to avoid splashing.
-
Avoid Aerosol Generation: Any procedure with the potential to generate aerosols (e.g., sonication, vortexing) must be performed in a contained manner within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the alkaloids using an appropriate cleaning agent.
-
Glove Removal: Remove the outer layer of gloves first, followed by the inner layer, without touching the outside of the gloves with bare hands.
-
Hand Washing: Thoroughly wash hands with soap and water after removing all PPE.
Disposal Plan
All waste contaminated with Belladonna alkaloids must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, lab coats) must be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor, following all institutional, local, and national regulations.
Workflow for Handling Belladonna Alkaloids
Section 2: Personal Protective Equipment for Handling Povidone-Iodine
Povidone-Iodine is a stable chemical complex of polyvinylpyrrolidone (B124986) and elemental iodine. While significantly less hazardous than Belladonna alkaloids, proper PPE is still necessary to prevent irritation and ensure safety.[3][4][5]
Recommended PPE for Povidone-Iodine
The following table summarizes the recommended PPE for handling Povidone-Iodine.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile, Latex). | Prevents skin contact which may cause mild irritation.[4] |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes.[3][5] |
| Respiratory Protection | Not generally required for normal use. Use a NIOSH-approved respirator if mists are generated.[3][4] | Prevents respiratory irritation from airborne droplets. |
| Body Protection | Standard lab coat. | Protects clothing from staining and minor splashes. |
Operational Plan: Handling Povidone-Iodine
Step 1: Preparation
-
Ensure adequate ventilation in the work area.
-
Confirm that an eyewash station is accessible.
Step 2: Handling
-
Wear the recommended PPE (gloves, goggles, lab coat).
-
Avoid splashing the solution.
-
If mists are generated, use a respirator.[3]
Step 3: Post-Handling
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after handling.[3]
Disposal Plan
-
Small Spills: Absorb with inert material and place in a suitable container for disposal.
-
Waste Solution: Dispose of in accordance with local, state, and federal regulations. Do not pour down the drain unless permitted by local ordinances.
-
Contaminated Materials: Dispose of contaminated items (e.g., gloves, paper towels) as regular laboratory waste unless otherwise specified by institutional guidelines.
Logical Flow for Povidone-Iodine PPE Selection
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
